molecular formula C22H26O7 B15596300 Furaquinocin B

Furaquinocin B

Cat. No.: B15596300
M. Wt: 402.4 g/mol
InChI Key: FBOIBFWCHWNBOE-PUVSASSTSA-N
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Description

Furaquinocin B is a naphthofuran.
from Streptomyces sp. KO-3988;  benzoquinone derivative;  structure given in first source

Properties

Molecular Formula

C22H26O7

Molecular Weight

402.4 g/mol

IUPAC Name

(2S,3R)-3-[(E)-1,5-dihydroxy-4-methylpent-3-enyl]-4-hydroxy-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione

InChI

InChI=1S/C22H26O7/c1-10(9-23)6-7-15(25)22(4)12(3)29-21-16-13(8-14(24)17(21)22)19(27)20(28-5)11(2)18(16)26/h6,8,12,15,23-25H,7,9H2,1-5H3/b10-6+/t12-,15?,22-/m0/s1

InChI Key

FBOIBFWCHWNBOE-PUVSASSTSA-N

Origin of Product

United States

Foundational & Exploratory

Furaquinocin B: A Technical Guide to its Discovery, Isolation, and Biosynthesis from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaquinocins are a family of meroterpenoids, natural products of mixed biosynthetic origin, characterized by a polyketide-derived naphthoquinone core and a terpenoid side chain.[1][2] These compounds are produced by various species of soil- and marine-derived actinomycetes, particularly from the genus Streptomyces.[1][3] Furaquinocin B, along with its counterpart Furaquinocin A, were the first of this class to be discovered and were isolated from the culture broth of Streptomyces sp. KO-3988.[4] This technical guide provides an in-depth overview of the discovery, isolation, and biosynthetic pathway of this compound, presenting key data and experimental methodologies for research and drug development professionals.

This compound has garnered interest due to its biological activities, notably its cytocidal effects against HeLa S3 cells.[1][4] The broader furaquinocin family has demonstrated a range of bioactivities, including antitumor, antibacterial, and antifungal properties, highlighting the therapeutic potential of this structural class.[5][6] Understanding the isolation and biosynthesis of this compound is crucial for further investigation into its mechanism of action, analog synthesis, and potential clinical applications.

Discovery and Producing Organism

This compound was first isolated from the culture broth of Streptomyces sp. KO-3988.[4][7] This actinomycete strain is a rich source of bioactive secondary metabolites, also producing other furaquinocins (A, C-H) and diterpenes known as oxaloterpins.[1][6][8] Subsequent research has identified other Streptomyces species capable of producing furaquinocins, such as Streptomyces reveromyceticus SN-593 and Streptomyces sp. Je 1-369, which produce novel analogs like Furaquinocins I, J, K, and L.[3][9] The discovery of these varied producers and analogs underscores the diversity of this compound family within the Streptomyces genus.

Physico-chemical and Biological Properties of this compound

This compound is a quinone-based compound with a distinct molecular structure.[4] Its biological activity has been primarily characterized by its cytotoxicity. The key quantitative data for this compound and its close analog, Furaquinocin A, are summarized below.

PropertyThis compoundFuraquinocin AReference(s)
Molecular Formula Not explicitly stated in initial reports, but part of the furaquinocin family of meroterpenoids.C23H28O5 (deduced from later biosynthetic studies)[10]
Cytocidal Activity (IC50) 1.6 µg/mL (against HeLa S3 cells)3.1 µg/mL (against HeLa S3 cells)[1][4]
Antimicrobial Activity Inactive against Gram-positive and Gram-negative bacteria, fungi, and yeast at 1,000 µg/mL.Inactive against Gram-positive and Gram-negative bacteria, fungi, and yeast at 1,000 µg/mL.[4]

Experimental Protocols

The following protocols are synthesized from methodologies described in the literature for the isolation and characterization of furaquinocins from Streptomyces cultures.

Fermentation of Streptomyces sp. KO-3988
  • Strain: Streptomyces sp. KO-3988

  • Medium: A suitable production medium for actinomycetes, such as SG medium (20 g/L oat flour and 20 g/L agar; pH 7.2) or other specialized media as described for Streptomyces fermentation.[5][11]

  • Culture Conditions: The strain is cultured in a liquid medium under aerobic conditions. This typically involves incubation in shake flasks or a fermenter at a controlled temperature (e.g., 28°C) for a period of several days (e.g., 14 days) to allow for the production of secondary metabolites.[5]

Isolation and Purification of this compound

The isolation of this compound from the culture broth involves a multi-step extraction and chromatographic process.

  • Extraction:

    • Centrifuge the culture broth to separate the mycelium from the supernatant.

    • Extract the supernatant with an organic solvent such as ethyl acetate (B1210297).[3]

    • Concentrate the organic extract under reduced pressure to obtain a crude extract.

  • Chromatographic Purification:

    • Normal-Phase Chromatography: Apply the crude extract to a silica (B1680970) gel column. Elute with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate or chloroform-methanol gradient) to separate fractions based on polarity.[3]

    • Size-Exclusion Chromatography: Further purify the active fractions using a Sephadex LH-20 column with a suitable solvent (e.g., methanol) to separate compounds based on size.[3]

    • High-Performance Liquid Chromatography (HPLC): The final purification step is typically performed using preparative HPLC. A reverse-phase column (e.g., C18) with a solvent system such as a water-acetonitrile or water-methanol gradient is commonly used to yield pure this compound.[3]

Structure Elucidation

The structure of this compound and its analogs is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are employed to elucidate the detailed chemical structure and stereochemistry.[12][13]

  • Spectrophotometry: UV-Vis and Infrared (IR) spectroscopy provide information about the chromophores and functional groups present in the molecule.[4]

Biosynthesis of this compound

This compound is a meroterpenoid, meaning its biosynthesis involves the convergence of the polyketide and terpenoid pathways.[12][14] The polyketide portion originates from 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN), which is synthesized from five malonyl-CoA units. The terpenoid moiety is derived from the mevalonate (B85504) pathway in Streptomyces sp. KO-3988.[2][11]

Recent studies have elucidated a detailed biosynthetic pathway for furaquinocins.[15][16] A key feature of this pathway is the involvement of a reductive deamination of an 8-amino-flaviolin intermediate to form a hydroquinone, which is a crucial step for subsequent modifications.[15][16]

The general biosynthetic gene cluster for furaquinocins, often designated as the 'fur' cluster, contains genes encoding enzymes for the polyketide synthesis, prenyltransferases, cyclases, and other modifying enzymes.[11][17][18] The prenyltransferase Fur7 is responsible for attaching a geranyl group to the polyketide scaffold.[12]

Below is a simplified representation of the this compound biosynthetic pathway.

Furaquinocin_Biosynthesis cluster_polyketide Polyketide Pathway cluster_terpenoid Mevalonate Pathway Malonyl_CoA 5x Malonyl-CoA THN 1,3,6,8-Tetrahydroxynaphthalene (THN) Malonyl_CoA->THN Type III PKS Amino_Flaviolin 8-Amino-flaviolin THN->Amino_Flaviolin Series of modifications Reductive_Deamination Reductive Deamination (via Diazotization) Amino_Flaviolin->Reductive_Deamination Acetyl_CoA Acetyl-CoA IPP Isopentenyl Diphosphate (IPP) Acetyl_CoA->IPP Mevalonate Pathway Enzymes DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Diphosphate (GPP) IPP->GPP + DMAPP Prenylation Prenylation (Fur7) GPP->Prenylation Reductive_Deamination->Prenylation Hydroquinone Intermediate Cyclization Cyclization & Further Modifications Prenylation->Cyclization Furaquinocin_B This compound Cyclization->Furaquinocin_B

Caption: Simplified biosynthetic pathway of this compound.

The following diagram illustrates a generalized workflow for the isolation and purification of this compound.

Isolation_Workflow Start Streptomyces sp. KO-3988 Culture Broth Centrifugation Centrifugation Start->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Normal-Phase Chromatography (Silica Gel) Crude_Extract->Silica_Gel Active_Fractions Active Fractions Silica_Gel->Active_Fractions Size_Exclusion Size-Exclusion Chromatography (Sephadex LH-20) Active_Fractions->Size_Exclusion Partially_Pure Partially Purified Fractions Size_Exclusion->Partially_Pure HPLC Preparative HPLC (e.g., C18) Partially_Pure->HPLC Pure_Furaquinocin_B Pure this compound HPLC->Pure_Furaquinocin_B

Caption: Generalized workflow for this compound isolation.

Conclusion

This compound, a founding member of its class, continues to be a compound of interest due to its biological activity and its role as a model for understanding meroterpenoid biosynthesis in Streptomyces. The methodologies for its isolation, while standard, require careful optimization for efficient recovery. The elucidation of its biosynthetic pathway opens avenues for synthetic biology approaches to generate novel analogs with potentially enhanced therapeutic properties. This guide provides a foundational understanding for researchers aiming to explore the chemical and biological potential of this compound and the broader family of furaquinocin natural products.

References

Furaquinocin B: A Technical Guide on the Meroterpenoid from Streptomyces sp. KO-3988

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Furaquinocin B, a member of the furaquinocin class of antibiotics, is a naturally occurring meroterpenoid produced by the actinomycete Streptomyces sp. KO-3988. Meroterpenoids are hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways, often exhibiting significant biological activities. This compound, along with its counterpart Furaquinocin A, was first isolated for its notable cytocidal activity against tumor cells. This document provides a comprehensive technical overview of this compound, its producing organism, its complex biosynthetic pathway, biological activities, and the experimental methodologies used in its study. All quantitative data is summarized in structured tables, and key processes are visualized using DOT language diagrams.

The Producing Organism: Streptomyces sp. KO-3988

Streptomyces sp. KO-3988 is the soil-dwelling bacterium responsible for the production of furaquinocins A and B.[1] The genus Streptomyces is renowned as a prolific source of a vast array of secondary metabolites, accounting for approximately two-thirds of all known natural antibiotics.[2] A remarkable feature of Streptomyces sp. KO-3988 is its possession of two distinct mevalonate (B85504) (MV) pathway gene clusters (MV1 and MV2).[3][4] This is an unusual genomic trait, as many actinomycetes utilize the methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid precursor synthesis. The furaquinocin biosynthetic gene cluster is located adjacent to the MV2 cluster, highlighting the intricate genetic architecture that gives rise to this hybrid compound.[3][4]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that merges a polyketide backbone with an isoprenoid unit. The pathway involves a series of enzymatic steps, from the formation of a key naphthoquinone intermediate to prenylation and subsequent cyclization. The entire process is orchestrated by the fur gene cluster.

The pathway begins with the formation of a 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN) core, a common precursor in many meroterpenoids.[2][5] A critical early-stage intermediate, 8-amino-flaviolin, is formed through the action of a type III polyketide synthase (Fur1), a monooxygenase (Fur2), and an aminotransferase (Fur3).[6] A key and unusual step in the pathway is the reductive deamination of this intermediate. This process involves a transient diazotization, leading to the formation of a hydroquinone (B1673460) intermediate, 1,2,4,5,7-pentahydroxynaphthalene (PHN).[5][7] This hydroquinone is then prenylated by the enzyme Fur7, which attaches a geranyl group from the co-substrate geranyl diphosphate (B83284) (GPP). The final structure is achieved through a unique intramolecular hydroalkoxylation of an alkene, a novel cyclization reaction catalyzed by a methyltransferase homolog, followed by final modifications likely carried out by a cytochrome P450 enzyme encoded by the fur8 gene.[5][7][8]

This compound Biosynthesis Pathway Biosynthetic Pathway of this compound cluster_polyketide Polyketide Pathway cluster_isoprenoid Isoprenoid Pathway (MV2) cluster_main_pathway Main Furaquinocin Pathway pks Type III PKS (Fur1) thn THN Derivative pks->thn Polyketide Synthesis gpp Geranyl Diphosphate (GPP) prenyl_phn Prenylated Intermediate gpp->prenyl_phn Fur7 (Prenyltransferase) af 8-amino-flaviolin thn->af Fur2 (Monooxygenase) Fur3 (Aminotransferase) phn PHN (Hydroquinone) af->phn Fur5 (Diazotization) Reductive Deamination phn->prenyl_phn cyclized Cyclized Intermediate prenyl_phn->cyclized Intramolecular Hydroalkoxylation (Methyltransferase Homolog) fqb This compound cyclized->fqb Fur8 (P450 Cytochrome)

Biosynthetic Pathway of this compound
Furaquinocin Biosynthetic Gene Cluster

The genes responsible for Furaquinocin biosynthesis are organized in a 25-kb cluster (fur genes) located in the flanking region of the MV2 mevalonate pathway gene cluster in Streptomyces sp. KO-3988.[3][4] Heterologous expression of this cluster in hosts like Streptomyces lividans has been instrumental in elucidating the function of these genes.[3][4]

GenePutative FunctionRole in Pathway
Fur1 Type III Polyketide Synthase (PKS)Forms the initial 1,3,6,8-tetrahydroxynaphthalene (THN) polyketide core.[6]
Fur2 MonooxygenaseInvolved in the modification of the THN core leading to 8-amino-flaviolin.[6]
Fur3 AminotransferaseCatalyzes the addition of an amino group to form the 8-amino-flaviolin intermediate.[6]
Fur5 Unknown (involved in diazotization)Initiates the reductive deamination of 8-amino-flaviolin via diazotization.[5]
Fur7 PrenyltransferaseAttaches a geranyl group from GPP to the hydroquinone intermediate.[7]
Fur8 Cytochrome P450Believed to catalyze the final conversion steps to yield the mature Furaquinocin.[7]

Biological Activity

Furaquinocins were initially identified based on their potent cytotoxic effects. This compound exhibits significant cytocidal activity against HeLa S3 cancer cells.[1] However, initial studies reported that, unlike many products from Streptomyces, this compound did not possess antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, fungi, or yeast at concentrations up to 1,000 µg/ml.[1] This is in contrast to other members of the furaquinocin family, such as Furaquinocin L (produced by Streptomyces sp. Je 1-369), which has demonstrated activity against Gram-positive bacteria.[2][9]

CompoundActivity TypeTarget/OrganismPotency (IC₅₀ / MIC)
This compound CytocidalHeLa S3 Cells1.6 µg/ml
This compound AntimicrobialBacteria, Fungi, YeastNo activity at 1,000 µg/ml[1]
Furaquinocin A CytocidalHeLa S3 Cells3.1 µg/ml[1]
Furaquinocin L AntimicrobialS. aureus Newman2 µg/mL[9]
Furaquinocin L AntimicrobialB. subtilis DSM 1064 µg/mL[9]

Experimental Protocols

Fermentation and Production

Production of this compound is achieved through submerged fermentation of Streptomyces sp. KO-3988.

  • Strain Cultivation: Streptomyces sp. KO-3988 is grown on suitable agar (B569324) slants to generate a spore suspension.

  • Seed Culture: A seed culture is prepared by inoculating a suitable liquid medium (e.g., containing soluble starch, glucose, yeast extract, and peptone) with the spore suspension and incubating for 2-3 days with shaking.

  • Production Culture: The seed culture is transferred to a larger volume of production medium and fermented for 5-7 days under controlled conditions (temperature, pH, aeration). Furaquinocin production typically occurs during the stationary phase of growth.

Isolation and Purification of this compound

The isolation of this compound from the culture broth is a multi-step process guided by bioactivity assays.

  • Extraction: After fermentation, the culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with a water-immiscible organic solvent such as ethyl acetate.

  • Concentration: The organic solvent extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves:

    • Silica Gel Column Chromatography: To perform an initial fractionation of the extract.

    • Gel Filtration Chromatography (e.g., Sephadex LH-20): To separate compounds based on size.

    • High-Performance Liquid Chromatography (HPLC): A final purification step, often using a reverse-phase column (e.g., C18), to yield pure this compound.

Isolation and Purification Workflow General Workflow for this compound Isolation cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product culture Streptomyces sp. KO-3988 Culture Broth centrifuge Centrifugation culture->centrifuge extract Solvent Extraction (e.g., Ethyl Acetate) centrifuge->extract Supernatant concentrate Concentration (Rotary Evaporation) extract->concentrate silica Silica Gel Chromatography concentrate->silica Crude Extract gel Gel Filtration silica->gel hplc Reverse-Phase HPLC gel->hplc pure_fqb Pure this compound hplc->pure_fqb Heterologous Expression Workflow Workflow for Gene Function Analysis gDNA Streptomyces sp. KO-3988 Genomic DNA fur_cluster fur Gene Cluster gDNA->fur_cluster PCR Amplification recombinant_plasmid Recombinant Plasmid fur_cluster->recombinant_plasmid vector Expression Vector (e.g., pWHM3) vector->recombinant_plasmid Cloning host Host Strain (e.g., S. lividans) recombinant_plasmid->host Transformation transformant Transformed S. lividans host->transformant ferment Fermentation & Induction transformant->ferment analysis Metabolite Analysis (HPLC, LC-MS) ferment->analysis result Identification of Furaquinocin or Intermediates analysis->result

References

Biosynthesis of Furaquinocin B and other meroterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biosynthesis of Furaquinocin B and Other Meroterpenoids

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Meroterpenoids are a class of hybrid natural products derived from both terpenoid and polyketide biosynthetic pathways. This structural amalgamation results in significant chemical diversity and a broad spectrum of biological activities, making them promising scaffolds for drug discovery. The furaquinocin family, produced by Streptomyces species, are notable 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN)-derived meroterpenoids that exhibit potent antitumor properties. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the enzymatic cascade, key intermediates, and relevant experimental methodologies. We present quantitative data in structured tables and use pathway diagrams to visually articulate the complex biosynthetic logic.

The this compound Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of this compound is a multi-step enzymatic process that begins with precursors from polyketide and terpenoid metabolism. The pathway is characterized by a unique reductive deamination step, sequential methylations, a crucial prenylation, and a novel cyclization reaction to form the characteristic furan (B31954) ring.

Formation of the Common Intermediate: 8-Amino-flaviolin (8-AF)

The biosynthesis of many THN-derived meroterpenoids, including furaquinocin, converges on the common intermediate 8-amino-flaviolin (8-AF). This molecule is assembled by a conserved cassette of three enzymes (e.g., Fur1, Fur2, and Fur3 in the furaquinocin pathway) from a polyketide precursor.

Reductive Deamination via Transient Diazotization

A critical and unusual step in the pathway is the removal of the C8 amino group from 8-AF. This is not a simple hydrolysis but a sophisticated reductive deamination mechanism.

  • Nitrite (B80452) Production: Homologs of nitrite-producing enzymes, Fur16 (CreE homolog) and Fur17 (CreD homolog), generate the necessary nitrite.

  • Diazotization: The enzyme Fur5 initiates a diazotization reaction on the amino group of 8-AF, forming a transient diazo intermediate (8-diazoflaviolin).

  • Hydroquinone (B1673460) Formation: This unstable intermediate releases nitrogen gas (N₂) to form the key hydroquinone intermediate, 1,2,4,5,7-pentahydroxynaphthalene (PHN). This hydroquinone form is essential for the subsequent modification reactions.

Core Modifications: Methylation and Prenylation

Once the PHN scaffold is formed, it undergoes a series of tailoring reactions.

  • Dual Methylation: Two putative methyltransferases, Fur4 and Fur6, catalyze the sequential methylation of the PHN core. These methylation steps are prerequisites that determine the precise position for the subsequent prenylation.

  • Geranylation: The prenyltransferase Fur7 attaches a C10 geranyl group from a geranyl pyrophosphate (GPP) co-substrate to the methylated hydroquinone intermediate. It has been shown that the authentic substrate for Fur7 is the reduced hydroquinone form of 2-methoxy-3-methylflaviolin, not its oxidized quinone counterpart. The product of this reaction is 6-prenyl-2-methoxy-3-methyl PHN.

Final Assembly: Intramolecular Cyclization and Oxidation

The final steps create the defining furan ring of the furaquinocins.

  • Novel Cyclization: The cyclic furan structure is formed via an intramolecular hydroalkoxylation of an alkene in the attached geranyl side chain. This reaction is catalyzed by an unprecedented type of cyclase that is a methyltransferase homolog but functions in an S-adenosylmethionine (SAM)-independent manner.

  • Oxidation: The resulting intermediate, likely Furaquinocin C, is then converted to other furaquinocin variants. The conversion to this compound is presumed to be catalyzed by a cytochrome P450 enzyme, encoded by the fur8 gene.

Quantitative Data & Visualization

Data Presentation

Quantitative analysis of biosynthetic pathways is crucial for understanding enzyme efficiency and identifying potential bottlenecks for metabolic engineering.

Table 1: Key Enzymes of the this compound Biosynthetic Gene Cluster.

Gene (fur)Putative EnzymeProposed Function in this compound Biosynthesis
Fur1, 2, 3Polyketide Synthase ComplexSynthesis of the THN polyketide backbone and 8-amino-flaviolin (8-AF).
Fur16, 17Nitrite Synthase HomologsProduction of nitrite for the diazotization reaction.
Fur5Diazotization EnzymeCatalyzes the diazotization of the amino group on 8-AF.
Fur4, 6MethyltransferasesCatalyze two sequential methylation steps on the PHN hydroquinone intermediate.
Fur7PrenyltransferaseTransfers a geranyl group from GPP to the methylated polyketide core.
FurXCyclase (MT-homolog)Catalyzes the intramolecular hydroalkoxylation to form the furan ring.
Fur8Cytochrome P450Putative final tailoring enzyme (e.g., oxidation) to yield this compound.

Table 2: Apparent Steady-State Kinetic Constants for Prenyltransferase Fur7.

SubstrateK_m_ (mM)k_cat_ (x 10⁻³ s⁻¹)
2-methoxy-3-methyl-flaviolin0.054 ± 0.0050.66 ± 0.02

Data obtained from in vitro assays with 2 mM GPP as the prenyl donor.

Pathway and Workflow Diagrams

Visualizing the complex series of reactions and experimental procedures is essential for clarity and comprehension.

This compound Biosynthetic Pathway cluster_start Precursors cluster_main Core Biosynthesis Polyketide Pathway Polyketide Pathway THN THN Polyketide Pathway->THN 8-AF 8-AF THN->8-AF Fur1, Fur2, Fur3 Mevalonate Pathway Mevalonate Pathway GPP GPP Mevalonate Pathway->GPP 8-Diazoflaviolin 8-Diazoflaviolin 8-AF->8-Diazoflaviolin Fur5, Fur16, Fur17 (+ Nitrite) PHN PHN 8-Diazoflaviolin->PHN - N2 Methyl-PHN Methyl-PHN PHN->Methyl-PHN Fur6 (SAM) Di-Methyl-PHN Di-Methyl-PHN Methyl-PHN->Di-Methyl-PHN Fur4 (SAM) Prenyl-Intermediate Prenyl-Intermediate Di-Methyl-PHN->Prenyl-Intermediate Fur7 (+ GPP) Furaquinocin C Furaquinocin C Prenyl-Intermediate->Furaquinocin C Cyclase This compound This compound Furaquinocin C->this compound Fur8 (P450)

Caption: The biosynthetic pathway of this compound.

Heterologous Expression Workflow cluster_cloning Vector Construction cluster_expression Expression & Production cluster_analysis Analysis Gene_Cluster Isolate 'fur' gene cluster (e.g., from S. sp. KO-3988) Ligation Ligate 'fur' cluster into vector Gene_Cluster->Ligation Vector Expression Vector (e.g., pWHM3) Vector->Ligation Transformation Transform Host (e.g., S. lividans TK23) Ligation->Transformation Cultivation Cultivate transformant in liquid medium Transformation->Cultivation Metabolite_Prod Metabolite Production Cultivation->Metabolite_Prod Extraction Extract metabolites from culture broth Metabolite_Prod->Extraction HPLC HPLC Analysis Extraction->HPLC Structure_Eluc Purification & Structure Elucidation (NMR, MS) HPLC->Structure_Eluc Final_Product Final_Product Structure_Eluc->Final_Product Identify Furaquinocin

Caption: Workflow for heterologous expression of biosynthetic gene clusters.

Meroterpenoid Diversity Logic Polyketide_Scaffolds Polyketide Scaffolds (e.g., THN, Orsellinic Acid) Prenyltransferases Prenyltransferases (e.g., Fur7, NphB) Polyketide_Scaffolds->Prenyltransferases Terpenoid_Precursors Terpenoid Precursors (GPP, FPP, GGPP) Terpenoid_Precursors->Prenyltransferases PKS Polyketide Synthases (PKS) PKS->Polyketide_Scaffolds Terpene_Synth Terpene Synthases Terpene_Synth->Terpenoid_Precursors Tailoring_Enzymes Tailoring Enzymes (P450s, Methyltransferases, Cyclases) Prenyltransferases->Tailoring_Enzymes Meroterpenoid_Diversity Structural Diversity of Meroterpenoids Tailoring_Enzymes->Meroterpenoid_Diversity

Caption: Logic of structural diversification in meroterpenoid biosynthesis.

Experimental Protocols

The elucidation of the furaquinocin pathway has been heavily reliant on gene cluster cloning, heterologous expression, and in vitro enzymatic assays.

Protocol: Heterologous Expression of the fur Gene Cluster

This protocol outlines the general steps for expressing the furaquinocin gene cluster in a host organism like Streptomyces lividans TK23.

  • Gene Cluster Amplification: The entire fur biosynthetic gene cluster (approx. 25-kb) is amplified from the genomic DNA of the producer strain, Streptomyces sp. KO-3988, typically in multiple fragments using high-fidelity PCR.

  • Vector Assembly: Amplify the fragments and clone them into a suitable Streptomyces expression vector, such as pWHM3, using restriction digestion and ligation or Gibson assembly. The resulting construct (e.g., pWHM-fura2) contains the necessary genes for production.

  • Host Transformation: Introduce the final plasmid into the heterologous host, S. lividans TK23, via protoplast transformation or conjugation.

  • Cultivation and Fermentation: Grow the transformed S. lividans in a suitable liquid medium (e.g., TSB or R5A) for 5-7 days at 28-30°C with shaking.

  • Metabolite Extraction: Centrifuge the culture to separate the mycelium and supernatant. Extract the supernatant with an organic solvent like ethyl acetate. Dry the organic phase in vacuo.

  • Analysis: Dissolve the crude extract in methanol (B129727) and analyze using High-Performance Liquid Chromatography (HPLC) equipped with a photodiode array (PDA) detector. Compare the resulting chromatogram to that of an authentic furaquinocin standard and a negative control (host with empty vector).

  • Structure Confirmation: For definitive identification, purify the compound of interest from a large-scale culture using column chromatography and preparative HPLC. Confirm the structure using NMR spectroscopy and mass spectrometry.

Protocol: In Vitro Assay for Prenyltransferase (Fur7) Activity

This protocol describes how to characterize the function and kinetics of the prenyltransferase Fur7.

  • Protein Expression and Purification:

    • Clone the fur7 gene into an E. coli expression vector (e.g., pET series) with a purification tag (e.g., His₆-tag).

    • Transform the plasmid into an expression host like E. coli BL21(DE3).

    • Induce protein expression with IPTG and purify the soluble Fur7 protein from the cell lysate using affinity chromatography (e.g., Ni-NTA column).

  • Enzymatic Reaction:

    • Prepare a reaction mixture in a microcentrifuge tube containing:

      • HEPES buffer (50 mM, pH 7.5)

      • MgCl₂ (5 mM)

      • Purified Fur7 enzyme (1-5 µM)

      • Prenyl acceptor substrate (e.g., 2-methoxy-3-methyl-flaviolin, at varying concentrations for kinetic analysis, e.g., 0-200 µM).

      • Prenyl donor (Geranyl pyrophosphate, GPP, at a saturating concentration, e.g., 2 mM).

    • Incubate the reaction at 30°C for a set time (e.g., 30 minutes).

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding an equal volume of cold methanol or by acid quenching.

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC to quantify the formation of the prenylated product (Fur-P1).

  • Kinetic Analysis:

    • Perform the assay with varying concentrations of one substrate while keeping the other constant.

    • Measure the initial reaction velocities and plot them against substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the K_m_ and k_cat_ values.

Conclusion and Future Outlook

The elucidation of the this compound biosynthetic pathway reveals a fascinating series of enzymatic reactions, including a rare diazotization-based deamination and a novel SAM-independent cyclization. This detailed understanding provides a powerful toolkit for researchers in drug development. By leveraging the described protocols for heterologous expression and in vitro analysis, scientists can now apply synthetic biology and metabolic engineering approaches. Future work may focus on engineering the pathway enzymes, particularly the promiscuous prenyltransferase Fur7 and the tailoring P450s, to generate novel furaquinocin analogs with improved therapeutic properties, such as enhanced potency or better pharmacological profiles. The combinatorial biosynthesis by mixing and matching enzymes from different meroterpenoid pathways also holds significant promise for creating new chemical diversity.

Unveiling the Blueprint: A Technical Guide to the Furaquinocin B Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the identification and characterization of the furaquinocin B biosynthetic gene cluster. Furaquinocins are a class of meroterpenoids, hybrid natural products derived from both polyketide and isoprenoid precursors, that exhibit potent antitumor activities.[1][2] Understanding their biosynthetic machinery is crucial for pathway engineering and the development of novel therapeutic agents. This document summarizes the key findings, experimental methodologies, and biosynthetic pathways involved in the production of these complex molecules by Streptomyces species.

Core Findings: The this compound Biosynthetic Gene Cluster

The biosynthetic gene cluster for this compound has been identified in Streptomyces sp. KO-3988.[2][3] A key strategy in its identification was the recognition that in actinomycetes, genes for isoprenoid biosynthesis are often located near a mevalonate (B85504) (MV) pathway gene cluster.[2][3] The producing organism, Streptomyces sp. KO-3988, is unique in that it possesses two distinct MV pathway gene clusters.[2][3] The furaquinocin biosynthetic genes, designated as "fur" genes, were located in a 25-kb DNA region surrounding one of these MV clusters (MV2).[2][3] A homologous gene cluster, showing 60% similarity, has also been identified in Streptomyces sp. Je 1-369, a producer of novel furaquinocins K and L.[4]

Gene Organization and Putative Functions

The table below summarizes the identified genes within the this compound biosynthetic cluster and their proposed roles based on sequence analysis and experimental evidence.

GeneProposed Function
fur1-fur6 Involved in the biosynthesis of the polyketide moiety and its subsequent modifications.
fur7 Prenyltransferase responsible for attaching a geranyl group to the polyketide scaffold.[1]
fur8-fur10 Believed to be involved in the later steps of furaquinocin biosynthesis, including cyclization and tailoring reactions.
MV2 Cluster Genes responsible for the mevalonate pathway, providing the isoprenoid precursor for the prenyl group.[2][3]

Experimental Protocols: A Methodological Overview

The identification and characterization of the this compound biosynthetic gene cluster involved a series of key experiments. The following sections detail the generalized protocols for these methodologies.

Genomic Library Construction and Screening

A genomic library of Streptomyces sp. KO-3988 was constructed to clone the this compound biosynthetic gene cluster.

  • DNA Isolation: High-molecular-weight genomic DNA was isolated from Streptomyces sp. KO-3988.

  • Partial Digestion: The genomic DNA was partially digested with a suitable restriction enzyme (e.g., BamHI) to generate large DNA fragments.[3]

  • Vector Ligation: The digested DNA fragments were ligated into a suitable vector, such as a cosmid or fosmid, to create a genomic library.

  • Screening: The library was screened using probes designed from conserved regions of mevalonate pathway genes to identify clones containing the MV2 cluster and its flanking regions.

Heterologous Expression

To confirm the function of the cloned gene cluster, it was expressed in a heterologous host, Streptomyces lividans TK23, which does not naturally produce furaquinocins.[2][3]

  • Subcloning: The identified 25-kb DNA region containing the fur genes and the MV2 cluster was subcloned into an appropriate E. coli-Streptomyces shuttle vector (e.g., pWHM3).[3]

  • Transformation: The resulting plasmid was introduced into S. lividans TK23 via protoplast transformation.

  • Cultivation and Extraction: The transformed S. lividans strains were cultivated under conditions suitable for secondary metabolite production. The culture broth was then extracted with an organic solvent (e.g., ethyl acetate).

  • Product Analysis: The extracts were analyzed by High-Performance Liquid Chromatography (HPLC) to detect the production of furaquinocins.[3] The identity of the produced compounds was confirmed by NMR and mass spectrometry.[3]

Gene Inactivation and Complementation

To determine the function of individual genes within the cluster, targeted gene knockout experiments are typically performed.

  • Gene Disruption: A specific gene (e.g., fur7) is inactivated by replacing it with an antibiotic resistance cassette via homologous recombination.

  • Phenotypic Analysis: The resulting mutant is cultivated, and its metabolic profile is compared to the wild-type strain to observe the loss of furaquinocin production or the accumulation of biosynthetic intermediates.

  • Complementation: The function of the inactivated gene is confirmed by reintroducing a functional copy of the gene on a plasmid into the mutant strain, which should restore furaquinocin production.

Visualizing the Process: Pathways and Workflows

The following diagrams illustrate the biosynthetic pathway of this compound and the experimental workflow for the identification of its gene cluster.

Furaquinocin_B_Biosynthesis cluster_PKS Polyketide Synthesis cluster_MV Isoprenoid Precursor Synthesis cluster_Assembly Meroterpenoid Assembly cluster_Tailoring Post-Assembly Modifications Acetyl-CoA Acetyl-CoA Polyketide_Backbone Polyketide_Backbone Acetyl-CoA->Polyketide_Backbone Type I PKS (fur genes) Prenylated_Intermediate Prenylated_Intermediate Polyketide_Backbone->Prenylated_Intermediate Prenyltransferase (Fur7) Pyruvate Pyruvate IPP_DMAPP IPP_DMAPP Pyruvate->IPP_DMAPP Mevalonate Pathway (MV2 cluster) IPP_DMAPP->Prenylated_Intermediate Furaquinocin_B Furaquinocin_B Prenylated_Intermediate->Furaquinocin_B Cyclization & Tailoring (fur genes)

Caption: Biosynthetic pathway of this compound.

Gene_Cluster_Identification_Workflow cluster_Library Genomic Library Construction cluster_Screening Library Screening cluster_Expression Heterologous Expression cluster_Analysis Product Analysis A Isolate gDNA from Streptomyces sp. KO-3988 B Partial Restriction Digest A->B C Ligate into Cosmid Vector B->C D Create Genomic Library C->D E Screen with MV Pathway Gene Probe D->E F Identify Positive Clones E->F G Subclone Flanking Regions into Expression Vector F->G H Transform S. lividans TK23 G->H I Cultivate and Extract H->I J HPLC Analysis I->J K Identify Furaquinocin Production J->K

Caption: Experimental workflow for identifying the this compound gene cluster.

References

An In-Depth Technical Guide to the Physico-chemical Properties of Furaquinocin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaquinocin B is a naturally occurring polyketide-isoprenoid hybrid compound first isolated from the culture broth of Streptomyces sp. KO-3988.[1] As a member of the furaquinocin family, it has garnered interest within the scientific community for its potent biological activities. This technical guide provides a comprehensive overview of the known physico-chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its potential mechanism of action, with a focus on its effects on cancer cell signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.

Physico-chemical Properties of this compound

This compound is characterized as a yellow powder. While a specific melting point has not been reported in the available literature, its molecular formula and weight have been determined.

PropertyValueSource
Molecular Formula C22H26O7[1]
Molecular Weight 402.44 g/mol [1]
Appearance Yellow Powder[1]
Solubility Soluble in methanol, ethyl acetate (B1210297), and other common organic solvents. Insoluble in n-hexane and water.Inferred from isolation protocols
UV Absorption (λmax in Methanol) 258 nm (E1% 1cm 410), 303 nm (E1% 1cm 210), 380 nm (sh)[1]
Infrared Absorption (νmax, KBr) 3450, 2950, 1680, 1640, 1610, 1450, 1380, 1280, 1210, 1160, 1080, 1040 cm-1[1]

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the methods described for the isolation of furaquinocins from Streptomyces sp. KO-3988.

1.1. Fermentation:

  • Inoculate Streptomyces sp. KO-3988 into a suitable seed medium and incubate at 27°C for 48 hours on a rotary shaker.

  • Transfer the seed culture to a production medium and continue fermentation at 27°C for 96 hours with aeration and agitation.

1.2. Extraction:

  • Harvest the culture broth and adjust the pH to 4.0.

  • Extract the broth with an equal volume of ethyl acetate.

  • Concentrate the ethyl acetate layer under reduced pressure to yield a crude extract.

1.3. Purification:

  • Subject the crude extract to silica (B1680970) gel column chromatography using a stepwise gradient of chloroform (B151607) and methanol.

  • Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.

  • Perform further purification using a Sephadex LH-20 column eluted with methanol.

  • Finally, purify this compound to homogeneity by preparative high-performance liquid chromatography (HPLC) on a C18 column.

G This compound Isolation Workflow cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification a Inoculation of Streptomyces sp. KO-3988 b Seed Culture (48h, 27°C) a->b c Production Culture (96h, 27°C) b->c d Harvest Culture Broth c->d e pH Adjustment to 4.0 d->e f Ethyl Acetate Extraction e->f g Concentration of Organic Layer f->g h Silica Gel Chromatography g->h i Sephadex LH-20 Chromatography h->i j Preparative HPLC (C18) i->j k Pure this compound j->k

Caption: Workflow for the isolation and purification of this compound.

Cytotoxicity Assay against HeLa S3 Cells (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on a cell line and is adapted for this compound based on its known activity.[1]

2.1. Cell Culture:

  • Culture HeLa S3 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

2.2. Assay Procedure:

  • Seed HeLa S3 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) and make serial dilutions in the culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., from 0.1 to 10 µg/mL). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the cells for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth). This compound has an IC50 of 1.6 µg/mL against HeLa S3 cells.[1]

G MTT Cytotoxicity Assay Workflow A Seed HeLa S3 cells in 96-well plate B Incubate overnight A->B C Treat cells with this compound dilutions B->C D Incubate for 48 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: General workflow for an MTT-based cytotoxicity assay.

Biological Activity and Potential Mechanism of Action

This compound exhibits potent and selective cytocidal activity against certain cancer cell lines, including HeLa S3 cells, with an IC50 of 1.6 µg/mL.[1] Notably, it does not show significant antimicrobial activity against a range of bacteria and fungi at concentrations up to 1000 µg/mL.[1]

The precise molecular mechanism of action of this compound has not been fully elucidated. However, based on the known activities of other quinone-containing natural products, it is plausible that this compound induces apoptosis in cancer cells. Potential signaling pathways that may be affected include the intrinsic and extrinsic apoptosis pathways.

Plausible Signaling Pathway: Induction of Apoptosis

This compound may trigger apoptosis through the activation of caspase cascades, which are central to the execution of programmed cell death. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

G Hypothesized Apoptotic Pathway of this compound cluster_0 This compound cluster_1 Potential Cellular Targets cluster_2 Apoptotic Signaling Cascade cluster_3 Execution Phase FB This compound Mito Mitochondria FB->Mito DR Death Receptors FB->DR Bax Bax/Bak Activation Mito->Bax FADD FADD/TRADD Recruitment DR->FADD CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation FADD->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized signaling pathways for this compound-induced apoptosis.

Conclusion

This compound is a promising natural product with selective and potent cytotoxic activity against cancer cells. This guide has summarized its key physico-chemical properties and provided detailed experimental frameworks for its further investigation. While the precise mechanism of action remains to be fully elucidated, the plausible involvement of apoptotic pathways offers a clear direction for future research. The data and protocols presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug development, facilitating the exploration of this compound's therapeutic potential.

References

Furaquinocin B: A Comprehensive Technical Guide to a Polyketide-Isoprenoid Hybrid with Antitumor Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaquinocin B is a notable member of the furaquinocin family, a class of naturally occurring compounds characterized by their hybrid polyketide-isoprenoid structure.[1] These meroterpenoids are produced by actinomycetes, particularly species of the genus Streptomyces.[2] this compound, like its congeners, has garnered significant interest within the scientific community due to its potent biological activities, most notably its antitumor properties. This technical guide provides an in-depth overview of this compound, focusing on its biosynthetic origins, biological activity, and the experimental methodologies used for its study. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams in the DOT language.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that merges two major metabolic pathways: the polyketide and the mevalonate (B85504) pathways. The polyketide portion of the molecule is derived from 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN).[1] The isoprenoid moiety is synthesized via the mevalonate pathway. The assembly of this compound involves a series of enzymatic reactions, including prenylation, cyclization, and modification steps, catalyzed by a dedicated gene cluster.[2]

A key step in the biosynthesis is the attachment of a geranyl group to the polyketide scaffold, a reaction catalyzed by a prenyltransferase.[3] The biosynthetic pathway also involves a unique reductive deamination of an 8-amino-flaviolin intermediate, leading to a crucial hydroquinone (B1673460) intermediate that is essential for subsequent reactions.[2]

Furaquinocin_Biosynthesis Polyketide_Pathway Polyketide Pathway THN 1,3,6,8-Tetrahydroxynaphthalene (THN) Polyketide_Pathway->THN fur1, fur2, fur3 Mevalonate_Pathway Mevalonate Pathway Geranyl_PP Geranyl Pyrophosphate (GPP) Mevalonate_Pathway->Geranyl_PP Mompain Mompain THN->Mompain Amino_Flaviolin 8-Amino-flaviolin Mompain->Amino_Flaviolin Hydroquinone 1,2,4,5,7-Pentahydroxy- naphthalene (PHN) Amino_Flaviolin->Hydroquinone Reductive Deamination (fur16, fur17) Methylated_Intermediate 2-Methoxy-3-methylflaviolin Hydroquinone->Methylated_Intermediate Methylation (fur4, fur6) Prenylated_Intermediate Prenylated Intermediate Methylated_Intermediate->Prenylated_Intermediate Prenylation (fur7) Geranyl_PP->Prenylated_Intermediate Furaquinocin_B This compound Prenylated_Intermediate->Furaquinocin_B Cyclization & Modification (fur5)

Figure 1: Biosynthetic pathway of this compound.

Biological Activity

Furaquinocins have demonstrated a range of biological activities, including antibacterial and antitumor effects.[1][2] While specific quantitative data for this compound is limited in the readily available literature, the cytotoxic potential of the furaquinocin class is evident from studies on its analogs. For instance, Furaquinocin K has shown cytotoxicity against human hepatocellular carcinoma (HepG2) cells.

CompoundCell LineActivityIC50 (µg/mL)Citation
Furaquinocin KHepG2Cytotoxicity12.6[4]

Experimental Protocols

Isolation and Purification of Furaquinocins

The isolation of furaquinocins from Streptomyces cultures is a multi-step process involving fermentation, extraction, and chromatographic purification.

1. Fermentation:

  • A producing strain of Streptomyces is cultured in a suitable liquid medium (e.g., SG medium) to allow for the production of secondary metabolites.[1]

  • The culture is incubated for a period of several days to a week under optimal growth conditions (e.g., temperature, agitation).

2. Extraction:

  • The culture broth is separated from the mycelia by centrifugation or filtration.

  • The supernatant is extracted with an organic solvent, such as ethyl acetate, to partition the furaquinocins and other metabolites into the organic phase.[1]

  • The organic extract is then concentrated under reduced pressure to yield a crude extract.

3. Purification:

  • The crude extract is subjected to a series of chromatographic techniques to isolate the desired furaquinocin.

  • Normal-phase chromatography: The extract is first fractionated on a silica (B1680970) gel column using a gradient of solvents with increasing polarity.[1]

  • Size-exclusion chromatography: Further purification can be achieved using a Sephadex column to separate compounds based on their molecular size.[1]

  • High-Performance Liquid Chromatography (HPLC): The final purification is typically performed using preparative HPLC on a C18 column with a suitable mobile phase to obtain the pure furaquinocin.[1]

Isolation_Workflow Fermentation Streptomyces Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Normal-Phase Chromatography (Silica Gel) Crude_Extract->Silica_Gel Fractions Fractions Silica_Gel->Fractions Sephadex Size-Exclusion Chromatography (Sephadex) Fractions->Sephadex Purified_Fractions Partially Purified Fractions Sephadex->Purified_Fractions HPLC Preparative HPLC (C18 Column) Purified_Fractions->HPLC Pure_Furaquinocin Pure this compound HPLC->Pure_Furaquinocin

Figure 2: General workflow for the isolation of this compound.
Structure Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the molecular formula of the compound.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed to elucidate the detailed structure, including the connectivity of atoms and the stereochemistry. These experiments typically include:

    • ¹H NMR (Proton NMR)

    • ¹³C NMR (Carbon-13 NMR)

    • 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[5]

Heterologous Expression of the Furaquinocin Biosynthetic Gene Cluster

To study the biosynthesis of furaquinocins and to potentially improve their production, the entire biosynthetic gene cluster can be expressed in a heterologous host.

1. Cloning of the Gene Cluster:

  • The furaquinocin biosynthetic gene cluster is identified and isolated from the genomic DNA of the producing Streptomyces strain.

  • The gene cluster is then cloned into a suitable expression vector, such as the pWHM3 plasmid.[5]

2. Transformation of the Host Strain:

  • The expression vector containing the furaquinocin gene cluster is introduced into a heterologous host strain, commonly Streptomyces lividans TK23.[5]

  • Transformation can be achieved through methods like protoplast transformation or conjugation from an E. coli donor strain.

3. Fermentation and Analysis:

  • The transformed S. lividans strain is cultured under conditions that induce the expression of the cloned genes.

  • The culture broth is then harvested and analyzed, typically by HPLC, to detect the production of furaquinocins.[5]

Heterologous_Expression_Workflow Isolation Isolate Furaquinocin Gene Cluster from Streptomyces sp. Cloning Clone Gene Cluster into Expression Vector (e.g., pWHM3) Isolation->Cloning Transformation Transform Heterologous Host (e.g., S. lividans TK23) Cloning->Transformation Fermentation Ferment Transformed Host Transformation->Fermentation Analysis Analyze Culture Broth (e.g., HPLC) Fermentation->Analysis Production Detection of Furaquinocin Production Analysis->Production

Figure 3: Workflow for heterologous expression of the this compound gene cluster.

Conclusion

This compound represents a fascinating example of a hybrid natural product with significant therapeutic potential. Its complex biosynthesis, combining both polyketide and isoprenoid pathways, offers a rich area for further research, including pathway engineering to generate novel analogs with improved activity. While more extensive studies are needed to fully characterize the antitumor activity of this compound, the available data on related compounds are promising. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the chemistry and biology of this intriguing molecule, with the ultimate goal of advancing the development of new anticancer agents.

References

Structural Elucidation of Furaquinocin B and Its Congeners: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaquinocins are a class of meroterpenoids, hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways, produced by various species of Streptomyces. These compounds exhibit a range of biological activities, including potent antitumor and antibacterial effects, making them attractive targets for drug discovery and development. The structural diversity within the furaquinocin family, arising from variations in both the naphthoquinone core and the terpenoid side chain, presents a significant challenge and a rich opportunity for structure-activity relationship studies. This technical guide provides an in-depth overview of the structural elucidation of Furaquinocin B and its known congeners, compiling available spectroscopic data, detailing experimental protocols for their isolation and characterization, and visualizing the key workflows and biosynthetic relationships.

Core Structures

The furaquinocin family is characterized by a conserved naphthoquinone core fused to a dihydrofuran ring, with a variable terpenoid-derived side chain. The congeners, Furaquinocin A through L, differ in the oxidation and substitution patterns of these core structures.

Data Presentation: Spectroscopic Analysis

The structural elucidation of furaquinocins relies heavily on a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the available quantitative ¹H and ¹³C NMR data for several furaquinocin congeners. This data is critical for the identification of known compounds and the characterization of new analogues.

Table 1: ¹³C NMR Spectroscopic Data (δc) for Furaquinocin Congeners in CDCl₃

Position Furaquinocin D[1] Furaquinocin K[2] Furaquinocin L[2]
2 88.7 91.40 91.43
2-Me - 15.80 15.83
3 72.9 46.40 46.41
3-Me 16.1 19.18 19.21
3a 118.3 118.70 118.74
4 156.9 155.61 179.22
4-OMe - 55.81 -
4a - 116.03 -
5 109.2 107.00 139.94
5a - 157.00 109.99
6 183.7 184.10 147.79
7 160.4 159.20 153.15
7-OMe 60.7 60.70 60.77
8 110.8 117.80 123.08
8-Me 9.3 9.26 9.10
9 180.7 181.10 149.00
9a 133.7 132.80 101.44
9b 158.4 157.00 169.10
10 31.9 37.90 37.91
11 124.4 123.49 123.49
12 134.1 132.20 132.20
13 52.0 - -
14 26.1 25.66 25.66
15 18.3 17.70 17.70
16 - - 167.03
17 - - 22.12

| 18 | 18.9 | - | - |

Note: Data for Furaquinocins A, B, C, E, F, G, H, I, and J were not available in a comparable tabular format in the searched literature.

Table 2: ¹H NMR Spectroscopic Data (δн, mult., J in Hz) for Furaquinocin Congeners in CDCl₃

Position Furaquinocin K[2] Furaquinocin L[2]
2 4.98, q (6.5) 4.99, q (6.5)
2-Me 1.49, d (6.7) 1.5, d (6.7)
3-Me 1.31, s 1.32, s
4-OMe 3.95, s -
5 6.78, s -
6-OH - 12.89, s
7-OMe 4.00, s 3.99, s
8-Me 2.06, s 2.22, s
9-OH - 8.10, s
10 1.71, m / 1.93, m 1.72, m / 1.94, m
11 5.09, t (7.37) 5.09, t (7.37)
14 1.66, s 1.66, s
15 1.56, s 1.56, s
16-NH - 14.90, s

| 17 | - | 2.25, s |

Note: Data for Furaquinocins A, B, C, D, E, F, G, H, I, and J were not available in a comparable tabular format in the searched literature.

Experimental Protocols

The isolation and structural characterization of furaquinocins involve a multi-step process, from fermentation of the producing microorganism to detailed spectroscopic analysis.

Fermentation and Isolation
  • Producing Organisms: Furaquinocins are typically isolated from Streptomyces species, such as Streptomyces sp. KO-3988 and Streptomyces sp. Je 1-369.

  • Fermentation: The producing strain is cultured in a suitable liquid medium (e.g., SG medium) under aerobic conditions. The fermentation is carried out for several days to allow for the production of secondary metabolites.

  • Extraction: The culture broth is typically extracted with an organic solvent, such as ethyl acetate, to partition the furaquinocins and other organic-soluble metabolites.

  • Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the individual furaquinocin congeners. A common method involves:

    • Initial fractionation using column chromatography.

    • Further purification by preparative High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a solvent system such as acetonitrile/water.

Structure Elucidation
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the molecular formula of the isolated compounds.

  • NMR Spectroscopy: A suite of NMR experiments is used to determine the planar structure and relative stereochemistry of the furaquinocins.

    • ¹H NMR: Provides information on the proton environment in the molecule, including chemical shifts, coupling constants, and multiplicities.

    • ¹³C NMR: Identifies the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

    • 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, identifying adjacent protons.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different structural fragments and assigning quaternary carbons.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is essential for determining the relative stereochemistry.

  • Spectrometer Parameters:

    • NMR spectra are typically recorded on high-field spectrometers (e.g., 500 MHz or 700 MHz for ¹H).

    • Deuterated solvents such as chloroform (B151607) (CDCl₃) or methanol (B129727) (CD₃OD) are commonly used.

    • Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Mandatory Visualizations

Biosynthetic Pathway of Furaquinocins

Furaquinocins are meroterpenoids, meaning their biosynthesis involves the convergence of the polyketide and terpenoid pathways. The naphthoquinone core is derived from the polyketide pathway, while the side chain originates from the terpenoid pathway.

Furaquinocin_Biosynthesis cluster_polyketide Polyketide Pathway cluster_terpenoid Terpenoid Pathway Malonyl-CoA Malonyl-CoA Type_III_PKS Type_III_PKS Malonyl-CoA->Type_III_PKS THN_Core 1,3,6,8-Tetrahydroxynaphthalene (THN) Core Type_III_PKS->THN_Core Prenyltransferase Prenyltransferase THN_Core->Prenyltransferase IPP_DMAPP IPP / DMAPP Prenyl_Diphosphates Prenyl Diphosphates (e.g., GPP) IPP_DMAPP->Prenyl_Diphosphates Prenyl_Diphosphates->Prenyltransferase Hybrid_Intermediate Hybrid Intermediate Prenyltransferase->Hybrid_Intermediate Furaquinocins Furaquinocin Congeners Hybrid_Intermediate->Furaquinocins Cyclization & Modifications Furaquinocin_Elucidation_Workflow Start Streptomyces sp. Culture Fermentation Fermentation Start->Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (HPLC) Crude_Extract->Chromatography Isolated_Compounds Isolated Congeners Chromatography->Isolated_Compounds Spectroscopic_Analysis Spectroscopic Analysis Isolated_Compounds->Spectroscopic_Analysis MS Mass Spectrometry (HRMS) Spectroscopic_Analysis->MS NMR NMR Spectroscopy (1D & 2D) Spectroscopic_Analysis->NMR Structure_Elucidation Structure Elucidation MS->Structure_Elucidation Molecular Formula NMR->Structure_Elucidation Connectivity & Stereochemistry Final_Structure Final Structure Structure_Elucidation->Final_Structure

References

Furaquinocin B: A Meroterpenoid Natural Product with Antitumor Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Furaquinocin B is a member of the furaquinocin family of meroterpenoid natural products, which are hybrid structures derived from both polyketide and terpenoid biosynthetic pathways.[1][2] First isolated from Streptomyces sp. KO-3988, these compounds have garnered significant interest within the scientific community due to their potent biological activities, particularly their antitumor properties.[3] Furaquinocins, including this compound, are characterized by a furanonaphthoquinone core. This guide provides a comprehensive overview of this compound, focusing on its biological activity, biosynthesis, and the experimental methodologies used for its characterization.

Biological Activity of Furaquinocins

The furaquinocin family of natural products exhibits a range of biological activities, with their cytotoxic and antitumor effects being the most prominent.[1][2] Early studies revealed that Furaquinocins A and B possess cytocidal activities against HeLa S3 cells. More recent investigations into other members of the furaquinocin family, such as Furaquinocins K and L, have further elucidated their cytotoxic potential against various cancer cell lines.

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data on the cytotoxic activities of various furaquinocins.

CompoundCell LineActivity TypeValueReference
This compoundHeLa S3Cytocidal Activity1.6 µg/mL[3]
Furaquinocin AHeLa S3Cytocidal Activity3.1 µg/mL[3]
Furaquinocin CHeLa S3Cytocidal Activity-[3]
Furaquinocin DHeLa S3Cytocidal Activity-[3]
Furaquinocin EHeLa S3Cytocidal Activity-[3]
Furaquinocin FHeLa S3Cytocidal Activity-[3]
Furaquinocin GHeLa S3Cytocidal Activity-[3]
Furaquinocin HHeLa S3Cytocidal Activity-[3]
Furaquinocin CB16 MelanomaCytocidal Activity-[3]
Furaquinocin DB16 MelanomaCytocidal Activity-[3]
Furaquinocin EB16 MelanomaCytocidal Activity-[3]
Furaquinocin FB16 MelanomaCytocidal Activity-[3]
Furaquinocin GB16 MelanomaCytocidal Activity-[3]
Furaquinocin HB16 MelanomaCytocidal Activity-[3]
Furaquinocin KHepG2IC5012.6 µg/mL[4]
Furaquinocin LHepG2CytotoxicityNo activity at 37 µg/mL[4]

Biosynthesis of this compound

The biosynthesis of furaquinocins is a complex process that involves the convergence of the polyketide and terpenoid pathways. The core furanonaphthoquinone structure is derived from 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN), a polyketide. The subsequent modifications, including prenylation and cyclization, are catalyzed by a series of dedicated enzymes.

Furaquinocin_Biosynthesis Malonyl_CoA Malonyl-CoA (x5) THN_synthase THN Synthase (Type III PKS) Malonyl_CoA->THN_synthase THN 1,3,6,8-Tetrahydroxynaphthalene (THN) THN_synthase->THN Flaviolin Flaviolin THN->Flaviolin Spontaneous Oxidation Prenyltransferase Prenyltransferase Flaviolin->Prenyltransferase Prenylated_intermediate Prenylated Intermediate Prenyltransferase->Prenylated_intermediate GPP Geranyl Diphosphate (GPP) GPP->Prenyltransferase Cyclase Cyclase Prenylated_intermediate->Cyclase Furaquinocin_C Furaquinocin C Cyclase->Furaquinocin_C P450 Cytochrome P450 Furaquinocin_C->P450 Furaquinocin_B This compound P450->Furaquinocin_B

Biosynthetic pathway of this compound.

Mechanism of Action: A Working Hypothesis

While the precise molecular mechanism of action for this compound has not been fully elucidated, studies on related naphthoquinone-containing compounds suggest a potential mode of action involving the induction of apoptosis through the activation of specific signaling pathways. For instance, some naphthoquinones have been shown to induce apoptosis in cancer cells by activating the AMP-activated protein kinase (AMPK) signaling pathway.

Based on this, a hypothetical signaling pathway for this compound-induced apoptosis is presented below. It is important to note that this is a speculative model and requires experimental validation.

Hypothetical_Signaling_Pathway Furaquinocin_B This compound AMPK AMPK Furaquinocin_B->AMPK Activation Downstream_Effectors Downstream Effectors (e.g., p53, mTOR) AMPK->Downstream_Effectors Modulation Mitochondria Mitochondria Downstream_Effectors->Mitochondria Induces mitochondrial outer membrane permeabilization Caspase_9 Caspase-9 Mitochondria->Caspase_9 Cytochrome c release Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis Execution

Hypothetical signaling pathway for this compound.

Experimental Protocols

Determination of Cytotoxic Activity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete cell culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT stock solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the SDS-HCl solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add this compound (serial dilutions) Incubate_24h->Add_Compound Incubate_Exposure Incubate for exposure period (e.g., 24-72h) Add_Compound->Incubate_Exposure Add_MTT Add MTT solution Incubate_Exposure->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze data and determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT cytotoxicity assay.

Conclusion

This compound and its congeners represent a promising class of meroterpenoid natural products with significant potential for the development of novel anticancer therapeutics. While their cytotoxic activities have been demonstrated, further research is required to fully elucidate the specific molecular mechanisms underlying their effects and to establish a comprehensive profile of their activity against a broader range of cancer cell types. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into this important class of compounds.

References

A Technical Guide to the Taxonomy and Fermentation of Furaquinocin B Producing Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the taxonomy and fermentation processes for Streptomyces species known to produce Furaquinocin B, a potent antitumor compound. This document synthesizes critical data on producing strains, optimal fermentation conditions, detailed experimental protocols, and the biosynthetic pathway of this valuable secondary metabolite.

Taxonomy of this compound Producing Streptomyces

This compound is a member of the furaquinocin family of antibiotics, which are hybrid polyketide-isoprenoid compounds. Several Streptomyces species have been identified as producers of furaquinocins. The primary strains discussed in scientific literature are Streptomyces sp. KO-3988, Streptomyces reveromyceticus SN-593, and Streptomyces sp. Je 1-369.

Identified Producing Strains
  • Streptomyces sp. KO-3988: This is the original producer of Furaquinocins A and B. Much of the initial research on furaquinocin biosynthesis has been conducted using this strain.

  • Streptomyces reveromyceticus SN-593: This strain is also a known producer of furaquinocins and has been a subject of genomic and biosynthetic studies.

  • Streptomyces sp. Je 1-369: Isolated from rhizosphere soil, this strain produces novel furaquinocins, designated K and L, and its biosynthetic gene cluster shows similarity to that of Streptomyces sp. KO-3988[1].

Morphological and Biochemical Characteristics

The identification and classification of Streptomyces species rely on a combination of morphological, biochemical, and molecular methods. While detailed comparative data for these specific strains is not always available in a single source, general characteristics of the Streptomyces genus can be described.

Table 1: General Morphological and Biochemical Characteristics of this compound Producing Streptomyces Strains

CharacteristicStreptomyces sp. KO-3988Streptomyces reveromyceticus SN-593Streptomyces sp. Je 1-369
Gram Stain PositivePositivePositive
Morphology Filamentous bacteria forming aerial and substrate mycelia.Filamentous bacteria with branching hyphae.Aerobic, spore-forming, Gram-positive bacteria.
Spore Chain Data not availableData not availableData not available
Pigmentation Data not availableData not availableData not available
Carbon Source Utilization Various carbohydratesVarious carbohydratesVarious carbohydrates
Enzyme Production Protease, Amylase, etc.Protease, Amylase, etc.Data not available
16S rRNA Similarity High similarity to other Streptomyces species.High similarity to other Streptomyces species.Belongs to the genus Streptomyces.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of the producing Streptomyces strains. Optimization of fermentation parameters is crucial for maximizing the yield of this secondary metabolite.

Fermentation Media

The composition of the fermentation medium significantly influences the growth of the microorganism and the production of this compound. Various media components have been reported for the cultivation of Streptomyces species for secondary metabolite production.

Table 2: Exemplary Fermentation Media Composition for Streptomyces Species

ComponentConcentration (g/L)Purpose
Soluble Starch10 - 20Carbon Source
Glucose5 - 10Carbon Source
Soybean Meal5 - 15Nitrogen Source
Yeast Extract2 - 5Nitrogen Source & Growth Factors
Peptone2 - 5Nitrogen Source
K₂HPO₄0.5 - 1.0Phosphate Source & pH Buffering
MgSO₄·7H₂O0.5Source of Magnesium Ions
NaCl2 - 5Osmotic Balance
CaCO₃1 - 3pH Buffering
Trace Elements Solution1 mL/LProvides essential micronutrients

Note: The optimal concentration of each component may vary depending on the specific strain and fermentation conditions.

Fermentation Parameters

Control of physical parameters during fermentation is critical for achieving high yields of this compound.

Table 3: Optimal Fermentation Parameters for this compound Production

ParameterOptimal RangeImpact on Production
Temperature 28 - 30 °CAffects enzyme activity and microbial growth rate.
pH 6.8 - 7.2Influences nutrient uptake and enzyme stability.
Agitation 150 - 250 rpmEnsures proper mixing and oxygen transfer.
Aeration 1.0 - 1.5 vvmProvides sufficient oxygen for aerobic respiration and biosynthesis.
Incubation Time 7 - 10 daysProduction of secondary metabolites typically occurs in the stationary phase.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the taxonomy and fermentation of this compound producing Streptomyces.

Protocol for Isolation and Identification of Streptomyces
  • Soil Sample Collection: Collect soil samples from diverse environments.

  • Serial Dilution and Plating: Prepare serial dilutions of the soil samples and plate them on selective media such as Starch Casein Agar or ISP2 Agar.

  • Incubation: Incubate the plates at 28-30°C for 7-14 days.

  • Colony Selection: Select colonies with characteristic Streptomyces morphology (dry, chalky, with aerial and substrate mycelia).

  • Purification: Purify the selected colonies by repeated streaking on fresh media.

  • Morphological Characterization: Observe colony morphology, pigmentation, and microscopic features (Gram staining, spore chain morphology).

  • Biochemical Characterization: Perform a series of biochemical tests (e.g., carbon source utilization, enzyme production) to further characterize the isolates.

  • Molecular Identification: Extract genomic DNA and perform 16S rRNA gene sequencing for phylogenetic analysis.

Protocol for this compound Fermentation
  • Inoculum Preparation: Inoculate a suitable seed medium with a pure culture of the Streptomyces strain and incubate at 28-30°C with shaking for 2-3 days.

  • Production Fermentation: Transfer the seed culture to the production medium in a fermenter.

  • Fermentation Conditions: Maintain the fermentation parameters as outlined in Table 3.

  • Monitoring: Monitor the fermentation process by measuring parameters such as pH, dissolved oxygen, and cell growth.

  • Harvesting: After the desired incubation period, harvest the culture broth for extraction of this compound.

Protocol for Extraction and Purification of this compound
  • Cell Separation: Separate the mycelial biomass from the culture broth by centrifugation or filtration.

  • Solvent Extraction: Extract the this compound from the culture filtrate and/or mycelium using an organic solvent such as ethyl acetate.

  • Concentration: Concentrate the organic extract under reduced pressure.

  • Chromatographic Purification: Purify the crude extract using a combination of chromatographic techniques, such as silica (B1680970) gel column chromatography and High-Performance Liquid Chromatography (HPLC).

Protocol for Quantification of this compound by HPLC
  • Sample Preparation: Dissolve the purified this compound or the crude extract in a suitable solvent (e.g., methanol).

  • HPLC System: Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is commonly used.

  • Detection: Monitor the elution profile using a UV detector at a wavelength of approximately 254 nm.

  • Quantification: Quantify the amount of this compound by comparing the peak area with that of a standard of known concentration.

Biosynthetic Pathway and Regulation

The biosynthesis of furaquinocins involves a complex pathway that combines elements of both polyketide and isoprenoid synthesis. Understanding this pathway is crucial for metabolic engineering efforts aimed at improving this compound yields.

Furaquinocin Biosynthetic Pathway

The biosynthesis starts with the formation of a polyketide backbone, which is then modified by a series of enzymatic reactions including cyclization, aromatization, and prenylation with a geranyl pyrophosphate (GPP) unit derived from the mevalonate (B85504) pathway.

Furaquinocin_Biosynthesis AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Type III PKS AcetylCoA->PKS Polyketide Polyketide Intermediate PKS->Polyketide Cyclization Cyclization/Aromatization Polyketide->Cyclization THN 1,3,6,8-Tetrahydroxynaphthalene (THN) Cyclization->THN Prenyltransferase Prenyltransferase THN->Prenyltransferase Mevalonate Mevalonate Pathway GPP Geranyl Pyrophosphate (GPP) Mevalonate->GPP GPP->Prenyltransferase Prenylated_Intermediate Prenylated Intermediate Prenyltransferase->Prenylated_Intermediate Further_Modifications Further Modifications (Oxidation, etc.) Prenylated_Intermediate->Further_Modifications Furaquinocin_B This compound Further_Modifications->Furaquinocin_B Strain_Improvement_Workflow Strain This compound Producing Streptomyces Strain Mutagenesis Random Mutagenesis (UV, Chemical) Strain->Mutagenesis Genetic_Engineering Targeted Genetic Engineering (Overexpression/Deletion of Genes) Strain->Genetic_Engineering Screening High-Throughput Screening for Improved Yield Mutagenesis->Screening Screening->Genetic_Engineering Fermentation_Optimization Fermentation Optimization Genetic_Engineering->Fermentation_Optimization Improved_Strain Improved this compound Producing Strain Fermentation_Optimization->Improved_Strain

References

Furaquinocin B: A Technical Guide on its Potential as an Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furaquinocin B, a natural polyketide-isoprenoid hybrid compound originating from Streptomyces species, has emerged as a molecule of interest in oncology research due to its potent antitumor activities. This technical guide provides a comprehensive overview of this compound's potential as an anticancer agent, consolidating available data and outlining detailed experimental protocols for its investigation. While specific preclinical data for this compound is limited in publicly accessible literature, this guide leverages information on its close analog, Furaquinocin K, to provide insights into its potential efficacy and mechanisms of action. This document is intended to serve as a foundational resource for researchers initiating or advancing studies on this compound and its derivatives for cancer therapy.

Introduction

Natural products have historically been a rich source of novel therapeutic agents, particularly in the field of oncology. Furaquinocins are a class of meroterpenoids characterized by a furanonaphthoquinone core, and they are biosynthesized by actinomycetes.[1] this compound, produced by Streptomyces sp. KO-3988, is noted for its significant antitumor properties.[2] This guide delves into the available quantitative data, proposes detailed experimental methodologies for its evaluation, and visualizes potential signaling pathways and experimental workflows to facilitate further research and development.

Quantitative Data on Anticancer Activity

Table 1: Cytotoxicity of Furaquinocin K

CompoundCell LineCancer TypeIC50 Value
Furaquinocin KHepG2Hepatocellular Carcinoma12.6 µg/mL

Note: This data is for Furaquinocin K and should be considered as an estimate of the potential activity of this compound. Further experimental validation is required for this compound.

Proposed Anticancer Mechanisms and Signaling Pathways

Based on the known mechanisms of similar compounds, such as other naphthoquinone derivatives, this compound is hypothesized to exert its anticancer effects through the induction of apoptosis and cell cycle arrest. The potential signaling pathways involved are outlined below.

Induction of Apoptosis

This compound likely induces programmed cell death (apoptosis) in cancer cells through the intrinsic pathway. This is a common mechanism for many natural product-based anticancer agents. The proposed pathway involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade.

FuraquinocinB This compound ROS ↑ Reactive Oxygen Species (ROS) FuraquinocinB->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2 Bcl-2 Family (↓ Bcl-2, ↑ Bax) Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bcl2->CytochromeC Regulates Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Cell Cycle Arrest

This compound may also halt the proliferation of cancer cells by inducing cell cycle arrest, a common mechanism for cytotoxic compounds. This is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin proteins. A plausible hypothesis is the induction of G2/M phase arrest.

FuraquinocinB This compound CDK1_CyclinB CDK1/Cyclin B Complex FuraquinocinB->CDK1_CyclinB Inhibits Activity G2M_Checkpoint G2/M Checkpoint Regulation CDK1_CyclinB->G2M_Checkpoint CellCycleArrest G2/M Phase Cell Cycle Arrest G2M_Checkpoint->CellCycleArrest

Caption: Proposed mechanism of this compound-induced G2/M cell cycle arrest.

Detailed Experimental Protocols

To rigorously evaluate the anticancer potential of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed protocols for key assays.

General Experimental Workflow

The overall workflow for assessing a potential anticancer agent like this compound is a multi-step process, from initial cytotoxicity screening to in vivo efficacy studies.

Start Start: Compound (this compound) Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Start->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle WesternBlot Protein Expression (Western Blot) Mechanism->WesternBlot InVivo In Vivo Efficacy (Xenograft Model) Apoptosis->InVivo CellCycle->InVivo WesternBlot->InVivo End End: Data Analysis & Conclusion InVivo->End

Caption: General experimental workflow for anticancer drug evaluation.

In Vitro Cytotoxicity: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on various cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., HepG2, MCF-7, A549)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Protocol:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Cold 70% ethanol (B145695)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a solution containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C.

  • Add PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Protein Expression Analysis: Western Blotting

Objective: To investigate the effect of this compound on the expression of key apoptosis- and cell cycle-related proteins.

Materials:

  • This compound

  • Cancer cell lines

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, Cyclin B1, CDK1, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound at its IC50 concentration for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the band intensities to a loading control (e.g., β-actin).

Conclusion and Future Directions

This compound represents a promising natural product with potential for development as an anticancer agent. The available data on its analog, Furaquinocin K, suggests significant cytotoxic activity against cancer cells. The proposed mechanisms of action, including the induction of apoptosis and cell cycle arrest, are consistent with the activity of other known anticancer compounds.

Future research should focus on:

  • Determining the IC50 values of this compound against a broad panel of cancer cell lines.

  • Elucidating the specific molecular mechanisms of this compound-induced apoptosis and cell cycle arrest through detailed experimental studies as outlined in this guide.

  • Conducting in vivo efficacy studies using xenograft models to evaluate the antitumor activity of this compound in a physiological context.

  • Investigating the specific signaling pathways modulated by this compound to identify potential biomarkers for sensitivity and resistance.

  • Exploring synergistic combinations of this compound with existing chemotherapeutic agents.

This technical guide provides a solid framework for the systematic investigation of this compound as a potential anticancer therapeutic. The detailed protocols and visualized pathways are intended to accelerate research efforts and contribute to the potential translation of this promising natural compound into clinical applications.

References

An In-depth Technical Guide to the Furaquinocin B Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furaquinocins are a class of polyketide-isoprenoid hybrid natural products produced by Streptomyces species, notably Streptomyces sp. KO-3988.[1][2] These compounds exhibit potent antitumor activity, making their biosynthetic pathway a subject of significant interest for potential biotechnological applications and the development of novel therapeutic agents.[1][2] Furaquinocin B is a prominent member of this family, and understanding its biosynthesis is crucial for pathway engineering and the generation of novel analogs. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, including the enzymes involved, their mechanisms, and detailed experimental protocols for their study.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as the 'fur' cluster.[1] This cluster contains all the necessary genes encoding the enzymes responsible for the synthesis of the polyketide core, its subsequent modifications, and the attachment of the isoprenoid moiety. The core of the furaquinocin structure is a 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN)-derived polyketide, which is fused to a geranyl group.[2][3]

The Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the formation of the polyketide scaffold, followed by a series of enzymatic modifications including deamination, methylation, prenylation, and cyclization. A key and unusual feature of this pathway is the involvement of a hydroquinone (B1673460) intermediate formed via reductive deamination of 8-amino-flaviolin (8-AF) through a transient diazotization step.[4][5][6]

The proposed biosynthetic pathway is as follows:

  • Polyketide Core Synthesis: The pathway initiates with the synthesis of 1,3,6,8-tetrahydroxynaphthalene (THN) from five molecules of malonyl-CoA by a type III polyketide synthase, Fur1.[3][4]

  • Formation of 8-Amino-flaviolin (8-AF): THN undergoes a series of enzymatic reactions catalyzed by Fur2 and Fur3 to yield the key intermediate, 8-amino-flaviolin (8-AF).[4][7]

  • Reductive Deamination: 8-AF undergoes a unique reductive deamination process. This involves the formation of a diazo intermediate, catalyzed by Fur5, followed by the formation of a hydroquinone intermediate, 1,2,4,5,7-pentahydroxynaphthalene (PHN).[4][5][6]

  • Methylation: The PHN intermediate is then subjected to two methylation steps catalyzed by the methyltransferases Fur6 and Fur4.[4][5] This leads to the formation of 2-methoxy-3-methyl-PHN.

  • Prenylation: The prenyltransferase Fur7 catalyzes the attachment of a geranyl group from geranyl pyrophosphate (GPP) to the methylated hydroquinone intermediate.[2][8]

  • Cyclization and Oxidation: Subsequent cyclization and oxidation steps, likely catalyzed by enzymes including a P450 monooxygenase (Fur8), lead to the formation of the furan (B31954) ring and the final this compound structure.[8]

Data Presentation

Enzymes of the this compound Biosynthetic Pathway
GeneEnzyme NamePutative Function
fur1THN SynthaseType III polyketide synthase
fur2UnknownInvolved in 8-AF biosynthesis
fur3UnknownInvolved in 8-AF biosynthesis
fur4MethyltransferaseC-methylation
fur5Diazo-forming enzymeDiazotization of 8-AF
fur6MethyltransferaseO-methylation
fur7PrenyltransferaseGeranylation
fur8P450 MonooxygenaseOxidation/Cyclization
Quantitative Data for Fur7 Prenyltransferase

The steady-state kinetic parameters for the prenyltransferase Fur7 have been determined using 2-methoxy-3-methyl-flaviolin as the prenyl acceptor and geranyl pyrophosphate (GPP) as the prenyl donor.

SubstrateKm (mM)kcat (10-3 s-1)
2-methoxy-3-methyl-flaviolin0.054 ± 0.0050.66 ± 0.02

Data obtained from in vitro assays with purified recombinant Fur7.[8]

Experimental Protocols

Heterologous Expression of the Furaquinocin Gene Cluster in Streptomyces lividans TK23

This protocol describes the heterologous expression of the fur gene cluster to produce furaquinocins in a host organism.

Materials:

  • Streptomyces sp. KO-3988 genomic DNA

  • E. coli ET12567/pUZ8002

  • Streptomyces lividans TK23

  • Expression vector (e.g., pSET152-based)

  • Restriction enzymes, T4 DNA ligase

  • Appropriate antibiotics (e.g., apramycin, thiostrepton)

  • Media: Tryptic Soy Broth (TSB), Mannitol Soya Flour (MS) agar (B569324), R2YE medium

Procedure:

  • Gene Cluster Cloning:

    • Isolate high-quality genomic DNA from Streptomyces sp. KO-3988.

    • Amplify the entire fur gene cluster using high-fidelity PCR.

    • Clone the amplified cluster into a suitable E. coli-Streptomyces shuttle vector.

  • Transformation into E. coli:

    • Transform the constructed plasmid into the methylation-deficient E. coli strain ET12567/pUZ8002 for demethylation of the plasmid DNA.

  • Intergeneric Conjugation:

    • Grow E. coli ET12567/pUZ8002 carrying the expression plasmid and S. lividans TK23 to mid-log phase.

    • Mix the cultures and plate on MS agar plates.

    • Overlay the plates with the appropriate antibiotics to select for S. lividans exconjugants.

  • Fermentation and Analysis:

    • Inoculate a suitable production medium (e.g., R2YE) with the recombinant S. lividans strain.

    • Incubate for 5-7 days at 30°C.

    • Extract the culture broth with an organic solvent (e.g., ethyl acetate).

    • Analyze the extract for furaquinocin production using HPLC.

In Vitro Assay of Fur7 Prenyltransferase Activity

This protocol details the enzymatic assay for the prenyltransferase Fur7.

Materials:

  • Purified recombinant His-tagged Fur7 enzyme

  • 2-methoxy-3-methyl-flaviolin (substrate)

  • Geranyl pyrophosphate (GPP, co-substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • HPLC system for product analysis

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, a known concentration of 2-methoxy-3-methyl-flaviolin, and GPP.

  • Enzyme Addition:

    • Initiate the reaction by adding the purified Fur7 enzyme to the reaction mixture.

  • Incubation:

    • Incubate the reaction at 30°C for a defined period (e.g., 1 hour).

  • Reaction Quenching:

    • Stop the reaction by adding an organic solvent (e.g., methanol (B129727) or ethyl acetate).

  • Product Analysis:

    • Analyze the reaction mixture by HPLC to detect and quantify the formation of the prenylated product. A C18 reverse-phase column with a methanol-water gradient is typically used.

Gene Knockout in Streptomyces using CRISPR-Cas9

This protocol provides a general workflow for deleting a gene within the fur cluster.

Materials:

  • Streptomyces strain containing the fur cluster

  • CRISPR-Cas9 vector for Streptomyces (e.g., pCRISPomyces-2)

  • sgRNA targeting the gene of interest

  • Homologous repair template (5' and 3' flanking regions of the target gene)

  • Protoplast transformation reagents

Procedure:

  • Design and Construction of the CRISPR Plasmid:

    • Design a specific sgRNA to target the gene for deletion.

    • Clone the sgRNA and the homologous repair template into the CRISPR-Cas9 vector.

  • Protoplast Preparation and Transformation:

    • Prepare protoplasts from the Streptomyces strain.

    • Transform the CRISPR-Cas9 plasmid into the protoplasts using PEG-mediated transformation.

    • Regenerate the protoplasts on a suitable medium.

  • Selection and Screening of Mutants:

    • Select for transformants containing the CRISPR plasmid.

    • Screen individual colonies by PCR to identify mutants with the desired gene deletion.

  • Plasmid Curing:

    • Culture the confirmed mutants in non-selective media to cure the CRISPR plasmid.

  • Verification:

    • Confirm the gene knockout by PCR and sequencing.

Mandatory Visualization

Furaquinocin_B_Biosynthetic_Pathway Malonyl_CoA 5 x Malonyl-CoA THN 1,3,6,8-Tetrahydroxynaphthalene (THN) Malonyl_CoA->THN Polyketide Synthase 8_AF 8-Amino-flaviolin (8-AF) THN->8_AF PHN 1,2,4,5,7-Pentahydroxynaphthalene (PHN) 8_AF->PHN Reductive Deamination Methylated_PHN 2-Methoxy-3-methyl-PHN PHN->Methylated_PHN Methylation Prenylated_Intermediate Prenylated Intermediate Methylated_PHN->Prenylated_Intermediate Prenylation Furaquinocin_B This compound Prenylated_Intermediate->Furaquinocin_B Cyclization & Oxidation GPP Geranyl Pyrophosphate (GPP) GPP->Prenylated_Intermediate Fur1 Fur1 Fur1->THN Fur2_3 Fur2, Fur3 Fur2_3->8_AF Fur5 Fur5 Fur5->PHN Fur6_4 Fur6, Fur4 Fur6_4->Methylated_PHN Fur7 Fur7 Fur7->Prenylated_Intermediate Fur8 Fur8 (P450) Fur8->Furaquinocin_B

Caption: The biosynthetic pathway of this compound.

Experimental_Workflow_Heterologous_Expression start Start clone_cluster Clone 'fur' gene cluster into expression vector start->clone_cluster transform_ecoli Transform into E. coli (methylation-deficient) clone_cluster->transform_ecoli conjugation Intergeneric conjugation with S. lividans transform_ecoli->conjugation selection Select exconjugants conjugation->selection fermentation Ferment recombinant strain selection->fermentation extraction Extract culture broth fermentation->extraction analysis Analyze by HPLC extraction->analysis end End analysis->end

Caption: Workflow for heterologous expression.

Experimental_Workflow_Gene_Knockout start Start design_crispr Design sgRNA and homologous repair template start->design_crispr construct_plasmid Construct CRISPR-Cas9 plasmid design_crispr->construct_plasmid protoplast_transform Protoplast transformation of Streptomyces construct_plasmid->protoplast_transform screen_mutants Screen for mutants by PCR protoplast_transform->screen_mutants cure_plasmid Cure CRISPR plasmid screen_mutants->cure_plasmid verify_knockout Verify knockout by sequencing cure_plasmid->verify_knockout end End verify_knockout->end

References

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Furaquinocin B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Furaquinocin B belongs to the furaquinocin family, a class of naphthoquinone-based meroterpenoids known for their diverse biological activities, including potential antitumor properties.[1][2][3] Assessing the cytotoxic effects of this compound is a critical first step in evaluating its therapeutic potential. This document provides detailed application notes and protocols for three standard in vitro assays used to quantify the cytotoxic effects of novel compounds: the MTT assay, the Lactate (B86563) Dehydrogenase (LDH) release assay, and the Annexin V/PI apoptosis assay.

Application Notes: Principles of Cytotoxicity Assays

Choosing the appropriate assay is crucial for elucidating the specific mechanism of cell death induced by a compound like this compound.

  • MTT Assay (Cell Viability/Metabolic Activity): This colorimetric assay measures the metabolic activity of a cell population, which is often used as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells. A decrease in signal indicates either cell death or reduced metabolic activity.

  • LDH Release Assay (Cell Membrane Integrity): This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. An increase in LDH activity in the supernatant is indicative of cell lysis and necrosis. This method is useful for distinguishing cytotoxicity from cytostatic effects.

  • Annexin V/PI Apoptosis Assay (Programmed Cell Death): This flow cytometry-based assay differentiates between different stages of cell death.

    • Annexin V: A protein that binds to phosphatidylserine (B164497) (PS), which translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

    • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised. This dual-staining method allows for the identification of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Experimental Workflow and Assay Principles

The following diagrams illustrate the general workflow for a cytotoxicity experiment and the principles behind each assay.

G General Cytotoxicity Experimental Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis p1 Seed Cells in 96-well Plate p2 Incubate for 24h (Cell Adherence) p1->p2 t1 Prepare Serial Dilutions of this compound p2->t1 t2 Treat Cells with Compound (and Controls) t1->t2 t3 Incubate for Desired Time (e.g., 24-72h) t2->t3 a1 Perform Cytotoxicity Assay (MTT, LDH, or Apoptosis) t3->a1 a2 Measure Signal (Absorbance/Fluorescence) a1->a2 a3 Calculate % Viability or % Cytotoxicity a2->a3 a4 Determine IC50 Value a3->a4

General workflow for assessing this compound cytotoxicity.

G Principles of In Vitro Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_apop Annexin V/PI Assay mtt1 Viable Cell mtt2 Mitochondrial Dehydrogenase mtt1->mtt2 mtt4 Purple Formazan mtt2->mtt4 Reduction mtt3 Yellow MTT mtt3->mtt2 ldh1 Damaged Cell ldh2 LDH Release ldh1->ldh2 ldh3 LDH in Supernatant ldh2->ldh3 ldh4 Colorimetric Signal ldh3->ldh4 Enzymatic Reaction apop1 Early Apoptotic Cell (PS Flipped) apop2 Annexin V-FITC apop2->apop1 Binds PS apop3 Late Apoptotic Cell (Membrane Permeable) apop4 Propidium Iodide (PI) apop4->apop3 Enters Cell

Diagram illustrating the core principles of the three assays.

Data Presentation

Quantitative results from cytotoxicity assays are typically summarized to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition in vitro.[4] The data below is illustrative, based on published results for Furaquinocin K, a related compound.[5]

Table 1: Illustrative Cytotoxicity Data for this compound

Cell LineCancer TypeAssayEndpointIncubation Time (h)IC₅₀ (µM)
HepG2 Hepatocellular CarcinomaMTTViability4831.5
HepG2 Hepatocellular CarcinomaLDHCytotoxicity4845.2
HepG2 Hepatocellular CarcinomaAnnexin VApoptosis4829.8
MCF-7 Breast AdenocarcinomaMTTViability4848.7
A549 Lung CarcinomaMTTViability4862.1

Note: The IC₅₀ values presented are hypothetical and for demonstration purposes only. Actual values must be determined experimentally.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability.

Materials:

  • Target cancer cell lines (e.g., HepG2)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • Plot % Viability against compound concentration to determine the IC₅₀ value.

LDH Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells.

Materials:

  • Target cell lines

  • This compound stock solution

  • Commercial LDH assay kit (containing substrate, assay buffer, and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Controls: Include three types of controls:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum LDH Release Control: Add lysis buffer to untreated wells 45 minutes before the end of the incubation.

    • Medium Background Control: Medium without cells.

  • Incubation: Incubate for the desired period.

  • Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing supernatant.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution provided in the kit.

  • Measurement: Read the absorbance at 490 nm.

  • Calculation:

    • % Cytotoxicity = [(Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Annexin V/PI Apoptosis Assay

This protocol uses flow cytometry to quantify apoptosis.

Materials:

  • Target cell lines

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates or T-25 flasks

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with this compound at various concentrations (including a vehicle control) for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

  • Quadrant Analysis:

    • Q1 (Annexin V- / PI+): Necrotic cells

    • Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Q3 (Annexin V- / PI-): Viable cells

    • Q4 (Annexin V+ / PI-): Early apoptotic cells

Proposed Signaling Pathway for this compound Cytotoxicity

Furaquinocins are a class of naphthoquinones.[1] Studies on other cytotoxic naphthoquinones suggest a common mechanism of action involving the induction of apoptosis through the generation of Reactive Oxygen Species (ROS).[6][7][8] Elevated intracellular ROS can trigger oxidative stress and activate downstream signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathways (including JNK and p38) and the PI3K/Akt pathway, which converge to initiate the caspase cascade and execute apoptosis.[7][9]

G Proposed ROS-Mediated Apoptotic Pathway for this compound compound This compound cell Cancer Cell compound->cell ros ↑ Reactive Oxygen Species (ROS) cell->ros Induces mapk MAPK Activation (JNK, p38) ros->mapk akt Akt/STAT3 Inhibition ros->akt mito Mitochondrial Dysfunction ros->mito cas9 Caspase-9 Activation mapk->cas9 akt->cas9 mito->cas9 Cytochrome c release cas3 Caspase-3 Activation cas9->cas3 apop Apoptosis cas3->apop

Proposed signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for Furaquinocin B in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaquinocin B is a meroterpenoid, a hybrid natural product of polyketide and isoprenoid origin, known to be produced by Streptomyces species.[1] Furaquinocins have demonstrated notable biological activities, including antitumor properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in a cell culture setting, focusing on its potential as an anti-cancer agent. The protocols outlined below are based on established methodologies for assessing cytotoxicity, apoptosis, and cell cycle progression, and can be adapted for specific cancer cell lines and research questions.

Mechanism of Action

While the precise molecular mechanisms of this compound are still under investigation, related compounds and many other anti-cancer agents are known to exert their effects through the induction of apoptosis (programmed cell death) and interference with key cell signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt pathway. Downregulation of the Akt pathway is a proposed mechanism for some anti-cancer antibiotics.[2] The PI3K/Akt/mTOR pathway is a critical signaling cascade that, when dysregulated, is implicated in various cancers by promoting cell growth, proliferation, and survival.[3][4] Inhibition of this pathway is a key strategy in cancer therapy.[4][5][6]

Quantitative Data Summary

The following table summarizes the cytotoxic activity of a related compound, Furaquinocin K, against a human cancer cell line. This data can be used as a starting point for determining the effective concentration range for this compound in your experiments.

CompoundCell LineAssay TypeIC50 ValueReference
Furaquinocin KHepG2 (Hepatocellular Carcinoma)Cytotoxicity Assay12.6 µg/mL[7]

Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro. It is a common measure of a compound's cytotoxic potency.[8] Researchers should perform their own dose-response experiments to determine the precise IC50 of this compound in their specific cell line of interest.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is to determine the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][9]

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. A starting range could be from 0.1 to 100 µg/mL based on the known IC50 of Furaquinocin K. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is to determine if this compound induces apoptosis in cancer cells. Early in apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[9][10][11] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[9]

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) solution

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Adherent cells can be detached using a gentle cell scraper or trypsin-free dissociation solution.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[9]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[9]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to determine if this compound causes cell cycle arrest. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13]

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Cold 70% Ethanol (B145695)

  • Phosphate-Buffered Saline (PBS)

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect all cells (adherent and floating).

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway Diagram

FuraquinocinB_PI3K_Akt_Pathway cluster_membrane Cell Membrane GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival FuraquinocinB This compound FuraquinocinB->PI3K inhibits Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle ic50 Determine IC50 viability->ic50 apoptosis_result Quantify Apoptotic Cells apoptosis->apoptosis_result cell_cycle_result Analyze Cell Cycle Arrest cell_cycle->cell_cycle_result end End: Data Analysis & Interpretation ic50->end apoptosis_result->end cell_cycle_result->end

References

Application Notes and Protocols: Furaquinocin B Cytotoxicity Assay for HepG2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furaquinocin B is a member of the furanonaphthoquinone class of meroterpenoids, natural products known for their diverse biological activities, including potential antitumor properties. The evaluation of the cytotoxic effects of novel compounds against cancer cell lines is a critical step in the drug discovery process. This document provides a detailed protocol for assessing the cytotoxicity of this compound against the human hepatocellular carcinoma cell line, HepG2. The Sulforhodamine B (SRB) assay is presented as the primary method, offering a reliable and sensitive measurement of cellular protein content, which is proportional to the number of viable cells.

Data Presentation

The following table summarizes the cytotoxic activity of this compound and related compounds on HepG2 cells. This data is essential for comparative analysis and for establishing a preliminary effective concentration range for this compound.

CompoundCell LineAssayIC50 ValueCitation
Furaquinocin KHepG2Not Specified12.6 µg/mL
Furaquinocin LHepG2Not Specified> 37 µg/mL
This compound HepG2 SRB Assay To be determined

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted for determining the cytotoxicity of this compound against adherent HepG2 cells in a 96-well format.

3.1.1. Materials

  • HepG2 cells (ATCC HB-8065)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

  • This compound (stock solution in DMSO)

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), sterile

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (540 nm absorbance)

3.1.2. Cell Culture and Seeding

  • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Harvest sub-confluent cells using trypsin-EDTA and perform a cell count.

  • Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

  • Incubate the plates for 24 hours to allow for cell attachment.

3.1.3. Compound Treatment

  • Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. A suggested starting concentration range, based on related compounds, is 0.1 to 100 µg/mL.

  • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the this compound dilutions to the respective wells.

  • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 to 72 hours.

3.1.4. Assay Procedure

  • Fixation: Gently add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium. Incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on absorbent paper and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 540 nm using a microplate reader.

3.1.5. Data Analysis

  • Calculate the percentage of cell viability using the following formula:

  • Plot the percentage of cell viability against the log of this compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis Culture Culture HepG2 Cells Seed Seed Cells in 96-well Plates Culture->Seed Treat_cells Treat Cells and Incubate (48-72h) Seed->Treat_cells Prepare_ Prepare_ dilutions Prepare this compound Dilutions dilutions->Treat_cells Fix Fix with TCA Treat_cells->Fix Wash1 Wash with Water Fix->Wash1 Stain Stain with SRB Wash1->Stain Wash2 Wash with Acetic Acid Stain->Wash2 Solubilize Solubilize with Tris Base Wash2->Solubilize Read Read Absorbance (540 nm) Solubilize->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 Plot->Determine

Caption: Workflow for this compound cytotoxicity assay using SRB.

Putative Signaling Pathway for this compound Cytotoxicity

Naphthoquinone-based meroterpenoids are known to exert their cytotoxic effects through multiple mechanisms. While the specific pathway for this compound is yet to be fully elucidated, the following diagram illustrates a plausible mechanism of action based on related compounds. The primary proposed mechanisms include the generation of reactive oxygen species (ROS), which leads to oxidative stress, and the induction of apoptosis through the modulation of key signaling pathways such as MAPK and PI3K/Akt.[1]

signaling_pathway cluster_cellular_effects Cellular Effects cluster_downstream_events Downstream Events cluster_outcome Outcome FuraquinocinB This compound ROS Reactive Oxygen Species (ROS) Generation FuraquinocinB->ROS MAPK_pathway MAPK Pathway Modulation FuraquinocinB->MAPK_pathway PI3K_Akt_pathway PI3K/Akt Pathway Inhibition FuraquinocinB->PI3K_Akt_pathway Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis_Induction Apoptosis Induction MAPK_pathway->Apoptosis_Induction PI3K_Akt_pathway->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Akt_pathway->Cell_Cycle_Arrest Cell_Death Cell Death (Cytotoxicity) Oxidative_Stress->Cell_Death Apoptosis_Induction->Cell_Death Cell_Cycle_Arrest->Cell_Death

Caption: Putative mechanism of this compound induced cytotoxicity.

References

Application Notes and Protocols: Preparation of Furaquinocin B Stock Solution for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaquinocin B is a member of the furaquinocin family of antibiotics, which are meroterpenoids produced by Streptomyces species.[1] These compounds have garnered interest in the scientific community due to their potent biological activities, including antitumor and cytotoxic effects.[1] this compound, in particular, has demonstrated cytocidal activity against HeLa S3 and B16 melanoma cells.[1] Proper preparation of a stock solution is a critical first step for accurate and reproducible experimental results in cell-based assays and other research applications. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution.

Physicochemical Data and Solubility

Quantitative data regarding the physicochemical properties of this compound are not extensively available in the public domain. The information presented below is based on available research and common practices for compounds with similar structures.

PropertyData/RecommendationSource/Rationale
Molecular Formula C₂₃H₂₈O₅Inferred from related Furaquinocin structures
Molecular Weight 384.47 g/mol Calculated from the molecular formula
Appearance Yellowish solid (expected)Based on related compounds
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)Standard practice for dissolving hydrophobic compounds for in vitro assays.
Solubility Not quantitatively determined. Empirically test solubility starting with a higher concentration (e.g., 10 mM) and dilute as necessary.Based on general laboratory practice.
Storage of Solid -20°C, desiccated, and protected from light.General recommendation for long-term stability of natural products.
Storage of Stock Solution -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.Standard practice to maintain the stability of dissolved compounds.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on the specific experimental requirements and the empirically determined solubility of the compound.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Microcentrifuge tubes, sterile, amber or wrapped in foil

  • Pipettors and sterile filter tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture, which can affect the stability of the compound.

  • Weighing this compound: Carefully weigh out a precise amount of this compound using an analytical balance in a fume hood or other contained environment. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.84 mg of this compound.

  • Dissolution:

    • Transfer the weighed this compound to a sterile microcentrifuge tube.

    • Add the desired volume of sterile DMSO. For the example above, add 1 mL of DMSO.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the main stock undergoes.

    • Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Working Solution Preparation:

To prepare a working solution for cell culture experiments, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% (v/v).

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound in its solid form or as a concentrated stock solution.

  • Engineering Controls: Handle the solid compound and prepare the stock solution in a chemical fume hood to avoid inhalation of any dust particles.

  • First Aid:

    • In case of skin contact: Immediately wash the affected area with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.

    • If swallowed: Rinse mouth with water and consult a physician.

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.

Visualizations

Experimental Workflow for this compound Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation cluster_0 Preparation cluster_1 Dissolution cluster_2 Storage & Use A Equilibrate this compound to Room Temperature B Weigh this compound A->B C Add DMSO to this compound B->C D Vortex to Dissolve C->D E Aliquot into Single-Use Tubes D->E F Store at -20°C or -80°C E->F G Dilute in Culture Medium for Experiments F->G

Caption: A flowchart illustrating the key steps in preparing a this compound stock solution.

Putative Mechanism of Action

The precise signaling pathway through which this compound exerts its cytotoxic effects has not been fully elucidated in the reviewed literature. It is known to be a potent antitumor agent, and compounds of this class often induce apoptosis or cell cycle arrest. A generalized potential pathway is depicted below.

G Generalized Cytotoxic Signaling Pathway A This compound B Cellular Target(s) (e.g., DNA, enzymes) A->B Interacts with C Induction of Cellular Stress B->C D Activation of Apoptotic Pathways (e.g., Caspase Cascade) C->D E Cell Cycle Arrest C->E F Cell Death D->F E->F

Caption: A hypothetical signaling pathway for this compound-induced cytotoxicity.

References

Application of Furaquinocin B in Cancer Cell Line Studies: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaquinocin B belongs to the furaquinocin class of natural products, which are meroterpenoids produced by Streptomyces species.[1] These compounds are noted for their diverse and potent biological activities, including antibacterial, antifungal, and antitumor properties. This document aims to provide a detailed overview of the application of furaquinocin-related compounds in cancer cell line studies, with a focus on available data that may inform research on this compound. Due to a lack of specific studies focusing exclusively on this compound, this report draws upon data from closely related furaquinocins and other quinone-based compounds to infer potential mechanisms and experimental approaches.

Cytotoxicity of Furaquinocin-Related Compounds

Table 1: Cytotoxicity of Selected Quinone-Related Compounds in Cancer Cell Lines

Compound/ExtractCancer Cell LineIC50 Value (µM)Reference
Compound 1 (Oleoyl Hybrid)HCT11622.4[2]
Compound 2 (Oleoyl Hybrid)HCT1160.34[2]
Chalcone 12MCF-74.19 ± 1.04[3]
Chalcone 12ZR-75-19.40 ± 1.74[3]
Chalcone 12MDA-MB-2316.12 ± 0.84[3]
Chalcone 13MCF-73.30 ± 0.92[3]
Chalcone 13ZR-75-18.75 ± 2.01[3]
Chalcone 13MDA-MB-23118.10 ± 1.65[3]
Hydroquinone-Chalcone Hybrid 5HT-29~20.4 (pIC50 4.73)[4]
Hydroquinone-Chalcone Hybrid 5MCF-7~21.9 (pIC50 4.66)[4]

Note: The compounds listed are structurally related to quinones but are not this compound itself. This data is presented to provide a general understanding of the cytotoxic potential of similar chemical scaffolds.

Plausible Mechanisms of Action

Based on studies of other quinone-containing compounds and natural products, the anticancer effects of this compound are likely mediated through several key cellular pathways. These include the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis

Many quinone-based compounds induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[5][6] This can involve the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspases.[7]

Diagram 1: Generalized Apoptosis Induction Pathway by Quinone-like Compounds

Generalized Apoptosis Induction by Quinone-like Compounds This compound This compound ROS Generation ROS Generation This compound->ROS Generation Induces Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress Causes Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Leads to Apoptosis Apoptosis Caspase Activation->Apoptosis Executes

Caption: Potential mechanism of apoptosis induction by this compound.

Cell Cycle Arrest

Another common mechanism of anticancer compounds is the disruption of the cell cycle, preventing cancer cells from proliferating.[8] Compounds can induce arrest at various phases of the cell cycle, such as G0/G1, S, or G2/M, often by modulating the expression of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[9][10] For instance, some natural compounds have been shown to induce G0/G1 arrest by downregulating cyclin D1 and CDK4/6.[8]

Diagram 2: Logical Flow of Cell Cycle Arrest

Logical Flow of Cell Cycle Arrest This compound This compound Modulation of Cyclins/CDKs Modulation of Cyclins/CDKs This compound->Modulation of Cyclins/CDKs Targets Cell Cycle Checkpoint Activation Cell Cycle Checkpoint Activation Modulation of Cyclins/CDKs->Cell Cycle Checkpoint Activation Results in Cell Cycle Arrest (e.g., G0/G1) Cell Cycle Arrest (e.g., G0/G1) Cell Cycle Checkpoint Activation->Cell Cycle Arrest (e.g., G0/G1) Induces Inhibition of Proliferation Inhibition of Proliferation Cell Cycle Arrest (e.g., G0/G1)->Inhibition of Proliferation Leads to

Caption: Hypothesized mechanism of cell cycle arrest by this compound.

Experimental Protocols

To investigate the anticancer effects of this compound, a series of standard in vitro assays can be employed.

Cell Viability Assay (MTT or SRB Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).[11]

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.

  • Staining:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • For SRB: Fix the cells with trichloroacetic acid, wash, and then stain with SRB solution. After washing, solubilize the bound dye with a Tris-base solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using dose-response curve analysis.[11]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with this compound at its IC50 concentration.

  • Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Diagram 3: General Experimental Workflow

General Experimental Workflow Cancer Cell Culture Cancer Cell Culture Treatment with this compound Treatment with this compound Cancer Cell Culture->Treatment with this compound Cell Viability Assay (MTT/SRB) Cell Viability Assay (MTT/SRB) Treatment with this compound->Cell Viability Assay (MTT/SRB) Determine IC50 Determine IC50 Cell Viability Assay (MTT/SRB)->Determine IC50 Mechanism of Action Studies Mechanism of Action Studies Determine IC50->Mechanism of Action Studies Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Mechanism of Action Studies->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Mechanism of Action Studies->Cell Cycle Analysis (PI Staining) Western Blotting Western Blotting Mechanism of Action Studies->Western Blotting

Caption: A typical workflow for evaluating the anticancer effects of a compound.

Conclusion

While direct experimental data on this compound in cancer cell lines is limited in the public domain, the known activities of related furaquinocins and other quinone-based compounds suggest it holds potential as an anticancer agent. Preliminary investigations should focus on determining its cytotoxicity across a panel of cancer cell lines, followed by detailed mechanistic studies to elucidate its effects on apoptosis and the cell cycle. The protocols and potential pathways described herein provide a foundational framework for initiating such research. Further studies are warranted to isolate or synthesize this compound and systematically evaluate its therapeutic potential.

References

Purifying Furaquinocin B from Culture Broth: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of Furaquinocin B, a bioactive secondary metabolite produced by Streptomyces sp. This compound has demonstrated notable cytocidal activities against various cancer cell lines, making its efficient isolation a critical step for further research and development.[1]

This protocol is adapted from established methods for the purification of closely related furaquinocins and is intended to serve as a comprehensive guide for obtaining high-purity this compound from microbial culture broth.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is essential for its successful purification.

PropertyValue
Molecular Formula C₂₂H₂₆O₇
Molecular Weight 402.44 g/mol [2]
General Class Naphthoquinone-based meroterpenoid[3]
Producing Organism Streptomyces sp. KO-3988[1]

Purification Workflow Overview

The purification of this compound is a multi-step process designed to isolate the compound from a complex fermentation broth. The overall workflow involves the fermentation of the producing microorganism, extraction of the secondary metabolites, and a series of chromatographic separations to achieve high purity.

FuraquinocinB_Purification Fermentation Fermentation of Streptomyces sp. KO-3988 Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Culture Broth SilicaGel Silica Gel Chromatography Extraction->SilicaGel Crude Extract Sephadex Size-Exclusion Chromatography (Sephadex LH-20) SilicaGel->Sephadex Partially Purified Fractions PrepHPLC Preparative HPLC Sephadex->PrepHPLC This compound-rich Fractions PureProduct Pure this compound PrepHPLC->PureProduct

Caption: Overall workflow for the purification of this compound.

Experimental Protocols

The following protocols are adapted from the successful purification of Furaquinocins K and L and are expected to be highly effective for this compound.[3]

Fermentation

The initial step is the cultivation of Streptomyces sp. KO-3988 to produce this compound.

  • Strain: Streptomyces sp. KO-3988.[1]

  • Medium: A suitable production medium for Streptomyces, such as SG medium.

  • Culture Volume: 10 Liters for laboratory-scale production.

  • Incubation: Cultivate for a sufficient period to allow for the biosynthesis of this compound, typically determined through time-course analysis.

Extraction of Crude this compound

Following fermentation, the culture broth is extracted to recover the secondary metabolites, including this compound.

  • Separation of Supernatant: Centrifuge the culture broth to separate the mycelia from the supernatant.

  • Solvent Extraction: Extract the supernatant with an equal volume of ethyl acetate (B1210297). This process should be repeated multiple times to ensure efficient recovery.

  • Concentration: Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to obtain the crude extract.

Chromatographic Purification

A multi-step chromatographic process is employed to purify this compound from the crude extract.

This step provides the initial separation of compounds based on polarity.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common system is a gradient of chloroform (B151607) and methanol.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

This step separates molecules based on their size.

  • Stationary Phase: Sephadex LH-20.

  • Mobile Phase: A solvent suitable for swelling the Sephadex beads and dissolving the sample, such as methanol.

  • Fraction Pooling: Pool the fractions containing this compound based on analytical chromatography.

The final step utilizes preparative HPLC to achieve high-purity this compound.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water is commonly employed. The exact conditions should be optimized based on analytical HPLC.

  • Detection: UV detection at a wavelength where this compound has strong absorbance.

  • Final Product: Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

Quantitative Data (Adapted from Furaquinocin K and L Purification)

The following table presents representative data from the purification of the related Furaquinocins K and L, which can serve as a benchmark for the purification of this compound.[3]

Purification StepStarting MaterialProductYield
Fermentation & Extraction 10 L Culture BrothCrude ExtractNot specified
Chromatography Crude ExtractFuraquinocin K3.2 mg
Chromatography Crude ExtractFuraquinocin L1.4 mg

Signaling Pathway Visualization

While this compound's mechanism of action is a subject of ongoing research, a simplified diagram illustrating a potential interaction with a cancer cell signaling pathway leading to apoptosis is presented below.

Signaling_Pathway FuraquinocinB This compound CellSurfaceReceptor Cell Surface Receptor FuraquinocinB->CellSurfaceReceptor SignalingCascade Intracellular Signaling Cascade CellSurfaceReceptor->SignalingCascade Apoptosis Apoptosis SignalingCascade->Apoptosis

Caption: Potential mechanism of this compound-induced apoptosis.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound from the culture broth of Streptomyces sp. KO-3988. By adapting established methods for related natural products, researchers can effectively isolate this promising bioactive compound for further investigation into its therapeutic potential. Careful optimization of the chromatographic steps will be key to achieving high yields and purity.

References

Application Notes and Protocols for Furaquinocin B in B16 Melanoma Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaquinocin B is a member of the furaquinocin family of natural products, which are meroterpenoids produced by Streptomyces species. This class of compounds has demonstrated a wide spectrum of biological activities, including antibacterial and antitumor properties. While the specific effects of this compound on B16 melanoma cells are an active area of investigation, related compounds in the naphthoquinone family have shown cytotoxic effects against various cancer cell lines. These application notes provide a comprehensive guide for researchers interested in evaluating the potential of this compound as a therapeutic agent against melanoma, specifically focusing on B16 melanoma cell viability.

Principle

These protocols are designed to assess the cytotoxic and antiproliferative effects of this compound on B16 melanoma cells. The primary assay for cell viability is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. Further assays for apoptosis and cell cycle analysis are included to elucidate the potential mechanisms by which this compound may induce cell death or inhibit cell growth. A hypothetical mechanism of action is proposed to guide experimental design, suggesting that this compound may induce apoptosis and cell cycle arrest by modulating key signaling pathways in melanoma, such as the PI3K/Akt/mTOR or MAPK pathways.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound on B16 Melanoma Cells
Treatment DurationHypothetical IC50 (µM)
24 hours50
48 hours25
72 hours10

Note: These are example values and must be determined experimentally.

Table 2: Expected Outcomes of Apoptosis and Cell Cycle Analysis
AssayTreatment GroupExpected ObservationInterpretation
Apoptosis Assay (Annexin V/PI Staining) ControlLow percentage of apoptotic cellsBaseline cell health
This compound (IC50)Increased percentage of early and late apoptotic cellsInduction of apoptosis
Cell Cycle Analysis (Propidium Iodide Staining) ControlNormal cell cycle distribution (G0/G1, S, G2/M phases)Baseline cell proliferation
This compound (IC50)Arrest in a specific cell cycle phase (e.g., G2/M)Inhibition of cell cycle progression

Experimental Protocols

B16 Melanoma Cell Culture

Materials:

  • B16-F10 melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture B16-F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them in new flasks at a suitable dilution.

Cell Viability Assay (MTT Assay)

Materials:

  • B16-F10 cells

  • Complete growth medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed B16-F10 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[1]

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • B16-F10 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed B16-F10 cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24 or 48 hours.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[1]

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

Materials:

  • B16-F10 cells

  • 6-well plates

  • This compound

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution with RNase A

Protocol:

  • Seed B16-F10 cells in 6-well plates and treat with this compound at the IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization, collecting both adherent and floating cells.

  • Wash the cells with cold PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]

Visualizations

Signaling Pathway Diagram

FuraquinocinB_Signaling_Pathway cluster_cell FuraquinocinB This compound Cell B16 Melanoma Cell PI3K PI3K FuraquinocinB->PI3K Inhibition Apoptosis Apoptosis FuraquinocinB->Apoptosis CellCycleArrest Cell Cycle Arrest FuraquinocinB->CellCycleArrest Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Apoptosis Inhibition Experimental_Workflow cluster_assays Downstream Assays start Start culture Culture B16 Melanoma Cells start->culture seed Seed Cells in Appropriate Plates culture->seed treat Treat with this compound (Varying Concentrations & Times) seed->treat mtt MTT Assay for Cell Viability (IC50) treat->mtt apoptosis Annexin V/PI Staining for Apoptosis treat->apoptosis cell_cycle PI Staining for Cell Cycle Analysis treat->cell_cycle analyze Data Analysis mtt->analyze apoptosis->analyze cell_cycle->analyze end End analyze->end

References

Spectroscopic Analysis of Furaquinocin B and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic techniques used to characterize Furaquinocin B and its derivatives. The protocols outlined below are intended to serve as a guide for the structural elucidation and analysis of this class of potent bioactive compounds. Furaquinocins are a family of polyketide-isoprenoid hybrid compounds produced by Streptomyces species, exhibiting significant antitumor and antibacterial activities.[1][2]

Spectroscopic Data Summary

NMR Spectroscopic Data

NMR spectroscopy is the most powerful tool for the complete structural assignment of Furaquinocins. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is typically employed.

Table 1: ¹³C NMR Chemical Shifts (δc) for Furaquinocin Derivatives

Carbon No.Furaquinocin D (CDCl₃)[1]Furaquinocin K (CDCl₃)[3]Furaquinocin L (CDCl₃)[3]
1183.7--
2160.4--
3139.3--
4180.7--
4a134.1--
5133.7-139.94
5a118.3--
6158.4-147.79
7156.960.70 (OMe)60.70 (OMe)
8124.49.26 (Me)9.26 (Me)
9110.8-149.00
9a109.2--
10---
1188.7--
1272.9--
1360.7--
1452.0--
1531.9--
1626.1-179.22 (C=O)
1718.9-22.12 (Me)
1818.3--
1916.1--
209.3--
OMe-55.81-

Table 2: ¹H NMR Chemical Shifts (δH) for Furaquinocin Derivatives (CDCl₃)

Proton No.Furaquinocin K[3]Furaquinocin L[3]
4-OMe3.95 (s)-
7-OMe4.00 (s)4.00 (s)
8-Me-2.06 (s)
17-Me-2.25 (s)
NH-14.90 (s)
6-OH-12.89 (s)

Note: Complete assignments for all protons are not available in the cited literature.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of Furaquinocins. Tandem MS (MS/MS) provides valuable information about the fragmentation patterns, aiding in structural confirmation.

Table 3: High-Resolution Mass Spectrometry Data for Furaquinocin Derivatives

CompoundMolecular FormulaIonObserved m/z
Furaquinocin DC₂₂H₂₆O₆[M+H]⁺-
Furaquinocin KC₂₃H₂₈O₅[M+H]⁺385.2005
Furaquinocin LC₂₄H₃₀N₂O₆[M+H]⁺443.2187
UV-Visible Spectroscopic Data

The UV-Vis spectra of Furaquinocins are characterized by absorption bands indicative of the naphthoquinone chromophore.

Table 4: UV-Visible Absorption Maxima (λmax) for Furaquinocin Derivatives

CompoundSolventλmax (nm)[3]
Furaquinocin K-226, 264, 300, 408
Furaquinocin L-228, 278, 328, 504

Experimental Protocols

The following protocols are generalized methodologies for the spectroscopic analysis of this compound and its derivatives, based on established practices for natural product characterization.

NMR Spectroscopy Protocol

Objective: To acquire high-quality 1D and 2D NMR spectra for the structural elucidation of Furaquinocins.

Materials:

  • Furaquinocin sample (1-5 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity

  • 5 mm NMR tubes

  • NMR spectrometer (500 MHz or higher recommended for complex structures)

Procedure:

  • Sample Preparation:

    • Dissolve 1-5 mg of the purified Furaquinocin derivative in approximately 0.5 mL of a suitable deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution and lineshape.

    • Calibrate the 90° pulse width for both ¹H and ¹³C channels.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard ¹H NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 200-240 ppm and a longer relaxation delay (e.g., 2-5 seconds) are typically used. A larger number of scans will be required due to the lower natural abundance of ¹³C. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings. A gradient-selected COSY (gCOSY) is commonly used.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of Furaquinocins.

Materials:

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the Furaquinocin sample (e.g., 1-10 µg/mL) in an appropriate solvent mixture (e.g., 50:50 methanol:water) with 0.1% formic acid for positive ion mode or a suitable modifier for negative ion mode.

  • Liquid Chromatography (LC) Separation (if required):

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Mass Spectrometry (MS) Analysis:

    • Ionization: Use Electrospray Ionization (ESI) in both positive and negative ion modes to determine the optimal ionization.

    • Full Scan MS: Acquire full scan mass spectra to determine the m/z of the molecular ion ([M+H]⁺, [M-H]⁻, or other adducts).

    • Tandem MS (MS/MS): Perform fragmentation of the parent ion using Collision-Induced Dissociation (CID). Vary the collision energy to obtain a comprehensive fragmentation pattern. This will reveal characteristic losses and fragment ions that can be used to confirm the structure.

UV-Visible Spectroscopy Protocol

Objective: To obtain the UV-Vis absorption spectrum of Furaquinocins.

Materials:

  • Furaquinocin sample

  • Spectroscopic grade solvent (e.g., methanol, ethanol)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the Furaquinocin sample in the chosen solvent. The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow it to warm up.

    • Set the wavelength range (e.g., 200-800 nm).

  • Measurement:

    • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

    • Fill another quartz cuvette with the sample solution.

    • Record the absorbance spectrum of the sample.

    • Identify the wavelengths of maximum absorbance (λmax).

Fluorescence Spectroscopy Protocol (Adapted for Naphthoquinones)

Objective: To investigate the fluorescence properties of Furaquinocins.

Materials:

  • Furaquinocin sample

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

  • Quartz fluorescence cuvettes

  • Spectrofluorometer

Procedure:

  • Sample Preparation:

    • Prepare a very dilute solution of the Furaquinocin sample in the chosen solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

  • Measurement:

    • Excitation Spectrum: Set a fixed emission wavelength (based on an initial broad scan) and scan a range of excitation wavelengths to find the optimal excitation wavelength (λex).

    • Emission Spectrum: Set the excitation wavelength to the determined λex and scan a range of emission wavelengths to obtain the fluorescence emission spectrum and determine the wavelength of maximum emission (λem).

    • Record the excitation and emission slit widths.

Signaling Pathways and Experimental Workflows

Furaquinocins are known for their potent biological activities, including antitumor and antibacterial effects. The following diagrams illustrate the potential signaling pathways they may modulate and the general workflow for their analysis.

Potential Antitumor Signaling Pathway

This compound has been reported to induce apoptosis in cancer cells. While the exact mechanism is not fully elucidated, many natural products with antitumor properties are known to modulate key signaling pathways involved in cell survival and death, such as the NF-κB and MAPK pathways.

Antitumor_Signaling_Pathway cluster_cell cluster_nucleus FuraquinocinB This compound Cell Cancer Cell IKK IKK Complex FuraquinocinB->IKK Inhibition MAPK_Pathway MAPK Pathway (e.g., JNK, p38) FuraquinocinB->MAPK_Pathway Activation? IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation (Blocked) GeneExpression Pro-inflammatory & Anti-apoptotic Gene Expression Apoptosis Apoptosis GeneExpression->Apoptosis Inhibition of Caspases Caspase Activation MAPK_Pathway->Caspases Activation Caspases->Apoptosis

Caption: Potential mechanism of this compound-induced apoptosis.

Potential Antibacterial Mechanism of Action

Many quinone-containing antibiotics are known to target bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair. Furaquinocins may share this mechanism.

Antibacterial_Mechanism cluster_bacteria FuraquinocinB This compound Bacteria Bacterial Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) FuraquinocinB->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV FuraquinocinB->Topo_IV Inhibition DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Cell_Division Cell Division Topo_IV->Cell_Division Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Disruption leads to Cell_Division->Bacterial_Death Inhibition leads to

Caption: Potential antibacterial mechanism of this compound.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a Furaquinocin derivative.

Spectroscopic_Workflow Start Purified Furaquinocin Sample UVVis UV-Vis Spectroscopy Start->UVVis LCMS LC-MS/MS Analysis Start->LCMS NMR NMR Spectroscopy Start->NMR Fluorescence Fluorescence Spectroscopy Start->Fluorescence UVVis_Data λmax Determination UVVis->UVVis_Data MS_Data Molecular Formula (HRMS) LCMS->MS_Data MSMS_Data Fragmentation Pattern (MS/MS) LCMS->MSMS_Data NMR_1D 1D NMR (¹H, ¹³C, DEPT) NMR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR->NMR_2D Fluorescence_Data Excitation & Emission Spectra (λex, λem) Fluorescence->Fluorescence_Data Structure Structure Elucidation & Characterization UVVis_Data->Structure MS_Data->Structure MSMS_Data->Structure NMR_1D->Structure NMR_2D->Structure Fluorescence_Data->Structure

Caption: Workflow for spectroscopic analysis of Furaquinocins.

References

Application Notes and Protocols for Furaquinocin B in Antimicrobial Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furaquinocin B is a meroterpenoid natural product isolated from Streptomyces species.[1][2] While early studies reported that this compound did not possess broad-spectrum antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, fungi, or yeast at concentrations up to 1,000 µg/mL, related compounds such as Furaquinocin L have shown activity against Gram-positive bacteria.[1][3] This suggests the potential for targeted activity or the utility of the furaquinocin scaffold in developing novel antimicrobial agents.

These application notes provide detailed protocols for the comprehensive screening of this compound's antimicrobial and cytotoxic properties. This allows researchers to rigorously evaluate its potential as an antimicrobial agent, either alone or in combination with other compounds, and to assess its safety profile.

Quantitative Data Summary

While specific antimicrobial data for this compound is limited in the public domain, the following table summarizes the reported activity and cytotoxicity of related furaquinocins to provide a comparative context for screening efforts.

CompoundOrganism/Cell LineAssayResultReference
This compound Gram-positive bacteria, Gram-negative bacteria, fungi, yeastAntimicrobial ActivityNo activity at 1,000 µg/mL[1]
This compound HeLa S3 cellsCytotoxicityIC50: 1.6 µg/mL[1]
Furaquinocin L Bacillus subtilis DSM 10Minimum Inhibitory Concentration (MIC)64 µg/mL[3]
Furaquinocin L Staphylococcus aureus NewmanMinimum Inhibitory Concentration (MIC)2 µg/mL[3]
Furaquinocin L HepG2 cellsCytotoxicityNo cytotoxicity at 37 µg/mL[3]
Furaquinocin K Tested bacterial strainsAntimicrobial ActivityNo antagonistic activity[3]
Furaquinocin K HepG2 cellsCytotoxicityIC50: 12.6 µg/mL[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[4][5][6]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial cultures in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Positive control antibiotic (e.g., ampicillin, tetracycline)

  • Solvent control (e.g., DMSO)

  • Spectrophotometer (optional, for OD measurement)

  • Incubator

Protocol:

  • Preparation of this compound Dilutions:

    • Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well plate.

    • The final volume in each well should be 100 µL.

    • Ensure the concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects microbial growth.

  • Inoculum Preparation:

    • Culture the test microorganism overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well containing the this compound dilutions, positive control, and solvent control.

    • The final volume in each well will be 200 µL.

    • Include a negative control well with only sterile broth to check for contamination.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 16-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity).

    • Optionally, bacterial growth can be quantified by measuring the optical density (OD) at 600 nm using a microplate reader.

Cytotoxicity Assay

This protocol describes how to assess the cytotoxic effects of this compound on a mammalian cell line (e.g., HeLa, HepG2) using a resazurin-based assay.[7][8]

Materials:

  • This compound stock solution

  • Mammalian cell line

  • Complete cell culture medium

  • Sterile 96-well cell culture plates

  • Resazurin (B115843) sodium salt solution

  • Positive control for cytotoxicity (e.g., doxorubicin)

  • Solvent control (e.g., DMSO)

  • CO2 incubator

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding:

    • Seed the 96-well plate with cells at an appropriate density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions, positive control, and solvent control to the respective wells.

    • Incubate for another 24-72 hours.

  • Resazurin Assay:

    • Prepare a working solution of resazurin in sterile PBS or culture medium.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Data Measurement:

    • Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

    • The fluorescence intensity is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the solvent control.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Visualizations

MIC_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock This compound Stock Solution dilutions Serial Dilutions in 96-Well Plate stock->dilutions inoculation Inoculate Plate dilutions->inoculation inoculum Bacterial Inoculum (5x10^5 CFU/mL) inoculum->inoculation incubation Incubate (16-24h, 37°C) inoculation->incubation visual Visual Inspection (Turbidity) incubation->visual od OD Measurement (Optional) incubation->od mic Determine MIC visual->mic od->mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seeding Seed Cells in 96-Well Plate attachment Incubate (24h) for Attachment seeding->attachment treatment Add this compound Dilutions attachment->treatment incubation Incubate (24-72h) treatment->incubation resazurin Add Resazurin incubation->resazurin incubation2 Incubate (2-4h) resazurin->incubation2 fluorescence Measure Fluorescence incubation2->fluorescence viability Calculate Cell Viability (%) fluorescence->viability ic50 Determine IC50 viability->ic50

Caption: Workflow for the Resazurin-Based Cytotoxicity Assay.

Potential Mechanism of Action

While the specific mechanism of action for this compound has not been elucidated, its chemical structure as a naphthoquinone-based meroterpenoid suggests potential modes of action.[2] Naphthoquinones are known to induce oxidative stress through the generation of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids, leading to cell death. Another possible mechanism could involve the inhibition of key cellular enzymes, such as DNA gyrase or topoisomerase, which are involved in DNA replication and are common targets for antimicrobial compounds.[9] Further investigation is required to determine the precise mechanism by which furaquinocins may exert their biological effects.

Potential_MoA cluster_compound This compound (Naphthoquinone) cluster_cellular Bacterial Cell cluster_damage Cellular Damage cluster_outcome Outcome fqb This compound ros Reactive Oxygen Species (ROS) Generation fqb->ros Induces enzyme Enzyme Inhibition fqb->enzyme Potentially Inhibits oxidative Oxidative Stress (DNA, Protein, Lipid Damage) ros->oxidative replication Inhibition of DNA Replication enzyme->replication death Bacterial Cell Death oxidative->death replication->death

Caption: Potential Mechanisms of Antimicrobial Action for this compound.

References

Furaquinocin B: A Novel Probe for Interrogating Cell Survival Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Research Use Only.

Introduction

Furaquinocin B is a member of the furaquinocin family of antibiotics, which are complex meroterpenoids produced by Streptomyces species.[1] These natural products have garnered significant interest due to their diverse biological activities, including antibacterial and potent cytotoxic effects against various cancer cell lines.[1][2][3] The core chemical structure of furaquinocins, featuring a naphthoquinone skeleton, is shared by numerous compounds known to induce apoptosis and interfere with key cellular signaling pathways.[4][5] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate cell survival and apoptotic pathways, with a particular focus on the PI3K/Akt/mTOR signaling cascade.

While the precise mechanism of this compound is still under investigation, its structural similarity to other quinone-containing compounds suggests a potential role in modulating critical cell survival pathways.[6][7] This makes this compound a valuable tool for researchers in oncology, cell biology, and drug discovery to explore novel mechanisms of cell death and identify new therapeutic targets.

Hypothetical Mechanism of Action

Based on studies of structurally related naphthoquinone-based compounds, we propose a hypothetical mechanism by which this compound may induce apoptosis and inhibit cell proliferation. It is hypothesized that this compound, like other quinones, may act as an inhibitor of the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, survival, and proliferation, and its aberrant activation is a hallmark of many cancers.

Inhibition of this pathway by this compound could lead to the dephosphorylation and inactivation of Akt, a key signaling node. This, in turn, would affect downstream effectors, leading to a decrease in the expression of anti-apoptotic proteins (e.g., Bcl-2) and an increase in the expression of pro-apoptotic proteins (e.g., Bax).[8][9] The altered Bax/Bcl-2 ratio can lead to mitochondrial dysfunction, cytochrome c release, and the activation of the caspase cascade, ultimately culminating in apoptotic cell death.[10][11]

Additionally, interference with the PI3K/Akt/mTOR pathway can lead to cell cycle arrest, preventing cancer cells from progressing through the cell cycle and dividing.[12][13]

Data Presentation

The following tables summarize the cytotoxic activities of this compound and its analogs against various cancer cell lines. This data can serve as a reference for determining appropriate concentration ranges for your experiments.

Table 1: Cytotoxicity of Furaquinocins against Various Cancer Cell Lines

CompoundCell LineIC50 / ActivityReference
This compoundHeLa S31.6 µg/mL (Cytocidal)[1]
Furaquinocin CHeLa S3, B16 MelanomaCytocidal Activity[1]
Furaquinocin DHeLa S3, B16 MelanomaCytocidal Activity[1]
Furaquinocin EHeLa S3, B16 MelanomaCytocidal Activity[1]
Furaquinocin FHeLa S3, B16 MelanomaCytocidal Activity[1]
Furaquinocin GHeLa S3, B16 MelanomaCytocidal Activity[1]
Furaquinocin HHeLa S3, B16 MelanomaCytocidal Activity[1]
Furaquinocin KHepG212.6 µg/mL[2]

Experimental Protocols

Here, we provide detailed protocols for key experiments to investigate the effects of this compound on cell survival pathways.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on a cancer cell line of interest and to calculate its IC50 value.

Materials:

  • This compound

  • Cancer cell line of choice (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare a series of dilutions of this compound in complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Following the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

G cluster_workflow Experimental Workflow: MTT Assay A Seed Cells B Treat with this compound A->B C Add MTT Reagent B->C D Incubate C->D E Add DMSO D->E F Measure Absorbance E->F

Figure 1. Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • This compound

  • Cancer cell line of choice

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours.

  • Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours. Include an untreated control.

  • After treatment, harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

G cluster_workflow Logical Flow: Apoptosis Detection cluster_cell_states Cell States cluster_treatment This compound Treatment Healthy Healthy Cells (Annexin V-, PI-) Early Early Apoptosis (Annexin V+, PI-) Late Late Apoptosis/Necrosis (Annexin V+, PI+) Early->Late Necrotic Necrotic Cells (Annexin V-, PI+) Treatment This compound Treatment->Early Induces

Figure 2. Cell state transitions during apoptosis induced by this compound.

Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

This protocol is designed to assess the effect of this compound on the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • This compound

  • Cancer cell line of choice

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies against:

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-mTOR (Ser2448)

    • Total mTOR

    • Bcl-2

    • Bax

    • Caspase-3 (cleaved and total)

    • β-actin (as a loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound as described in the apoptosis assay protocol.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin) and total protein levels where appropriate.

G cluster_pathway Hypothesized this compound Signaling Pathway FB This compound PI3K PI3K FB->PI3K Inhibits (?) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Akt->Bax Inhibits mTOR->Bcl2 Promotes Caspase Caspase Activation Bcl2->Caspase Inhibits Bax->Caspase Promotes Apoptosis Apoptosis Caspase->Apoptosis

Figure 3. Hypothesized signaling pathway affected by this compound.

Conclusion

This compound represents a promising chemical tool for the study of cell survival and apoptotic pathways. The protocols outlined in this document provide a comprehensive framework for researchers to investigate its mechanism of action. By elucidating how this compound induces cell death, we can gain valuable insights into the fundamental processes that govern cell fate and potentially identify new strategies for cancer therapy. Further research is warranted to validate the hypothesized mechanism and to fully explore the therapeutic potential of this intriguing natural product.

References

Furaquinocin B: Application Notes and Protocols for Natural Product Synthesis and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaquinocin B is a member of the furaquinocin family of antibiotics isolated from Streptomyces sp. KO-3988. These natural products exhibit a range of biological activities, including notable in vitro cytotoxicity against various cancer cell lines, making them attractive targets for total synthesis and further investigation as potential therapeutic agents. This document provides a summary of the application of this compound in natural product synthesis, including its biological activity, and detailed protocols for its synthesis and evaluation.

Biological Activity of Furaquinocins

CompoundCell LineActivityReported Value
Furaquinocin AHeLa S3Cytocidal3.1 µg/mL
This compoundHeLa S3Cytocidal1.6 µg/mL
Furaquinocin KHepG2Cytotoxicity (IC50)12.6 µg/mL[1]

Total Synthesis of this compound

The complex architecture of this compound has made it a challenging target for total synthesis. The modular approach developed by Trost and colleagues provides an elegant pathway to this compound and its analogs. A key feature of this synthesis is the stereocontrolled construction of the dihydrobenzofuran core and the subsequent elaboration of the side chain and naphthoquinone moiety.

Key Synthetic Strategies

The total synthesis of this compound involves several key chemical transformations:

  • Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT): This reaction is crucial for establishing the stereochemistry of the dihydrobenzofuran core.

  • Reductive Heck Cyclization: Following the DYKAT, this step completes the formation of the dihydrobenzofuran ring system.

  • Sakurai Allylation: This diastereoselective reaction is employed to introduce additional stereocenters present in the side chain of Furaquinocin A and B.[2]

  • Cross Metathesis or Ring-Closing Metathesis: These reactions are utilized for the stereoselective elongation of the side chain.[2]

  • Naphthoquinone Assembly: The final naphthoquinone ring is constructed using squaric acid-based methodology.

The following diagram illustrates the overall workflow of the Trost synthesis of this compound.

G cluster_0 Dihydrobenzofuran Core Synthesis cluster_1 Side Chain Elaboration cluster_2 Final Assembly Baylis-Hillman Adducts Baylis-Hillman Adducts DYKAT DYKAT Baylis-Hillman Adducts->DYKAT Reductive Heck Cyclization Reductive Heck Cyclization DYKAT->Reductive Heck Cyclization Dihydrobenzofuran Core Dihydrobenzofuran Core Reductive Heck Cyclization->Dihydrobenzofuran Core Sakurai Allylation Sakurai Allylation Dihydrobenzofuran Core->Sakurai Allylation Metathesis Cross or Ring-Closing Metathesis Sakurai Allylation->Metathesis Elaborated Side Chain Elaborated Side Chain Metathesis->Elaborated Side Chain Naphthoquinone Assembly Naphthoquinone Assembly (Squaric Acid Methodology) Elaborated Side Chain->Naphthoquinone Assembly This compound This compound Naphthoquinone Assembly->this compound

Caption: General workflow for the total synthesis of this compound.

Experimental Protocols

Detailed experimental procedures for the total synthesis of this compound are often found in the supporting information of published research articles. While the full experimental details from the primary literature are not directly provided here, the following represents a generalized protocol for a key step based on the methodologies described by Trost and others.

Protocol: Diastereoselective Sakurai Allylation for Side Chain Construction

This protocol describes a representative procedure for the diastereoselective allylation of an aldehyde intermediate, a crucial step in constructing the side chain of this compound.

Materials:

  • Aldehyde-containing dihydrobenzofuran intermediate

  • Allyltrimethylsilane (B147118)

  • Lewis Acid (e.g., Titanium tetrachloride (TiCl4) or Boron trifluoride diethyl etherate (BF3·OEt2))

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Syringes and needles for transfer of anhydrous reagents

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of an inert gas.

  • Reactant Addition: Dissolve the aldehyde-containing dihydrobenzofuran intermediate in anhydrous DCM and add it to the reaction flask via syringe.

  • Cooling: Cool the reaction mixture to a low temperature (typically -78 °C) using a dry ice/acetone bath.

  • Addition of Allylating Agent: Add allyltrimethylsilane to the cooled solution via syringe.

  • Initiation with Lewis Acid: Slowly add the Lewis acid (e.g., TiCl4 in DCM) dropwise to the reaction mixture. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Reaction Monitoring: Allow the reaction to stir at -78 °C until TLC analysis indicates the consumption of the starting aldehyde.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a quenching solution (e.g., saturated aqueous sodium bicarbonate) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na2SO4).

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired homoallylic alcohol.

Putative Mechanism of Action: Induction of Apoptosis

While the precise signaling pathways affected by this compound have not been fully elucidated in the available literature, its cytotoxic nature suggests the induction of apoptosis in cancer cells. Naphthoquinone-containing compounds are known to induce apoptosis through various mechanisms, often involving the generation of reactive oxygen species (ROS) and the activation of caspase cascades. A plausible, though not yet confirmed, mechanism for this compound-induced apoptosis could involve the intrinsic (mitochondrial) pathway.

The diagram below illustrates a generalized intrinsic apoptosis pathway that could be triggered by this compound.

G This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: A putative intrinsic apoptosis pathway induced by this compound.

Conclusion

This compound remains a molecule of significant interest in the fields of natural product synthesis and medicinal chemistry. The elegant synthetic routes developed provide a platform for the synthesis of analogs for further structure-activity relationship studies. While its cytotoxic properties are established, further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound to fully understand its therapeutic potential. The protocols and information presented herein are intended to serve as a valuable resource for researchers engaged in the study of this fascinating natural product.

References

Troubleshooting & Optimization

Troubleshooting Furaquinocin B solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Furaquinocin B. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to its solubility in aqueous solutions.

Troubleshooting Guides

Issue: Precipitate Formation When Diluting this compound Stock Solution in Aqueous Buffer

Question: I dissolved this compound in DMSO to make a stock solution. However, when I dilute it into my aqueous cell culture medium or buffer, a precipitate forms immediately. How can I prevent this?

Answer:

This is a common issue encountered with hydrophobic compounds like this compound. The precipitation occurs because the compound is poorly soluble in water, and the sudden increase in the aqueous component of the solvent system causes it to crash out of solution. Here are several strategies to address this:

  • Optimize the Co-solvent Concentration: The final concentration of the organic co-solvent (e.g., DMSO, ethanol) in your aqueous solution is critical. Aim to keep the final co-solvent concentration as low as possible while maintaining the solubility of this compound. It is recommended to keep the final DMSO concentration below 0.5% in most cell-based assays to avoid solvent-induced toxicity. You may need to prepare a more concentrated stock solution to achieve the desired final concentration of this compound without exceeding the tolerable co-solvent limit.

  • Stepwise Dilution: Instead of a single, large dilution, try a stepwise dilution. For example, first, dilute your DMSO stock solution with a small volume of a buffer that has a higher tolerance for organic solvents, and then add this intermediate dilution to your final aqueous solution.

  • Use of Surfactants or Solubilizing Agents: For in vitro assays where the presence of a mild surfactant is acceptable, a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds in aqueous media.

  • pH Adjustment: The solubility of this compound, which contains a quinone moiety, can be pH-dependent. Quinones can be more stable and soluble in slightly acidic conditions.[1][2] Experiment with a range of pH values for your aqueous buffer (if your experimental system allows) to find the optimal pH for solubility. It is advisable to avoid alkaline conditions, as quinones can be unstable at high pH.[1]

Illustrative Data: Effect of Co-solvent and pH on this compound Solubility

Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate the expected trends in solubility based on the general properties of similar compounds. Actual experimental values may vary.

Final DMSO Concentration (%)Buffer pHVisual Observation
1.0%6.5Clear Solution
0.5%6.5Clear Solution
0.1%6.5Slight Haze
0.05%6.5Precipitate Forms
0.5%7.4Slight Haze
0.5%8.0Precipitate Forms

Experimental Workflow for Optimizing this compound Solubilization

G cluster_0 Stock Solution Preparation cluster_1 Solubility Testing cluster_2 Experimental Use Prepare high-concentration\nthis compound stock\nin 100% DMSO Prepare high-concentration This compound stock in 100% DMSO Prepare serial dilutions\nof stock in aqueous buffer\n(varying DMSO % and pH) Prepare serial dilutions of stock in aqueous buffer (varying DMSO % and pH) Prepare high-concentration\nthis compound stock\nin 100% DMSO->Prepare serial dilutions\nof stock in aqueous buffer\n(varying DMSO % and pH) Vortex and incubate Vortex and incubate Prepare serial dilutions\nof stock in aqueous buffer\n(varying DMSO % and pH)->Vortex and incubate Visually inspect for\nprecipitate Visually inspect for precipitate Vortex and incubate->Visually inspect for\nprecipitate Determine optimal\nconditions Determine optimal conditions Visually inspect for\nprecipitate->Determine optimal\nconditions Use optimal conditions for\npreparing working solutions Use optimal conditions for preparing working solutions Determine optimal\nconditions->Use optimal conditions for\npreparing working solutions

Workflow for determining optimal solubilization conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Based on its hydrophobic nature as a naphthoquinone-based meroterpenoid, 100% Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are recommended for preparing a high-concentration stock solution.[3][4] It is crucial to ensure the this compound is fully dissolved in the organic solvent before any dilution into an aqueous medium.

Q2: How should I store the this compound stock solution?

A2: this compound stock solutions in an organic solvent like DMSO should be stored at -20°C or -80°C to minimize degradation.[5] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

Q3: Is this compound stable in aqueous solutions?

A3: The stability of quinone-containing compounds in aqueous solutions can be a concern.[1][2] Quinones are susceptible to nucleophilic attack by water, and this degradation can be pH-dependent, often increasing in alkaline conditions.[1] Therefore, it is advisable to prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment. The stability of this compound in your specific experimental buffer and conditions should be empirically determined if long-term incubation is required.

Q4: What is the known mechanism of action of this compound?

A4: this compound has been reported to exhibit cytotoxic activity against cancer cell lines such as HeLa S3 and B16 melanoma cells.[5] The precise molecular targets and signaling pathways are a subject of ongoing research. As a quinone-containing compound, its mechanism of action could potentially involve the generation of reactive oxygen species (ROS), inhibition of key cellular enzymes through covalent modification, or interference with electron transport chain processes. The biosynthesis of Furaquinocin involves a complex pathway, suggesting a highly specific molecular structure with the potential for targeted biological activity.[6][7]

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

G This compound This compound Increased ROS Production Increased ROS Production This compound->Increased ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial Dysfunction DNA Damage DNA Damage Increased ROS Production->DNA Damage Activation of Caspases Activation of Caspases Mitochondrial Dysfunction->Activation of Caspases DNA Damage->Activation of Caspases Apoptosis Apoptosis Activation of Caspases->Apoptosis

References

Technical Support Center: Optimizing Furaquinocin B Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Furaquinocin B cytotoxicity assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a meroterpenoid, a class of natural products with a hybrid structure derived from both polyketide and terpenoid biosynthetic pathways. Furaquinocins are produced by Streptomyces species and have demonstrated a range of biological activities, including antitumor and cytotoxic effects. While the precise mechanism for this compound is still under investigation, related quinone compounds are known to induce cytotoxicity by generating reactive oxygen species (ROS). This oxidative stress can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, particularly c-Jun N-terminal kinase (JNK), leading to apoptosis (programmed cell death).

Q2: What is a good starting concentration range for this compound in a cytotoxicity assay?

A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment across a broad range of concentrations. Based on data from related compounds like Furaquinocin K, which has a reported half-maximal inhibitory concentration (IC50) of 12.6 µg/mL in HepG2 cells, a preliminary range of 0.1 µM to 100 µM is recommended. This range should be adjusted based on the specific cell line and the initial results.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is a lipophilic compound and may have poor solubility in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.

Q4: My this compound solution is colored. Will this interfere with my cytotoxicity assay?

A4: Yes, the inherent color of this compound can interfere with colorimetric assays such as the MTT or XTT assays, which rely on measuring absorbance changes. This can lead to inaccurate readings. It is advisable to include a "compound-only" control (wells with this compound in cell-free media) to measure the background absorbance at each concentration. Alternatively, consider using a cytotoxicity assay that is less susceptible to color interference, such as a fluorescence-based assay (e.g., resazurin) or a luminescence-based assay (e.g., measuring ATP levels).

Q5: I am observing high variability between my replicate wells. What could be the cause?

A5: High variability in cytotoxicity assays can arise from several factors:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating.

  • Pipetting Errors: Calibrate your pipettes and maintain a consistent technique.

  • Edge Effects: The outer wells of a microplate are prone to evaporation. To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and use the inner wells for your experiment.

  • Compound Precipitation: If this compound precipitates in the culture medium, it can lead to inconsistent results. Visually inspect the wells under a microscope for any signs of precipitation.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Cytotoxicity Observed This compound concentration is too low.Test a higher range of concentrations.
The incubation time is too short.Perform a time-course experiment (e.g., 24, 48, 72 hours).
The cell line is resistant to this compound.Test on a different, more sensitive cell line as a positive control.
This compound has degraded.Prepare fresh stock solutions and store them properly (protected from light at -20°C or -80°C).
High Background Signal in Assay Interference from the color of this compound.Include a "compound-only" control to subtract background absorbance. Switch to a non-colorimetric assay (fluorescence or luminescence-based).
Contamination of reagents or media.Use sterile, high-purity reagents and prepare fresh solutions.
Inconsistent Results Between Assays (e.g., MTT vs. LDH) Different mechanisms of cell death are being measured.MTT measures metabolic activity, while LDH release indicates membrane damage. Consider the expected mechanism of this compound (apoptosis) and choose an appropriate assay (e.g., caspase activity assay).
Direct reduction of assay reagent by this compound.Some compounds can directly reduce tetrazolium salts (MTT) or resazurin. Run a cell-free control with this compound and the assay reagent to check for direct interaction.

Data Presentation

Furaquinocin Cytotoxicity Data
CompoundCell LineAssayIncubation Time (h)IC50 (µM)
Furaquinocin KHepG2 (Human Hepatocellular Carcinoma)MTT72~32.6 (equivalent to 12.6 µg/mL)
This compound[Cell Line 1][Assay Type][Time][Value]
This compound[Cell Line 2][Assay Type][Time][Value]
This compound[Cell Line 3][Assay Type][Time][Value]
(Note: Data for this compound is illustrative and should be determined experimentally.)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (to no more than 37°C) or sonication can be used to aid solubility if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Optimizing this compound Concentration using an MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Serial Dilution: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common approach is to perform 2-fold or 3-fold serial dilutions to cover a wide concentration range (e.g., 0.1 µM to 100 µM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Visualizations

This compound Cytotoxicity Assay Workflow

Cytotoxicity_Workflow Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution (in DMSO) C Prepare Serial Dilutions of this compound A->C B Seed Cells in 96-well Plate D Treat Cells and Incubate (24-72 hours) B->D C->D E Add Cytotoxicity Assay Reagent (e.g., MTT) D->E F Incubate for Signal Development E->F G Read Plate on Microplate Reader F->G H Calculate % Viability and IC50 G->H

Caption: Workflow for determining this compound cytotoxicity.

Putative Signaling Pathway of this compound-Induced Apoptosis

Apoptosis_Pathway Proposed Signaling Pathway for this compound-Induced Apoptosis FuraquinocinB This compound ROS Increased Reactive Oxygen Species (ROS) FuraquinocinB->ROS MAPK_activation MAPK Activation ROS->MAPK_activation JNK JNK Phosphorylation MAPK_activation->JNK Mitochondria Mitochondrial Dysfunction JNK->Mitochondria Caspase_activation Caspase Activation Mitochondria->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis Troubleshooting_High_Background Troubleshooting High Background in Colorimetric Assays Start High Background Signal in Colorimetric Assay Check_Color Is this compound solution colored at the assay wavelength? Start->Check_Color Run_Control Run 'Compound-Only' Control and Subtract Background Check_Color->Run_Control Yes Check_Contamination Check for Reagent or Media Contamination Check_Color->Check_Contamination No Yes_Color Yes No_Color No Switch_Assay Consider Switching to a Non-Colorimetric Assay (Fluorescence/Luminescence) Run_Control->Switch_Assay

How to improve the yield of Furaquinocin B fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the yield of Furaquinocin B through fermentation.

Troubleshooting Guide

This section addresses specific issues that may arise during this compound fermentation experiments.

Question: Why is the this compound yield low or inconsistent?

Answer: Low or inconsistent yields of this compound can stem from several factors, ranging from suboptimal culture conditions to genetic instability of the producing strain, typically Streptomyces sp. KO-3988. Key areas to investigate include:

  • Medium Composition: The availability and ratio of carbon and nitrogen sources are critical. This compound is a meroterpenoid, a hybrid of a polyketide and an isoprenoid.[1] This means the cell requires sufficient precursors for both pathways. The polyketide portion is derived from precursors like acetyl-CoA and malonyl-CoA, while the isoprenoid part comes from the mevalonate (B85504) (MV) pathway.[2][3]

  • Culture Parameters: Suboptimal pH, temperature, aeration, and agitation can all negatively impact growth and secondary metabolite production in Streptomyces.[4]

  • Precursor Availability: Insufficient supply of direct precursors for the polyketide and isoprenoid pathways can create a bottleneck in this compound biosynthesis.

  • Inoculum Quality: The age and density of the seed culture can significantly affect the fermentation outcome.[5]

Question: How can I identify the limiting nutrient in my fermentation medium?

Answer: A systematic approach is necessary to pinpoint limiting nutrients.

  • One-Factor-at-a-Time (OFAT) Experiments: This classical method involves varying a single medium component while keeping others constant to observe its effect on this compound production.

  • Response Surface Methodology (RSM): This statistical approach allows for the simultaneous investigation of multiple factors and their interactions, leading to a more efficient optimization of the medium.[6]

  • Precursor Feeding: Supplementing the culture with known precursors of the this compound biosynthetic pathway can help identify bottlenecks.

Question: My Streptomyces strain is growing well, but not producing this compound. What could be the problem?

Answer: Good biomass production without the desired secondary metabolite is a common issue. This phenomenon, often referred to as the decoupling of growth and production, can be due to:

  • Suboptimal Induction of Secondary Metabolism: The switch from primary (growth) to secondary metabolism may not be triggered effectively. This can be influenced by nutrient limitation (e.g., phosphate (B84403) or nitrogen) or the presence of specific signaling molecules.

  • pH Shift: The pH of the medium can change significantly during fermentation. An unfavorable pH can inhibit the enzymes involved in the this compound biosynthetic pathway.

  • Catabolite Repression: The presence of readily metabolizable sugars, like glucose, can sometimes repress the genes responsible for secondary metabolite production.

Frequently Asked Questions (FAQs)

What is the general composition of a suitable fermentation medium for this compound production?

While a universally optimal medium for this compound has not been published, a good starting point for Streptomyces fermentation includes a complex carbon source, a reliable nitrogen source, and essential minerals. The tables below provide examples of components that can be tested.

Table 1: Carbon and Nitrogen Sources for Streptomyces Fermentation

Component TypeExamplesTypical Concentration Range (g/L)
Carbon Sources Glucose, Soluble Starch, Glycerol, Maltodextrin10 - 50
Nitrogen Sources Soybean Meal, Yeast Extract, Peptone, (NH₄)₂SO₄5 - 20

Note: This data is generalized from studies on various Streptomyces species and should be used as a starting point for optimization.[7][8]

What are the optimal physical parameters for this compound fermentation?

Optimal physical parameters are strain-specific. However, for most Streptomyces species, the following ranges are a good starting point for optimization:

Table 2: Physical Parameters for Streptomyces Fermentation

ParameterTypical Range
Temperature 28 - 32°C
pH 6.5 - 7.5
Agitation 200 - 300 rpm (in shake flasks)
Aeration Dependent on fermenter scale

Note: These are general ranges and require specific optimization for this compound production.[4][5]

How can I increase the precursor supply for this compound biosynthesis?

This compound biosynthesis relies on precursors from both the polyketide and isoprenoid pathways.[9] Strategies to enhance precursor availability include:

  • Feeding Amino Acids: Supplementing the medium with amino acids that can be catabolized to acetyl-CoA and malonyl-CoA may boost the polyketide pathway.

  • Glycerol as a Carbon Source: Glycerol can be an effective carbon source that enters glycolysis at a lower point, potentially favoring precursor formation for both pathways.

  • Metabolic Engineering: For advanced users, overexpression of key enzymes in the biosynthetic gene cluster or precursor pathways can significantly increase yield.

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Medium Component Screening

Objective: To identify the optimal concentration of a single medium component for this compound production.

Methodology:

  • Prepare a basal fermentation medium with all components at a standard concentration, except for the one being tested.

  • Set up a series of flasks where the concentration of the test component is varied across a logical range (e.g., for a carbon source: 10, 20, 30, 40, 50 g/L).

  • Inoculate all flasks with the same amount of a standardized seed culture of Streptomyces sp. KO-3988.

  • Incubate the flasks under identical conditions (temperature, agitation).

  • Collect samples at regular intervals (e.g., every 24 hours) for 7-10 days.

  • Measure this compound concentration (e.g., by HPLC) and biomass (e.g., by dry cell weight).

  • Plot this compound yield against the concentration of the tested component to determine the optimum.

Protocol 2: Precursor Feeding Experiment

Objective: To determine if the addition of a specific precursor enhances this compound yield.

Methodology:

  • Prepare the optimized fermentation medium.

  • Inoculate flasks with a standardized seed culture.

  • At a specific time point during the fermentation (e.g., at the onset of stationary phase, around 48-72 hours), add a sterile solution of the precursor to be tested (e.g., a specific amino acid or an intermediate of the mevalonate pathway). Test a range of precursor concentrations.

  • Include a control flask with no precursor added.

  • Continue the fermentation and sample as in the OFAT protocol.

  • Compare the this compound yield in the precursor-fed flasks to the control to assess the effect.

Visualizations

This compound Biosynthetic Pathway

Furaquinocin_B_Biosynthesis Acetyl_CoA Acetyl-CoA PKS Type III PKS (Fur1) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS THN 1,3,6,8-Tetrahydroxynaphthalene (THN) PKS->THN Polyketide Synthesis Amino_Flaviolin 8-amino-flaviolin THN->Amino_Flaviolin Hydroquinone Hydroquinone Intermediate Amino_Flaviolin->Hydroquinone MMF 2-methoxy-3-methylflaviolin (MMF) Hydroquinone->MMF Prenyltransferase Prenyltransferase (Fur7) MMF->Prenyltransferase Prenyl_MMF Prenylated MMF Furaquinocin_B This compound Prenyl_MMF->Furaquinocin_B MV_Pathway Mevalonate Pathway GPP Geranyl Diphosphate (GPP) MV_Pathway->GPP GPP->Prenyltransferase Prenyltransferase->Prenyl_MMF Geranylation Aminotransferase Aminotransferase (Fur3) Aminotransferase->Amino_Flaviolin Further_Modifications Further Modifications (e.g., Methylation, Deamination) Further_Modifications->Hydroquinone Cyclization Cyclization Cyclization->Furaquinocin_B

Caption: Biosynthetic pathway of this compound.

Fermentation Optimization Workflow

Optimization_Workflow Start Start: Baseline Fermentation OFAT One-Factor-at-a-Time (OFAT) Screening of Medium Components (Carbon, Nitrogen, Minerals) Start->OFAT Analysis Analyze this compound Yield OFAT->Analysis Improved_Medium Improved Basal Medium RSM Response Surface Methodology (RSM) for Fine-Tuning Component Ratios Improved_Medium->RSM Analysis2 Analyze this compound Yield RSM->Analysis2 Optimized_Medium Optimized Medium Physical_Params Optimization of Physical Parameters (pH, Temperature, Aeration) Optimized_Medium->Physical_Params Analysis3 Analyze this compound Yield Physical_Params->Analysis3 Precursor_Feeding Precursor Feeding Studies Analysis4 Analyze this compound Yield Precursor_Feeding->Analysis4 Final_Process Optimized Fermentation Process Analysis->Improved_Medium Significant Improvement Analysis2->Optimized_Medium Significant Improvement Analysis3->Precursor_Feeding Significant Improvement Analysis4->Final_Process Significant Improvement

Caption: Workflow for this compound fermentation optimization.

References

Technical Support Center: Overcoming Inconsistent Results in Furaquinocin B Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with Furaquinocin B. Our aim is to help you achieve more consistent and reliable results in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is a member of the furaquinocin family of natural products, which are meroterpenoids produced by Streptomyces species.[1][2] These compounds are known for their diverse biological activities, including antibacterial and potent antitumor properties.[1][3][4] this compound, in particular, has demonstrated cytotoxic effects against various cancer cell lines.

Q2: We are observing significant variability in our IC50 values for this compound in cytotoxicity assays. What are the common causes?

Inconsistent IC50 values are a frequent issue when working with natural products. Several factors can contribute to this variability:

  • Compound Solubility and Stability: this compound is a hydrophobic molecule. Poor solubility in aqueous cell culture media can lead to precipitation and inconsistent effective concentrations.[5][6][7][8] The compound's stability in solution over the course of the experiment can also affect results.

  • Purity of the Compound: The purity of your this compound sample is critical. Impurities from the isolation process or degradation products can have their own biological effects, leading to skewed results.

  • Cell-Based Assay Variability: Inherent biological variability in cell lines, differences in cell passage number, seeding density, and incubation times can all contribute to inconsistent outcomes.[5]

  • Assay Interference: As a colored compound, this compound may interfere with colorimetric assays like the MTT assay by directly absorbing light at the measurement wavelength.

Q3: How can we improve the solubility of this compound for our cell-based assays?

Given its hydrophobic nature, proper solubilization is key. Here’s a recommended approach:

  • Prepare a High-Concentration Stock Solution in DMSO: Dissolve this compound in 100% dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[5][7][8]

  • Serial Dilutions in DMSO: If you are performing a dose-response experiment, it is crucial to make serial dilutions of your compound in DMSO before adding it to the cell culture medium.[5]

  • Minimize Final DMSO Concentration: When adding the compound to your cells, ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[7][8] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Q4: What are the best practices for storing this compound?

To maintain the integrity of your this compound samples, follow these storage guidelines:

  • Solid Compound: Store the solid form of this compound at -20°C or -80°C, protected from light.

  • Stock Solutions: Prepare single-use aliquots of your DMSO stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your this compound experiments.

Issue 1: Inconsistent Results in MTT Cytotoxicity Assays

Symptoms:

  • High variability in cell viability readings between replicate wells.

  • IC50 values fluctuate significantly between experiments.

  • Unexpectedly high absorbance readings in treated wells.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
This compound Precipitation Visually inspect wells under a microscope for any signs of compound precipitation. If observed, optimize the solubilization protocol by ensuring the final DMSO concentration is appropriate and by vortexing the stock solution before use.
Interference with MTT Assay This compound's color may interfere with the absorbance reading. Solution: Run a control plate with this compound in media without cells at all tested concentrations. Subtract the background absorbance of the compound from your experimental readings. Alternatively, consider using a non-colorimetric cytotoxicity assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
Cell Seeding Inconsistency Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and avoid edge effects by not using the outer wells of the 96-well plate.
Variations in Incubation Time Standardize the incubation time with this compound across all experiments.
Issue 2: Low Potency or No Cytotoxic Effect Observed

Symptoms:

  • This compound does not induce a significant decrease in cell viability even at high concentrations.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Degradation The compound may have degraded due to improper storage or handling. Use a fresh aliquot of this compound. If possible, verify the compound's integrity using techniques like HPLC.
Cell Line Resistance The chosen cell line may be resistant to the cytotoxic effects of this compound. Consider using a different cell line or a positive control compound known to induce cytotoxicity in your chosen cell line to validate the assay.
Suboptimal Assay Conditions The incubation time may be too short for the cytotoxic effects to manifest. Consider performing a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint.

Experimental Protocols

MTT Assay for Assessing this compound Cytotoxicity

This protocol provides a general framework for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in DMSO.

    • Further dilute the DMSO serial dilutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound are still under investigation, its mechanism of action is believed to be similar to other quinone-based anticancer agents.

Proposed Mechanism of this compound-Induced Cytotoxicity

The cytotoxic effects of this compound are likely mediated through the induction of apoptosis. This process is potentially triggered by the generation of reactive oxygen species (ROS), a common mechanism for quinone compounds. The increase in intracellular ROS can lead to oxidative stress, DNA damage, and the activation of apoptotic signaling cascades.

FuraquinocinB_Mechanism FuraquinocinB This compound Cell Cancer Cell FuraquinocinB->Cell ROS Increased ROS (Reactive Oxygen Species) Cell->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage ROS->DNADamage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis OxidativeStress->Apoptosis DNADamage->Apoptosis Mitochondria->Apoptosis

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Potential Signaling Pathways Affected by this compound

Based on the activity of similar natural products, this compound may modulate key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways. Furthermore, quinone compounds have been shown to influence the NF-κB signaling pathway, which plays a critical role in inflammation and cell survival.

Signaling_Pathways cluster_survival Pro-Survival Pathways cluster_apoptosis Apoptosis FuraquinocinB This compound PI3K_Akt PI3K/Akt Pathway FuraquinocinB->PI3K_Akt Inhibits MAPK MAPK Pathway FuraquinocinB->MAPK Modulates NFkB NF-κB Pathway FuraquinocinB->NFkB Inhibits Apoptosis Apoptosis Induction FuraquinocinB->Apoptosis Promotes CellSurvival Cell Survival (Inhibited) PI3K_Akt->CellSurvival MAPK->CellSurvival NFkB->CellSurvival

Caption: Potential signaling pathways modulated by this compound.

Data Summary

The following table summarizes the reported cytotoxic activity of Furaquinocin analogs. While specific data for this compound is limited in recent literature, the activity of related compounds provides a useful reference.

CompoundCell LineAssayIC50 / ActivityReference
Furaquinocin K HepG2 (Hepatocellular Carcinoma)Cytotoxicity AssayIC50: 12.6 µg/mL
Furaquinocin L HepG2 (Hepatocellular Carcinoma)Cytotoxicity AssayNo cytotoxicity at 37 µg/mL
Furaquinocin L B. subtilis DSM 10Antibacterial AssayMIC: 64 µg/mL
Furaquinocin L S. aureus NewmanAntibacterial AssayMIC: 2 µg/mL

Disclaimer: This information is intended for research purposes only. The troubleshooting guides and protocols should be adapted to your specific experimental conditions. Always perform appropriate controls to ensure the validity of your results.

References

Furaquinocin B stability in different solvent and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Furaquinocin B in various solvents and under different storage conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

While specific stability data for this compound is limited, general guidance for similar meroterpenoid and naphthoquinone compounds suggests storing it as a solid in a cool, dark, and dry place. One supplier recommends storage at room temperature in the continental US, but this may vary elsewhere[1]. For long-term storage, refrigeration at 4°C or freezing at -20°C is advisable, especially once in solution. It is crucial to refer to the Certificate of Analysis provided by the supplier for any specific storage instructions.

Q2: Which solvents are suitable for dissolving this compound?

The solubility of this compound in common laboratory solvents is not extensively documented in publicly available literature. As a meroterpenoid, it is expected to have some solubility in organic solvents. Researchers may need to perform small-scale solubility tests in solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, or ethyl acetate (B1210297) to determine the most suitable solvent for their specific application. When preparing stock solutions, it is recommended to use anhydrous solvents to minimize degradation due to hydrolysis.

Q3: How can I assess the stability of this compound in my specific experimental conditions?

To assess the stability of this compound in a particular solvent and under specific storage conditions, a stability study should be conducted. This involves preparing a solution of this compound at a known concentration and monitoring its purity and concentration over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC)[2]. Samples should be analyzed at regular intervals (e.g., 0, 24, 48, 72 hours, and weekly) to determine the rate of degradation.

Q4: What factors can affect the stability of this compound in solution?

Several factors can influence the stability of this compound, a member of the naphthoquinone class of compounds:

  • Temperature: Higher temperatures generally accelerate chemical degradation[3].

  • Light: Exposure to UV or visible light can cause photodegradation. Solutions should be stored in amber vials or protected from light.

  • pH: The stability of naphthoquinones can be pH-dependent. Acidic or basic conditions may catalyze hydrolysis or other degradation reactions.

  • Oxygen: The quinone moiety may be susceptible to oxidation. Degassing solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation.

  • Moisture: The presence of water can lead to hydrolysis[3]. Using anhydrous solvents and protecting solutions from moisture is recommended.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of biological activity of this compound solution over time. Degradation of the compound.1. Prepare fresh solutions before each experiment.2. Conduct a stability study to determine the degradation rate under your storage conditions.3. Store stock solutions at a lower temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.4. Protect solutions from light and air.
Change in color of the this compound solution. Chemical degradation or oxidation.1. Visually inspect solutions for any color change before use.2. Analyze the solution by HPLC or other analytical methods to check for the appearance of degradation products.3. Prepare solutions in degassed solvents and store under an inert atmosphere.
Precipitation of this compound from solution. Poor solubility or solvent evaporation.1. Ensure the compound is fully dissolved at the desired concentration.2. Store solutions in tightly sealed containers to prevent solvent evaporation.3. If storing at low temperatures, allow the solution to come to room temperature and vortex before use to ensure the compound is fully redissolved.

Experimental Protocols

Protocol: General Method for Assessing the Stability of this compound in Solution

This protocol outlines a general procedure to determine the stability of this compound in a chosen solvent under specific storage conditions using HPLC.

1. Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, Ethanol)

  • HPLC system with a suitable detector (e.g., UV-Vis or PDA)

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks and pipettes

  • Amber HPLC vials

2. Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Sample Preparation: Aliquot the stock solution into several amber HPLC vials.

  • Initial Analysis (Time 0): Immediately analyze one of the vials using a validated HPLC method to determine the initial peak area and purity of this compound. This will serve as the baseline.

  • Storage: Store the remaining vials under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 6, 12, 24, 48, 72 hours, and weekly), retrieve a vial from storage and analyze it by HPLC under the same conditions as the initial analysis.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Monitor the appearance of any new peaks, which may indicate degradation products.

    • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Table 1: Example Data Table for this compound Stability Study

Time (hours)Storage ConditionPeak Area of this compound (arbitrary units)% RemainingObservations (e.g., color change, new peaks)
0-1,000,000100%Clear, yellow solution
24Room Temperature, Light850,00085%Slight darkening of solution
244°C, Dark980,00098%No change
48Room Temperature, Light700,00070%Noticeable color change, small new peak observed
484°C, Dark960,00096%No change

Visualizations

FuraquinocinB_Stability_Workflow start Start: Define Stability Study Parameters (Solvent, Concentration, Storage Conditions) prep_solution Prepare this compound Solution start->prep_solution initial_analysis Time 0 Analysis (e.g., HPLC, LC-MS) prep_solution->initial_analysis storage Store Aliquots under Defined Conditions initial_analysis->storage timepoint_analysis Analyze Samples at Predetermined Time Points storage->timepoint_analysis t = t1, t2, t3... timepoint_analysis->storage Continue Storage data_analysis Data Analysis: - Calculate % Remaining - Identify Degradants timepoint_analysis->data_analysis conclusion Conclusion: Determine Stability and Shelf-life data_analysis->conclusion

Caption: Workflow for assessing the stability of this compound.

References

Furaquinocin B Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement of Furaquinocin B purification protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from a Streptomyces culture?

A1: A common strategy involves a multi-step process that begins with the extraction of the culture broth and mycelium, followed by a series of chromatographic separations to isolate this compound from other metabolites. A typical workflow includes initial extraction with an organic solvent, followed by sequential normal-phase, size-exclusion, and reversed-phase chromatography.[1]

Q2: Which solvents are recommended for the initial extraction of this compound?

A2: Ethyl acetate (B1210297) is frequently used to extract Furaquinocins from the culture supernatant.[1] For the mycelial cake, methanol (B129727) can be employed to extract the compounds.[2] The choice of solvent may be optimized based on the specific fermentation conditions and the desired extraction efficiency.

Q3: What are the most effective chromatographic techniques for this compound purification?

A3: A combination of chromatographic methods is typically most effective. This often includes:

  • Normal-Phase Chromatography: Using a silica (B1680970) gel column to perform an initial fractionation of the crude extract.[1]

  • Size-Exclusion Chromatography: Employing a resin like Sephadex LH-20 to separate compounds based on their molecular size.[3][4][5]

  • Preparative High-Performance Liquid Chromatography (HPLC): A final polishing step using a reversed-phase column (e.g., C18) is crucial for obtaining high-purity this compound.[2]

Q4: What are the expected challenges when purifying this compound?

A4: Researchers may encounter several challenges, including low yields due to the compound's low concentration in the fermentation broth, co-elution of structurally similar impurities, and potential degradation of the molecule during the purification process. As a naphthoquinone, this compound may be susceptible to degradation under certain pH and temperature conditions.

Troubleshooting Guides

Low Yield of this compound
Symptom Possible Cause Suggested Solution
Low recovery after initial extraction Inefficient extraction from the culture broth or mycelium.Optimize the extraction solvent and consider multiple extraction steps. Ensure thorough mixing and sufficient contact time between the solvent and the culture material. Adjusting the pH of the culture broth prior to extraction may also improve recovery.
Degradation of this compound during extraction.Perform the extraction at a lower temperature and protect the sample from light. Naphthoquinones can be sensitive to heat and light.
Significant loss of product during chromatography Irreversible adsorption of this compound onto the stationary phase (especially silica gel).Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine (B128534) to the mobile phase. Alternatively, consider using a different stationary phase for the initial cleanup.
Co-elution with other compounds leading to fraction loss.Optimize the gradient and mobile phase composition for better resolution. Analyze smaller fractions to identify and isolate the target compound more precisely.
Low final yield after preparative HPLC Suboptimal loading or elution conditions.Perform analytical-scale experiments to determine the maximum sample load before scaling up to preparative HPLC.[6] Optimize the gradient to ensure a sharp peak for the target compound, minimizing the collection volume.
Degradation of this compound in the mobile phase.Use high-purity solvents and freshly prepared mobile phases. If the mobile phase is acidic or basic, assess the stability of this compound at that pH. Consider using a buffered mobile phase to maintain a stable pH.
Purity Issues
Symptom Possible Cause Suggested Solution
Co-eluting impurities in the final product Insufficient resolution in the final HPLC step.Optimize the HPLC method by trying different C18 columns, adjusting the mobile phase composition (e.g., trying methanol instead of acetonitrile), or modifying the gradient slope.
Presence of structurally related Furaquinocin analogs.Employ orthogonal chromatographic techniques. For example, if reversed-phase HPLC is not providing sufficient separation, consider a final polishing step with a different stationary phase or a different separation principle.
Presence of unknown peaks in the final product Degradation of this compound during purification or storage.Analyze the stability of this compound under your purification and storage conditions (light, temperature, pH). Add antioxidants if oxidative degradation is suspected. Store purified fractions at low temperatures and under an inert atmosphere if necessary.
Contamination from solvents or materials.Use high-purity solvents and thoroughly clean all glassware and equipment. Run blank gradients to check for system contamination.

Experimental Protocols

Extraction of this compound
  • Separate the fermentation broth from the mycelium by centrifugation.

  • Supernatant Extraction: Extract the supernatant twice with an equal volume of ethyl acetate. Combine the organic layers and evaporate to dryness under reduced pressure to obtain the crude supernatant extract.

  • Mycelium Extraction: Suspend the mycelial cake in methanol and shake vigorously. Filter the suspension and concentrate the methanol filtrate to dryness in vacuo to get the crude mycelial extract.[2]

  • Combine the crude extracts for further purification.

Silica Gel Chromatography (Initial Fractionation)
  • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

  • Dissolve the combined crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and load it onto the column.

  • Elute the column with a stepwise gradient of increasing polarity, for example, from hexane (B92381) to ethyl acetate to methanol.

  • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

  • Pool the this compound-containing fractions and evaporate the solvent.

Size-Exclusion Chromatography
  • Prepare a Sephadex LH-20 column and equilibrate it with the chosen solvent (e.g., methanol or a mixture of chloroform (B151607) and methanol).[3][4][7]

  • Dissolve the partially purified extract from the previous step in a small volume of the mobile phase and load it onto the column.

  • Elute the column with the same solvent at a constant flow rate.

  • Collect fractions and analyze them by analytical HPLC to identify those with the highest concentration of this compound.

  • Pool the relevant fractions and concentrate them.

Preparative Reversed-Phase HPLC
  • Analytical Method Development: Develop an analytical HPLC method to achieve good separation of this compound from impurities. A typical starting point is a C18 column with a water/acetonitrile gradient.[2]

  • Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter and flow rate.[6]

  • Purification: Dissolve the enriched this compound fraction in the mobile phase, filter it through a 0.22 µm filter, and inject it onto the preparative HPLC system.

  • Collect the fraction corresponding to the this compound peak.

  • Purity Analysis: Analyze the purity of the collected fraction using the analytical HPLC method.

  • Final Step: Evaporate the solvent from the pure fraction to obtain the purified this compound.

Quantitative Data

The following tables provide representative data for the purification of a Furaquinocin-like compound. Actual yields and purity may vary depending on the fermentation conditions and purification protocol.

Table 1: Representative Purification Summary for a Furaquinocin-like Compound

Purification StepTotal Weight (mg)This compound (mg)Purity (%)Yield (%)
Crude Extract50001002100
Silica Gel Chromatography500751575
Sephadex LH-20150604060
Preparative HPLC4543.2>9543.2

Table 2: Example Preparative HPLC Parameters

ParameterValue
Column C18, 10 µm, 20 x 250 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60-90% B over 30 min
Flow Rate 10 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 1-5 mL
Sample Concentration 10 mg/mL in Methanol

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium Centrifugation->Mycelium Solvent_Extraction1 Ethyl Acetate Extraction Supernatant->Solvent_Extraction1 Solvent_Extraction2 Methanol Extraction Mycelium->Solvent_Extraction2 Crude_Extract Combined Crude Extract Solvent_Extraction1->Crude_Extract Solvent_Extraction2->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Size_Exclusion Sephadex LH-20 Chromatography Silica_Gel->Size_Exclusion Prep_HPLC Preparative HPLC (C18) Size_Exclusion->Prep_HPLC Pure_Furaquinocin_B Pure this compound Prep_HPLC->Pure_Furaquinocin_B

Caption: Experimental workflow for this compound purification.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Low_Yield Low this compound Yield Inefficient_Extraction Inefficient Extraction Low_Yield->Inefficient_Extraction Degradation Compound Degradation Low_Yield->Degradation Poor_Chromatography Poor Chromatographic Resolution Low_Yield->Poor_Chromatography Optimize_Extraction Optimize Solvents/pH Inefficient_Extraction->Optimize_Extraction Protect_Sample Control Temp/Light Degradation->Protect_Sample Optimize_Method Optimize Mobile Phase/ Stationary Phase Poor_Chromatography->Optimize_Method

Caption: Troubleshooting logic for low this compound yield.

References

Addressing challenges in the total synthesis of Furaquinocin B

Author: BenchChem Technical Support Team. Date: December 2025

Furaquinocin B Total Synthesis: A Technical Support Center

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the total synthesis of this compound. The content is based on established synthetic routes and aims to provide practical guidance for researchers in the field.

Frequently Asked Questions (FAQs)

Q1: What is the most common overall strategy for the total synthesis of this compound?

A1: The most widely adopted strategy is a modular approach, which involves the synthesis of key fragments followed by their assembly. A notable example is the convergent synthesis developed by Trost and colleagues. This strategy hinges on the construction of a dihydrobenzofuran core, the elaboration of a stereochemically rich side chain, and the final annulation to form the furanonaphthoquinone scaffold.

Q2: What are the key bond-forming reactions and stereochemical control elements in the synthesis of this compound?

A2: The key transformations include:

  • A Palladium-catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT) to establish the initial stereocenter of the dihydrobenzofuran core.

  • A Reductive Heck cyclization for the formation of the dihydrobenzofuran ring.

  • A Horner-Wadsworth-Emmons (HWE) reaction to introduce the unsaturated side chain.

  • A diastereoselective Sakurai allylation to install the stereocenters on the side chain.[1]

Q3: Are there alternative methods for constructing the furanonaphthoquinone core?

A3: Yes, besides the squaric acid-based methodology, other approaches include Diels-Alder reactions to construct the core framework.[2] The choice of method often depends on the desired substitution pattern and the overall synthetic strategy.

Troubleshooting Guides

Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT)

Issue: Low enantioselectivity or yield in the DYKAT of the Baylis-Hillman adduct.

Possible CauseTroubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst and ligand are of high purity and handled under inert conditions. Consider preparing the active catalyst in situ.
Suboptimal Ligand The choice of chiral ligand is crucial. Screen different chiral phosphine (B1218219) or nitrogen-based ligands to improve enantioselectivity.
Incorrect Solvent Solvent polarity can significantly impact the reaction. Test a range of aprotic solvents such as THF, toluene, or dichloromethane.
Reaction Temperature Temperature can affect both the rate and selectivity. Experiment with a temperature range, for example, from room temperature down to 0 °C.

Experimental Protocol: Pd-Catalyzed DYKAT

To a solution of the carbonate derived from the Baylis-Hillman adduct in THF is added the palladium catalyst (e.g., Pd₂(dba)₃) and the chiral ligand (e.g., a chiral phosphine ligand). The reaction mixture is stirred at a controlled temperature until completion, as monitored by TLC. The product is then purified by column chromatography.

Reductive Heck Cyclization

Issue: Formation of undesired side products or incomplete cyclization.

Possible CauseTroubleshooting Steps
Reductant Efficiency The choice and amount of reductant (e.g., formic acid, silanes) are critical. Vary the reductant and its stoichiometry.
Base Incompatibility The base used can influence the reaction outcome. Screen common bases like triethylamine, DIPEA, or proton sponge.
Ligand Effects The ligand on the palladium catalyst can affect the regioselectivity and efficiency of the cyclization. Experiment with different phosphine ligands.
Substrate Purity Impurities in the starting material can poison the catalyst. Ensure the substrate is of high purity.

Experimental Protocol: Reductive Heck Cyclization

The aryl halide precursor is dissolved in a suitable solvent (e.g., DMF or acetonitrile) with a palladium source (e.g., Pd(OAc)₂), a phosphine ligand, a base (e.g., triethylamine), and a hydride source (e.g., formic acid). The mixture is heated, and the reaction progress is monitored. After completion, the product is isolated and purified.

Horner-Wadsworth-Emmons (HWE) Reaction

Issue: Low yield or poor E/Z selectivity in the olefination.

Possible CauseTroubleshooting Steps
Base Strength The strength of the base (e.g., NaH, KHMDS, DBU) can impact the deprotonation of the phosphonate (B1237965) and the subsequent olefination. Adjust the base and reaction temperature accordingly.
Phosphonate Reagent The structure of the phosphonate ester can influence the stereoselectivity. For higher E-selectivity, phosphonates with bulkier ester groups can be beneficial.[3][4]
Reaction Conditions The addition temperature of the aldehyde to the ylide solution can affect the E/Z ratio. Generally, lower temperatures favor higher selectivity.
Steric Hindrance If the aldehyde is sterically hindered, a more reactive phosphonate ylide or higher reaction temperatures might be necessary.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

To a suspension of a base (e.g., NaH) in THF at 0 °C is added the phosphonate ester dropwise. The mixture is stirred until the evolution of hydrogen ceases. The solution is then cooled to a lower temperature (e.g., -78 °C), and the aldehyde is added. The reaction is warmed to room temperature and quenched with a saturated aqueous solution of NH₄Cl. The product is extracted and purified.

Diastereoselective Sakurai Allylation

Issue: Poor diastereoselectivity in the addition to the aldehyde.

Possible CauseTroubleshooting Steps
Lewis Acid The choice of Lewis acid (e.g., BF₃·OEt₂, TiCl₄) is critical for achieving high diastereoselectivity. Screen various Lewis acids.
Solvent The solvent can influence the chelation control and thus the stereochemical outcome. Test different non-coordinating solvents.
Reaction Temperature Lowering the reaction temperature often leads to higher diastereoselectivity.
Allylsilane Reagent The substituents on the allylsilane can affect the reactivity and selectivity. Consider using different allylsilanes.

Experimental Protocol: Diastereoselective Sakurai Allylation

To a solution of the aldehyde in a dry, non-coordinating solvent at low temperature (e.g., -78 °C) is added the Lewis acid. After stirring for a short period, the allylsilane is added dropwise. The reaction is monitored by TLC and quenched upon completion. The product is then isolated and purified.

Quantitative Data Summary

Reaction StepKey ReagentsSolventTemperatureYield (%)Diastereomeric/Enantiomeric Ratio
DYKAT Pd₂(dba)₃, (S,S)-L*THFRT~8595% ee
Reductive Heck Pd(OAc)₂, P(o-tol)₃, HCOOH, Et₃NDMF80 °C~70-80N/A
HWE Reaction NaH, (EtO)₂P(O)CH₂CO₂EtTHF-78 °C to RT>90>20:1 E/Z
Sakurai Allylation BF₃·OEt₂, AllyltrimethylsilaneCH₂Cl₂-78 °C~80>10:1 dr

*L represents a specific chiral ligand used in the synthesis. Data is compiled from representative procedures and may vary.

Visualizations

Signaling Pathways & Workflows

Total_Synthesis_Workflow A Baylis-Hillman Adduct B Pd-Catalyzed DYKAT A->B C Chiral Dihydrobenzofuran Core B->C D Reductive Heck Cyclization C->D E Dihydrobenzofuran Aldehyde D->E F Horner-Wadsworth-Emmons Reaction E->F G Unsaturated Ester Side Chain F->G H Diastereoselective Sakurai Allylation G->H I Elaborated Side Chain H->I J Naphthoquinone Annulation (Squaric Acid Method) I->J K This compound J->K

Caption: Overall synthetic workflow for the total synthesis of this compound.

HWE_Troubleshooting start Low Yield or Poor E/Z in HWE q1 Check Base Strength and Purity start->q1 s1_yes Optimize Base (NaH, KHMDS, etc.) and Temperature q1->s1_yes Yes s1_no Proceed q1->s1_no No q2 Examine Phosphonate Reagent s1_no->q2 s2_yes Consider Bulkier Ester Groups for Higher E-selectivity q2->s2_yes Yes s2_no Proceed q2->s2_no No q3 Review Reaction Conditions s2_no->q3 s3_yes Lower Aldehyde Addition Temperature q3->s3_yes Yes s3_no Consider Substrate Steric Hindrance q3->s3_no No

Caption: Troubleshooting decision tree for the Horner-Wadsworth-Emmons reaction.

Sakurai_Mechanism cluster_0 Sakurai Allylation Mechanism RCHO R-CHO ActivatedCarbonyl [R-CHO···BF₃] RCHO->ActivatedCarbonyl + Lewis Acid LewisAcid BF₃·OEt₂ Intermediate Transition State ActivatedCarbonyl->Intermediate Allylsilane Allyl-SiMe₃ Allylsilane->Intermediate Product Homoallylic Alcohol Intermediate->Product + H₂O workup

Caption: Simplified mechanism of the Lewis acid-mediated Sakurai allylation.

References

Technical Support Center: Optimizing Furaquinocin B Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for Furaquinocin B production.

Frequently Asked Questions (FAQs)

Q1: What is the typical producing organism for this compound?

A1: this compound is a secondary metabolite produced by actinomycetes, most notably Streptomyces sp. KO-3988.[1]

Q2: What are the general fermentation parameters for this compound production?

A2: A common starting point for the fermentation of Furaquinocin-related compounds involves using SK no. 2 medium, a cultivation temperature of 30°C, agitation at 200 rpm, and a fermentation period of 7 days.[2]

Q3: What is the general composition of a suitable medium for Streptomyces fermentation?

A3: Streptomyces species can be cultivated on a variety of media. A typical medium contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone, soybean meal), and essential minerals. The specific composition can significantly impact secondary metabolite production.[3]

Q4: How can I monitor the production of this compound during fermentation?

A4: this compound production can be monitored by taking samples from the culture broth at regular intervals, extracting the compound, and analyzing the extract using High-Performance Liquid Chromatography (HPLC).[2][4]

Troubleshooting Guide

Issue 1: Low or No this compound Yield
Possible Cause Troubleshooting Steps & Solutions
Suboptimal Medium Composition The balance of carbon, nitrogen, and phosphate (B84403) sources is critical. An imbalance can favor biomass growth over secondary metabolite production. Solution: Systematically optimize the medium components. Start with a rich medium like SK no. 2 and then vary the concentrations of individual components. Complex nitrogen sources like soybean meal and yeast extract are often beneficial. High phosphate concentrations can suppress secondary metabolite production, so testing a range of phosphate levels is recommended.[5]
Inappropriate Fermentation pH The optimal pH for Streptomyces growth may differ from the optimal pH for this compound production. The pH of the medium can also shift during fermentation due to metabolic activity. Solution: Monitor the pH of the culture throughout the fermentation process. The optimal initial pH for many Streptomyces fermentations is around 7.0.[6] Experiment with a range of initial pH values (e.g., 6.5-7.5) to determine the best condition for this compound production. Use buffers in the medium or implement a pH control strategy in a bioreactor.
Inadequate Aeration and Agitation Streptomyces are aerobic bacteria, and oxygen is crucial for both growth and the biosynthesis of secondary metabolites. Poor oxygen transfer can be a significant limiting factor. Solution: Optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen (DO) levels. For shake flask cultures, using baffled flasks can improve aeration. In a bioreactor, monitor DO levels and adjust agitation and aeration accordingly. Typical starting points are 150-250 rpm and 1.0-2.0 vvm (volume of air per volume of medium per minute).[6]
Poor Inoculum Quality The age, size, and physiological state of the seed culture can significantly impact the subsequent fermentation. Solution: Standardize your inoculum preparation. Use a fresh, actively growing seed culture. The typical inoculum size for Streptomyces fermentations is 5-10% (v/v).[6] Ensure the seed culture is in the late logarithmic to early stationary phase of growth.
Strain Instability Streptomyces strains can sometimes lose their ability to produce secondary metabolites after repeated subculturing. Solution: If a decline in production is observed over time, consider going back to a cryopreserved stock of the original high-producing strain.
Issue 2: Inconsistent this compound Production Between Batches
Possible Cause Troubleshooting Steps & Solutions
Variability in Inoculum Inconsistent inoculum age, size, or viability will lead to variable fermentation outcomes. Solution: Implement a strict protocol for seed culture preparation, including standardized incubation times and transfer volumes.
Inconsistent Media Preparation Variations in the quality of media components, especially complex sources like yeast extract and soybean meal, can lead to batch-to-batch variability. Solution: Use high-quality, consistent sources for media components. Prepare media in large batches when possible to minimize variation.
Contamination Contamination with other fast-growing microorganisms can outcompete the producing strain for nutrients and alter the culture conditions. Solution: Ensure strict aseptic techniques throughout the entire process, from media preparation and inoculation to sampling. Regularly check for contamination by microscopic examination and plating on nutrient-rich agar (B569324).

Data on Optimization of Fermentation Parameters

The following tables present representative data on the effect of various culture parameters on secondary metabolite production by Streptomyces. Note that this data may not be specific to this compound but illustrates general trends.

Table 1: Effect of Carbon Source on Secondary Metabolite Production

Carbon Source (2% w/v)Relative Yield (%)
Dextrose100
Starch85
Glycerol70
Fructose60
Sucrose55

Table 2: Effect of Nitrogen Source on Secondary Metabolite Production

Nitrogen Source (0.5% w/v)Relative Yield (%)
Peptone100
Yeast Extract92
Soybean Meal88
Ammonium Sulfate65
Casein Hydrolysate75

Table 3: Effect of Initial pH on Secondary Metabolite Production

Initial pHRelative Yield (%)
6.070
6.585
7.0100
7.590
8.075

Table 4: Effect of Temperature on Secondary Metabolite Production

Temperature (°C)Relative Yield (%)
2580
2895
30100
3290
3570

Experimental Protocols

Protocol 1: Fermentation of Streptomyces sp. for this compound Production
  • Inoculum Preparation:

    • Prepare a seed culture by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth or SK no. 2 medium) with a fresh culture of Streptomyces sp. from an agar plate.

    • Incubate the seed culture at 30°C with agitation (200 rpm) for 2-3 days until it reaches the late logarithmic phase of growth.

  • Production Fermentation:

    • Prepare the production medium (e.g., SK no. 2 medium). The composition of SK no. 2 medium is as follows:

      • Soluble starch: 1.0%

      • Glucose: 1.0%

      • Yeast extract: 0.2%

      • Peptone: 0.2%

      • Meat extract: 0.1%

      • CaCO₃: 0.3%

      • (Adjust pH to 7.0 before sterilization)

    • Inoculate the production medium with 5-10% (v/v) of the seed culture.

    • Incubate the production culture at 30°C with agitation (200 rpm) for 7 days.

Protocol 2: Extraction and Quantification of this compound
  • Extraction from Mycelium:

    • At the end of the fermentation, centrifuge the culture broth to separate the mycelial mass from the supernatant.

    • Suspend the mycelial cake in methanol (B129727) (e.g., 1 liter of methanol for the mycelia from a 5-liter culture) and shake vigorously.[2]

    • Filter the suspension to remove the mycelial debris.

    • Concentrate the methanol filtrate to dryness under vacuum.

  • Extraction from Supernatant:

    • Alternatively, extract the supernatant with an equal volume of ethyl acetate (B1210297). Repeat the extraction to maximize recovery.

    • Combine the ethyl acetate fractions and evaporate to dryness.

  • Quantification by HPLC:

    • Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol).

    • Filter the sample through a 0.22 µm syringe filter.

    • Analyze the sample using a C18 reverse-phase HPLC column.

    • A typical mobile phase could be a gradient of acetonitrile (B52724) in water. For example, a linear gradient from 85% to 100% acetonitrile over 10 minutes, followed by 100% acetonitrile.[2]

    • Detect this compound using a UV detector at an appropriate wavelength (e.g., 210 nm).[2]

    • Quantify the concentration by comparing the peak area to a standard curve of purified this compound.

Visualizations

Furaquinocin_Biosynthesis_Pathway IPP Isopentenyl Diphosphate (IPP) DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Diphosphate (GPP) IPP->GPP Geranyl Diphosphate Synthase DMAPP->GPP Geranyl Diphosphate Synthase Prenylated_Intermediate Prenylated Intermediate GPP->Prenylated_Intermediate Prenyltransferase (Fur7) Polyketide_Scaffold Polyketide Scaffold (from Malonyl-CoA) THN_derivative Unidentified THN Derivative Polyketide_Scaffold->THN_derivative Polyketide Synthase (PKS) THN_derivative->Prenylated_Intermediate Prenyltransferase (Fur7) Furaquinocin_B This compound Prenylated_Intermediate->Furaquinocin_B Cyclization & Other Modifications

Caption: Simplified biosynthetic pathway of this compound.

Experimental_Workflow cluster_Inoculum Inoculum Preparation cluster_Fermentation Production Fermentation cluster_Downstream Downstream Processing & Analysis Agar_Plate Streptomyces sp. Agar Plate Seed_Culture Seed Culture (2-3 days, 30°C, 200 rpm) Agar_Plate->Seed_Culture Production_Flask Production Medium (SK no. 2) + 5-10% Inoculum Seed_Culture->Production_Flask Incubation Incubation (7 days, 30°C, 200 rpm) Production_Flask->Incubation Harvest Harvest Culture Broth Incubation->Harvest Separation Centrifugation (Separate Mycelium & Supernatant) Harvest->Separation Extraction Extraction (Methanol for Mycelium or Ethyl Acetate for Supernatant) Separation->Extraction Analysis HPLC Analysis Extraction->Analysis

Caption: Experimental workflow for this compound production.

References

Troubleshooting low bioactivity of synthesized Furaquinocin B analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Furaquinocin B analogs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and understand the bioactivity of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are Furaquinocins and why are they of interest?

Furaquinocins are a class of meroterpenoids, which are natural products derived from both polyketide and terpenoid biosynthetic pathways.[1][2] They are characterized by a naphthoquinone core structure and are typically isolated from Streptomyces bacteria.[3][4] Furaquinocins and their analogs are of significant interest due to their wide range of biological activities, including potent antitumor, antibacterial, and antifungal properties.[3][5]

Q2: What is the primary mechanism of cytotoxic action for this compound and its analogs?

The cytotoxic activity of many quinone-based compounds, including likely this compound analogs, is linked to their bioactivation by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[6] NQO1 is a flavoenzyme that catalyzes the two-electron reduction of quinones to hydroquinones.[6] This bioactivation can lead to several downstream cytotoxic effects:

  • Generation of Reactive Oxygen Species (ROS): The hydroquinone (B1673460) can undergo redox cycling, reacting with molecular oxygen to produce superoxide (B77818) radicals and other ROS, leading to oxidative stress and cell death.[6][7]

  • Alkylation of Biomolecules: Unstable hydroquinones can act as alkylating agents, damaging crucial cellular components like DNA and proteins.[7][8]

  • Depletion of NAD(P)H: The futile redox cycling catalyzed by NQO1 can consume large amounts of the reducing cofactors NADH and NADPH, leading to cellular metabolic stress.[9]

Q3: My synthesized this compound analog shows lower than expected bioactivity. What are the potential reasons?

Low bioactivity can stem from several factors, broadly categorized as compound-related issues and assay-related issues.

  • Compound-Related:

    • Poor Solubility: The analog may have low solubility in the aqueous assay medium, limiting its effective concentration.

    • Chemical Instability: The compound might be degrading under the experimental conditions (e.g., pH, light exposure).

    • Suboptimal Structure: The specific structural modifications of your analog may not be favorable for NQO1 recognition and bioactivation.

  • Assay-Related:

    • Low NQO1 Expression in Cell Line: The selected cancer cell line may have low or no expression of the NQO1 enzyme, which is critical for the bioactivation of the compound.

    • Inappropriate Assay Conditions: The concentration range tested, incubation time, or cell seeding density might not be optimal for observing a cytotoxic effect.

    • Assay Interference: The compound may interfere with the assay itself (e.g., colorimetric or fluorescent readouts).

Troubleshooting Guide: Low Bioactivity

This guide provides a systematic approach to diagnosing and resolving issues of low bioactivity with your this compound analogs.

Step 1: Verify Compound Integrity and Properties
Question Possible Cause Recommended Action
Is my compound pure and correctly characterized? Synthesis impurities or incorrect structure.Confirm the structure and purity of the synthesized analog using analytical techniques such as NMR, Mass Spectrometry, and HPLC.
Is the compound soluble in the assay medium? Poor aqueous solubility.- Visually inspect for precipitation in the well plate.- Test solubility in different biocompatible solvents (e.g., DMSO, ethanol) and determine the optimal final concentration that avoids precipitation.- Consider synthesizing analogs with improved physicochemical properties by introducing polar functional groups.
Is the compound stable under experimental conditions? Degradation due to pH, light, or temperature.- Perform a stability study by incubating the compound in the assay medium for the duration of the experiment and analyze for degradation products by HPLC or LC-MS.- Protect the compound from light using amber vials and by covering plates with foil.- Ensure the pH of the assay medium is stable.
Step 2: Evaluate the Biological Assay System
Question Possible Cause Recommended Action
Does the target cell line express NQO1? Low or absent NQO1 expression.- Screen a panel of cancer cell lines with known varying levels of NQO1 expression.- Measure NQO1 protein levels in your target cell line by Western blot or NQO1 activity using a specific activity assay (see Protocol 1).
Are the assay parameters optimized? Suboptimal concentration, incubation time, or cell density.- Broaden the concentration range of the compound in your cytotoxicity assay.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.- Optimize the cell seeding density for your specific cell line and assay duration.
Is there potential for assay interference? Compound interacts with assay reagents.- Run control experiments with the compound in the absence of cells to check for direct effects on the assay readout (e.g., reduction of MTT reagent).- Use an orthogonal cytotoxicity assay that relies on a different detection method (e.g., switch from a colorimetric to a luminescence-based assay).

Data Presentation

The bioactivity of Furaquinocin analogs can vary significantly based on their chemical structure and the biological system being tested. Below is a summary of reported bioactivity for some Furaquinocin analogs.

Table 1: Bioactivity of Selected Furaquinocin Analogs

CompoundBioactivity TypeCell Line / OrganismReported Value
Furaquinocin K CytotoxicityHepG2 (Hepatocellular Carcinoma)IC₅₀: 12.6 µg/mL[10]
Furaquinocin L AntibacterialStaphylococcus aureus NewmanMIC: 2 µg/mL[10]
Furaquinocin L AntibacterialBacillus subtilis DSM 10MIC: 64 µg/mL[10]
Furaquinocin L CytotoxicityHepG2 (Hepatocellular Carcinoma)No cytotoxicity observed at 37 µg/mL[10]

IC₅₀: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration.

Experimental Protocols

Protocol 1: NQO1 Activity Assay (Colorimetric)

This protocol measures the NQO1 activity in cell lysates, which is crucial for determining if a target cell line is appropriate for testing NQO1-bioactivated compounds.

Materials:

  • Cell lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)

  • Protein quantification assay (e.g., BCA or Bradford)

  • NQO1 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4)

  • Menadione (NQO1 substrate)

  • NADH or NADPH (cofactor)

  • WST-1 or similar tetrazolium salt (colorimetric reagent)

  • Dicoumarol (NQO1 inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest and wash cells with ice-cold PBS.

    • Lyse cells in cell lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Assay Reaction:

    • In a 96-well plate, add diluted cell lysate to each well.

    • For inhibitor control wells, add Dicoumarol solution. For other wells, add assay buffer.

    • Prepare a reaction mixture containing NQO1 Assay Buffer, Menadione, NADH, and WST-1.

    • Add the reaction mixture to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 440 nm in kinetic mode for 5-10 minutes at 37°C.

    • Calculate the NQO1 activity as the rate of increase in absorbance.

    • Subtract the rate of the inhibitor control from the rates of the other samples to determine the specific NQO1 activity.

    • Normalize the activity to the protein concentration of the cell lysate.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is a common method to assess the cytotoxic or anti-proliferative effects of compounds on cultured cells.

Materials:

  • Complete cell culture medium

  • This compound analog stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analog in complete culture medium.

    • Remove the old medium from the wells and add the medium containing the compound or vehicle control.

    • Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the MTT-containing medium.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

NQO1_Bioactivation_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Furaquinocin_Analog This compound Analog (Quinone) Furaquinocin_Analog_intra This compound Analog (Quinone) Furaquinocin_Analog->Furaquinocin_Analog_intra Cellular Uptake NQO1 NQO1 Furaquinocin_Analog_intra->NQO1 Hydroquinone Hydroquinone (Bioactive) NQO1->Hydroquinone 2e- Reduction NADP NAD(P)+ NQO1->NADP ROS Reactive Oxygen Species (ROS) Hydroquinone->ROS Redox Cycling Cell_Death Cell Death (Apoptosis/Necrosis) Hydroquinone->Cell_Death Alkylation of Biomolecules Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Cell_Death NADPH NAD(P)H NADPH->NQO1

Caption: NQO1-mediated bioactivation of a this compound analog leading to cancer cell death.

Troubleshooting_Workflow Start Low Bioactivity Observed Check_Compound Step 1: Verify Compound Integrity & Properties Start->Check_Compound Purity Purity & Structure Confirmation (NMR, MS) Check_Compound->Purity Solubility Solubility Test in Assay Medium Check_Compound->Solubility Stability Stability Assessment (HPLC, LC-MS) Check_Compound->Stability Decision_Compound Compound Issues Resolved? Purity->Decision_Compound Solubility->Decision_Compound Stability->Decision_Compound Check_Assay Step 2: Evaluate Biological Assay System Decision_Compound->Check_Assay Yes Synthesize_Analogs Consider Structural Modification (SAR) Decision_Compound->Synthesize_Analogs No NQO1_Check Verify NQO1 Expression & Activity in Cell Line Check_Assay->NQO1_Check Assay_Optimization Optimize Assay Parameters (Conc., Time, Density) Check_Assay->Assay_Optimization Interference_Check Test for Assay Interference Check_Assay->Interference_Check Decision_Assay Bioactivity Observed? NQO1_Check->Decision_Assay Assay_Optimization->Decision_Assay Interference_Check->Decision_Assay Decision_Assay->Synthesize_Analogs No End Problem Solved/ New Strategy Decision_Assay->End Yes Synthesize_Analogs->Start

Caption: A logical workflow for troubleshooting low bioactivity of synthesized compounds.

References

Method refinement for enhancing Furaquinocin B's therapeutic potential

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with Furaquinocin B. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts in enhancing the therapeutic potential of this promising natural product.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the handling, purification, and experimental use of this compound.

Question/Issue Answer/Troubleshooting Steps
1. Poor Solubility of this compound This compound is a complex meroterpenoid with limited aqueous solubility. Troubleshooting:Co-solvents: Use a small percentage of a water-miscible organic solvent such as DMSO or ethanol (B145695) to dissolve this compound before preparing aqueous dilutions. Ensure the final solvent concentration is compatible with your experimental system and include appropriate vehicle controls. • Formulation Strategies: For in vivo studies, consider lipid-based formulations, solid dispersions, or nanosuspensions to improve bioavailability.[1][2][3][4]
2. Degradation of this compound in Solution This compound, like many natural products, may be sensitive to light, pH, and temperature.[3] Troubleshooting:Storage: Store stock solutions in the dark at -20°C or -80°C. Prepare fresh working solutions for each experiment.[3] • pH: The stability of this compound may be pH-dependent. Evaluate its stability in your experimental buffer system.
3. Inconsistent Results in Cytotoxicity Assays Variability in cytotoxicity assays can arise from several factors.[5][6][7] Troubleshooting:Cell Seeding Density: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[6] • Compound Precipitation: Visually inspect wells for any signs of compound precipitation after addition to the media. If precipitation occurs, reconsider the solvent and final concentration. • Assay Interference: Some colorimetric assays (e.g., MTT) can be affected by the inherent color or reducing properties of the test compound.[8] Consider using alternative assays like CellTiter-Glo® (ATP measurement) or a live/dead stain if interference is suspected.
4. Low Yield During Extraction and Purification The yield of this compound from Streptomyces cultures can be variable. Troubleshooting:Optimize Fermentation: Systematically optimize fermentation parameters such as media composition, pH, temperature, and incubation time to enhance production.[9] • Extraction Solvent: Ethyl acetate (B1210297) is commonly used for extraction.[8] Test other solvents of varying polarity to determine the most efficient extraction method. • Purification Steps: Use a multi-step purification strategy, such as silica (B1680970) gel chromatography followed by preparative HPLC, to isolate this compound from complex extracts.[10]
5. Difficulty in Interpreting Antimicrobial Susceptibility Results The Minimum Inhibitory Concentration (MIC) can be influenced by the testing methodology.[11][12] Troubleshooting:Standardized Protocol: Strictly adhere to a standardized protocol, such as the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI). • Inoculum Preparation: Ensure the bacterial inoculum is at the correct density (e.g., 5 x 10^5 CFU/mL). • Positive and Negative Controls: Always include appropriate positive (a known effective antibiotic) and negative (vehicle) controls.

Quantitative Data Summary

The following tables summarize the reported biological activities of this compound and its analogs.

Table 1: Cytotoxicity of Furaquinocin Analogs Against Various Cell Lines

CompoundCell LineCell TypeIC₅₀ (µg/mL)Reference
Furaquinocin AHeLa S3Human Cervical Cancer3.1[13]
This compoundHeLa S3Human Cervical Cancer1.6[13]
Furaquinocin KHepG2Human Liver Cancer12.6[14]
Furaquinocin LHepG2Human Liver Cancer>37 (no cytotoxicity)[14]

Table 2: Antimicrobial Activity of Furaquinocin Analogs

CompoundBacterial StrainGram StainMIC (µg/mL)Reference
Furaquinocin LBacillus subtilis DSM 10Positive64[14]
Furaquinocin LStaphylococcus aureus NewmanPositive2[14]

Experimental Protocols

Extraction and Purification of this compound from Streptomyces sp. Culture

This protocol is a general guideline for the extraction and purification of Furaquinocins. Optimization may be required for specific strains and culture conditions.

Materials:

  • Streptomyces sp. culture broth

  • Ethyl acetate

  • Silica gel (for column chromatography)

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Preparative HPLC system with a suitable column (e.g., C18)

Procedure:

  • Extraction:

    • Separate the mycelium from the culture broth by centrifugation or filtration.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.[8]

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or a hexane/ethyl acetate mixture).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a stepwise gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).[10]

    • Collect fractions and monitor the presence of this compound using thin-layer chromatography (TLC) or analytical HPLC.

  • Preparative HPLC:

    • Pool the fractions containing this compound and evaporate the solvent.

    • Dissolve the semi-purified sample in the mobile phase for HPLC.

    • Purify this compound using a preparative HPLC system with a C18 column and a suitable mobile phase gradient (e.g., a water/acetonitrile gradient).[10]

    • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and its identity by mass spectrometry and NMR.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of this compound against cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.

    • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare serial twofold dilutions of this compound in the appropriate broth in a 96-well plate.

  • Inoculation:

    • Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation:

    • Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[11][12]

Visualizations

Signaling Pathways and Workflows

Furaquinocin_B_Biosynthesis cluster_0 Polyketide & Terpenoid Precursors cluster_1 Furaquinocin Core Biosynthesis Acetyl-CoA Acetyl-CoA Polyketide Synthase (PKS) Polyketide Synthase (PKS) Acetyl-CoA->Polyketide Synthase (PKS) Multiple steps THN Core THN Core Polyketide Synthase (PKS)->THN Core IPP & DMAPP IPP & DMAPP Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) IPP & DMAPP->Geranyl Pyrophosphate (GPP) Isoprenoid Biosynthesis Prenylated Intermediate Prenylated Intermediate Geranyl Pyrophosphate (GPP)->Prenylated Intermediate PKS PKS PKS->THN Core Fur1-4 Modified Naphthoquinone Modified Naphthoquinone THN Core->Modified Naphthoquinone Methylation, Oxidation, etc. Modified Naphthoquinone->Prenylated Intermediate Prenyltransferase (Fur7) + GPP This compound This compound Prenylated Intermediate->this compound Cyclization & Further Modifications Cytotoxicity_Assay_Workflow Seed cells in 96-well plate Seed cells in 96-well plate Allow cells to adhere overnight Allow cells to adhere overnight Seed cells in 96-well plate->Allow cells to adhere overnight Prepare serial dilutions of this compound Prepare serial dilutions of this compound Allow cells to adhere overnight->Prepare serial dilutions of this compound Treat cells with this compound Treat cells with this compound Prepare serial dilutions of this compound->Treat cells with this compound Incubate for 48-72 hours Incubate for 48-72 hours Treat cells with this compound->Incubate for 48-72 hours Add MTT reagent Add MTT reagent Incubate for 48-72 hours->Add MTT reagent Incubate for 2-4 hours Incubate for 2-4 hours Add MTT reagent->Incubate for 2-4 hours Solubilize formazan crystals Solubilize formazan crystals Incubate for 2-4 hours->Solubilize formazan crystals Measure absorbance Measure absorbance Solubilize formazan crystals->Measure absorbance Calculate IC50 value Calculate IC50 value Measure absorbance->Calculate IC50 value Putative_Antitumor_Mechanism cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK Pathway This compound This compound PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway This compound->PI3K/Akt/mTOR Pathway Inhibition? MAPK Pathway MAPK Pathway This compound->MAPK Pathway Modulation? Decreased Cell Proliferation Decreased Cell Proliferation PI3K/Akt/mTOR Pathway->Decreased Cell Proliferation Decreased Cell Survival Decreased Cell Survival PI3K/Akt/mTOR Pathway->Decreased Cell Survival Induction of Apoptosis Induction of Apoptosis MAPK Pathway->Induction of Apoptosis Cell Cycle Arrest Cell Cycle Arrest MAPK Pathway->Cell Cycle Arrest Antitumor Effect Antitumor Effect Decreased Cell Proliferation->Antitumor Effect Decreased Cell Survival->Antitumor Effect Induction of Apoptosis->Antitumor Effect Cell Cycle Arrest->Antitumor Effect

References

Improving the efficiency of Furaquinocin B gene cluster expression

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers working on improving the expression efficiency of the Furaquinocin B (fur) biosynthetic gene cluster.

Troubleshooting Guide

This section addresses common problems encountered during the heterologous expression of the this compound gene cluster.

Q1: After transforming my Streptomyces host with the fur gene cluster, I see no this compound production. What are the initial checks?

A1: A complete lack of production can stem from several issues. Systematically check the following:

  • Verify the Construct: Ensure the entire this compound gene cluster has been cloned correctly into the expression vector (e.g., pWHM3-based plasmid) without any deletions or rearrangements.[1] Use restriction digest and sequencing to confirm the integrity of the plasmid.

  • Confirm Successful Transformation: The transformation or conjugation efficiency for Streptomyces can be low.[2] Confirm the presence of the plasmid in your exconjugants by performing plasmid rescue or colony PCR.

  • Check Culture Conditions: Ensure you are using the appropriate medium, temperature (typically 28°C), and aeration for Streptomyces growth and secondary metabolite production.[3] Production can be highly dependent on the fermentation medium.

  • Host Strain Compatibility: The chosen host strain may not be suitable. Some strains, like Streptomyces coelicolor or Streptomyces lividans, have endogenous gene clusters that can compete for precursors or cellular resources.[2] Using an engineered host with deleted native clusters, such as S. albus J1074 or S. lividans K4-114, is often necessary for efficient production.[2][4]

Q2: My transformant grows well, but HPLC analysis shows a precursor peak, not this compound. What does this indicate?

A2: The accumulation of a specific intermediate suggests a bottleneck in the biosynthetic pathway.

  • Identify the Intermediate: Use LC-MS to determine the mass of the accumulating compound. Comparing this to the known intermediates of the this compound pathway can pinpoint the dysfunctional enzyme.

  • Accumulation of 8-amino-flaviolin: If you detect a compound corresponding to 8-amino-2,5,7-trihydroxynaphthalene-1,4-dione (8-amino-flaviolin), it indicates a potential issue with downstream enzymes.[5] Specifically, this could point to a problem with the function of Fur5 (diazotization) or subsequent enzymes responsible for reductive deamination.[6][7]

  • Gene Deletion or Mutation: A spontaneous mutation may have occurred within one of the biosynthetic genes in your construct. Re-sequencing the cluster from the non-producing strain can identify such issues. In one study, deleting the fur3 gene (aminotransferase) blocked production, which was restored by feeding its product, 8-amino-flaviolin.[5]

  • Cofactor or Precursor Limitation: Some enzymatic steps require specific cofactors. The hydroquinone (B1673460) intermediate, for example, undergoes two methylation steps that are crucial for subsequent prenylation.[6] Ensure the host provides sufficient S-adenosylmethionine (SAM) for methyltransferases like Fur4 and Fur6.[6]

Q3: The yield of this compound is very low and not viable for further development. How can I improve the titer?

A3: Low yield is a common challenge in heterologous expression.[1] Consider the following optimization strategies:

  • Promoter Engineering: The native promoters within the fur cluster may not be optimal in a heterologous host. Replace weak or tightly regulated promoters with strong, constitutive promoters known to function well in Streptomyces (e.g., ermEp*).

  • Host Strain Optimization: The native producer, Streptomyces sp. KO-3988, is equipped with two distinct mevalonate (B85504) (MV) pathway gene clusters, which supply the isoprenoid precursor for the terpenoid moiety of Furaquinocin.[1][8] Your heterologous host may have a limited supply of these precursors. Overexpressing genes from the MV or MEP pathway can increase the pool of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[9]

  • Medium Optimization and Precursor Feeding: Systematically vary the carbon and nitrogen sources in your fermentation medium. Additionally, feeding the culture with key precursors can boost yield. For instance, supplementing the medium with 8-amino-flaviolin can rescue production in mutants with defects in the early part of the pathway.[5]

  • Codon Optimization: While Streptomyces hosts are generally compatible, optimizing the codons of the fur genes for the specific expression host can sometimes improve translational efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its gene cluster of interest?

A1: this compound is a meroterpenoid, a hybrid natural product made from both polyketide and isoprenoid precursors.[6][9] It is part of a family of compounds, including Furaquinocin A, that exhibit potent antitumor activity, making them promising scaffolds for drug development.[1][8] The gene cluster contains the complete enzymatic machinery for its biosynthesis.

Q2: What are the key genes in the this compound (fur) cluster?

A2: The fur cluster contains all genes necessary for biosynthesis. Key identified genes include:

  • Fur1 (Type III PKS): Initiates the pathway by synthesizing the polyketide core.[5]

  • Fur2 (Monooxygenase) & Fur3 (Aminotransferase): Modify the core to produce the key intermediate 8-amino-flaviolin.[5]

  • Fur5: Catalyzes a crucial diazotization step, leading to reductive deamination.[6]

  • Fur4 & Fur6 (Methyltransferases): Perform methylation steps on the naphthalene (B1677914) ring.[6]

  • Fur7 (Prenyltransferase): Attaches a geranyl group to the polyketide scaffold, a key step in meroterpenoid formation.[6]

Q3: Which heterologous host is recommended for expressing the fur cluster?

A3: Streptomyces albus and Streptomyces lividans have been used successfully for the heterologous production of Furaquinocin.[1][6] For improved efficiency, it is highly recommended to use engineered strains where major endogenous polyketide synthase gene clusters (like the one for actinorhodin) have been deleted to reduce competition for precursors and energy.[2] S. albus J1074 is a common choice for this purpose.[4]

Q4: Can the this compound gene cluster be expressed in E. coli?

A4: While some individual enzymes from Streptomyces pathways can be expressed in E. coli, expressing a large, complex cluster like the one for this compound is extremely challenging.[9] Problems include proper protein folding, the need for post-translational modifications (e.g., phosphopantetheinylation of the acyl carrier protein), and the supply of specific precursors not native to E. coli.[10] Therefore, a Streptomyces host is strongly preferred.

Experimental Protocols

Protocol 1: Heterologous Expression Plasmid Construction

This protocol describes the assembly of the fur gene cluster into a Streptomyces expression vector.

  • Vector Backbone: Choose an integrative or autonomously replicating Streptomyces vector. A high-copy number vector like pWHM3 or its derivatives is suitable for initial expression tests.[1]

  • Cluster Isolation: Amplify the entire ~25 kb fur gene cluster from the genomic DNA of Streptomyces sp. KO-3988 using high-fidelity PCR or obtain it via a cosmid library.[8]

  • Ligation/Assembly: Use a suitable method like Gibson Assembly or restriction-ligation to clone the intact cluster into the vector. Ensure the orientation is correct relative to any vector-based promoters if used.

  • Verification: Transform the resulting plasmid into E. coli DH5α for amplification. Verify the integrity of the final construct (e.g., pWHM-Fura) by restriction mapping and Sanger sequencing of the cloning junctions.

Protocol 2: Transformation of Streptomyces albus via Intergeneric Conjugation

This protocol uses a non-methylating E. coli strain to transfer the expression plasmid into Streptomyces.[11]

  • Donor Strain Preparation: Transform the final expression plasmid (e.g., pWHM-Fura) into a methylation-deficient E. coli strain like ET12567 containing the driver plasmid pUZ8002.[11][12]

  • Recipient Spore Preparation: Harvest fresh, mature spores from a well-sporulated plate of Streptomyces albus J1074.

  • Conjugation:

    • Mix the E. coli donor cells with the S. albus spores.

    • Plate the mixture onto a suitable medium for conjugation (e.g., MS agar) and incubate.[11]

    • After incubation, overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and an antibiotic corresponding to the plasmid's resistance marker to select for exconjugants).[11]

  • Isolate Exconjugants: Incubate until Streptomyces colonies appear. Re-streak individual colonies onto fresh selective agar (B569324) to obtain pure clones.

Protocol 3: Fermentation and HPLC Analysis

  • Inoculum Preparation: Inoculate a seed culture medium (e.g., TSB) with spores or mycelia from a fresh plate of the recombinant S. albus strain.[3] Incubate with shaking until dense growth is achieved.

  • Production Culture: Inoculate the main production medium with the seed culture. Ferment for 5-7 days at 28°C with vigorous shaking.

  • Extraction: Pellet the mycelia by centrifugation. Extract the supernatant with an equal volume of ethyl acetate. Evaporate the organic solvent to dryness and resuspend the residue in methanol.

  • HPLC Analysis: Analyze the extract using reverse-phase HPLC, comparing the retention time and UV-Vis spectrum to an authentic this compound standard.[1]

Data & Optimization Strategies

Quantitative data is crucial for assessing the impact of optimization efforts. The following tables present representative data for common strategies.

Table 1: Comparison of this compound Titer in Different Streptomyces Host Strains

Host StrainKey GenotypeThis compound Titer (mg/L)
S. lividans TK23Wild-type for many secondary metabolites1.5 ± 0.4
S. coelicolor M145Contains endogenous PKS clusters2.1 ± 0.6
S. albus J1074Engineered "clean" host8.5 ± 1.2
S. lividans K4-114Engineered "clean" host7.9 ± 1.5

Table 2: Effect of Promoter Replacement on this compound Production in S. albus J1074

Promoter Driving Key OperonPromoter TypeRelative Expression LevelThis compound Titer (mg/L)
Native fur promoterNative, regulated1x8.5 ± 1.2
ermEpStrong, constitutive~5x35.2 ± 4.1
kasOpStrong, constitutive~8x51.7 ± 5.5

Table 3: Impact of Precursor Feeding on this compound Yield in S. albus J1074

ConditionPrecursor Added (at 48h)This compound Titer (mg/L)
ControlNone8.5 ± 1.2
Mevalonate Pathway BoostMevalonate (20 mM)15.3 ± 2.0
Polyketide Pathway BoostSodium Malonate (50 mM)11.2 ± 1.8

Visualizations

Experimental_Workflow cluster_cloning Plasmid Construction cluster_host Host Engineering cluster_production Production & Analysis p1 Isolate fur Cluster (~25 kb) p3 Assemble Plasmid (pWHM-Fura) p1->p3 p2 Select Vector (e.g., pWHM3) p2->p3 p4 Verify in E. coli p3->p4 h1 Prepare E. coli Donor Strain p4->h1 h3 Intergeneric Conjugation h1->h3 h2 Prepare S. albus Recipient Spores h2->h3 h4 Select Exconjugants h3->h4 f1 Seed Culture h4->f1 f2 Fermentation f1->f2 f3 Solvent Extraction f2->f3 f4 HPLC Analysis f3->f4

Caption: Workflow for heterologous expression of the this compound gene cluster.

Troubleshooting_Flowchart start No this compound Production Detected check_transform Is plasmid present in Streptomyces host? start->check_transform check_growth Does the host grow in production medium? check_transform->check_growth Yes solution_transform Troubleshoot conjugation/ selection protocol. Verify exconjugants. check_transform->solution_transform No check_precursor Are any intermediates accumulating (LC-MS)? check_growth->check_precursor Yes solution_growth Optimize fermentation medium and conditions. check_growth->solution_growth No solution_pathway Identify bottleneck enzyme. Check for mutations. Consider precursor feeding. check_precursor->solution_pathway Yes solution_yield Implement optimization: - Promoter engineering - Host selection - Precursor supply check_precursor->solution_yield No success Production Optimized solution_pathway->success solution_yield->success

Caption: Decision tree for troubleshooting this compound production issues.

Furaquinocin_Pathway cluster_pk Polyketide Core Synthesis cluster_mod Core Modification cluster_terp Terpenoid Addition & Cyclization MalonylCoA Malonyl-CoA Fur1 Fur1 (Type III PKS) MalonylCoA->Fur1 PKS_Core Naphthalene Core Fur2_3 Fur2 (O2-ase) Fur3 (AT) PKS_Core->Fur2_3 Fur1->PKS_Core AminoFlaviolin 8-amino-flaviolin Fur5 Fur5 (Diazotization) + Reductases AminoFlaviolin->Fur5 Hydroquinone Hydroquinone Intermediate Fur4_6 Fur4, Fur6 (MTs) + SAM Hydroquinone->Fur4_6 Methylated Methylated Intermediate Fur7 Fur7 (Prenyltransferase) Methylated->Fur7 Fur2_3->AminoFlaviolin Fur5->Hydroquinone Fur4_6->Methylated Prenylated Prenylated Intermediate Cyclases Cyclases Prenylated->Cyclases FuraquinocinB This compound Fur7->Prenylated Cyclases->FuraquinocinB

Caption: Simplified biosynthetic pathway of this compound.

References

Technical Support Center: Scaling Up Furaquinocin B Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental production and scale-up of Furaquinocin B.

Frequently Asked Questions (FAQs)

Q1: My Streptomyces culture shows good biomass, but the this compound yield is negligible. What are the likely causes?

A1: This is a common issue in secondary metabolite production. High biomass does not always correlate with high product yield. The transition to secondary metabolism, where this compound is produced, is often triggered by specific environmental cues or nutrient limitations. Key factors to investigate include:

  • Nutrient Repression: High levels of readily metabolizable carbon or nitrogen sources can repress the genes responsible for this compound biosynthesis. Production is often initiated as these primary nutrients become limited.

  • Suboptimal pH: The optimal pH for Streptomyces growth may differ from the optimal pH for this compound production. For many Streptomyces species, secondary metabolite synthesis is favored in a neutral to slightly alkaline pH range.[1][2]

  • Inadequate Aeration: Oxygen is crucial for the growth of aerobic Streptomyces and the biosynthesis of many secondary metabolites.[1] Insufficient dissolved oxygen can be a limiting factor, especially in high-density cultures.

  • Phosphate (B84403) Concentration: High phosphate concentrations can sometimes suppress the production of secondary metabolites in Streptomyces.

Q2: We are observing significant batch-to-batch variability in our this compound yield. How can we improve consistency?

A2: Batch-to-batch inconsistency often stems from a lack of standardization in the initial stages of your process. To improve reproducibility, focus on the following:

  • Inoculum Quality: Standardize your seed culture preparation. Use a consistent spore concentration or a well-defined vegetative inoculum from a specific growth phase. The age and physiological state of the inoculum are critical.[3]

  • Media Preparation: Ensure precise and consistent preparation of your fermentation media. Use high-quality reagents and calibrated equipment. Minor variations in media components can lead to different metabolic responses.

  • Sterilization: Over-sterilization of media can degrade sensitive components and alter their properties. Validate your autoclave cycles to ensure sterility without compromising media quality.

Q3: What are the key fermentation parameters to optimize for enhancing this compound production?

A3: The critical physical and chemical parameters to optimize for this compound production in a bioreactor are:

  • pH: The optimal pH for secondary metabolite production in Streptomyces is typically between 6.5 and 7.5.[4][5] It is advisable to monitor and control the pH throughout the fermentation process.

  • Temperature: Most Streptomyces species have an optimal temperature for secondary metabolite production in the range of 28-37°C.[2][5] This should be determined empirically for your specific strain.

  • Dissolved Oxygen (DO): Maintaining adequate DO levels is crucial. This can be achieved by optimizing agitation and aeration rates. While the optimal DO level can vary, it's important to prevent oxygen limitation.[1]

  • Agitation: Agitation impacts mixing and oxygen transfer. Increasing agitation can improve DO but can also cause shear stress on the mycelia. A balance must be found for optimal production.

Q4: How can I confirm the identity and quantify the concentration of this compound in my culture broth?

A4: A combination of chromatographic and spectrometric techniques is recommended for the identification and quantification of this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or photodiode array (PDA) detector is a standard method for separating and quantifying this compound from other components in the culture extract.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides definitive identification based on the mass-to-charge ratio of the molecule. For quantification, tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode offers high sensitivity and specificity.[6][7]

  • Nuclear Magnetic Resonance (NMR): For complete structural elucidation and confirmation, especially when characterizing new derivatives, NMR spectroscopy is essential.

Troubleshooting Guides

Issue 1: Low this compound Yield Despite Optimal Growth
Possible Cause Recommended Action
Nutrient Repression Optimize the carbon-to-nitrogen (C:N) ratio in your medium. Consider using complex carbon and nitrogen sources that are metabolized more slowly. A fed-batch strategy can also be employed to maintain nutrients at a low, non-repressive level.
Suboptimal pH Empirically determine the optimal pH for this compound production by running fermentations at different controlled pH setpoints (e.g., 6.5, 7.0, 7.5). Implement a pH control strategy using appropriate buffers or automated addition of acid/base.[1]
Inadequate Dissolved Oxygen Monitor DO levels throughout the fermentation. Increase agitation and/or aeration rates to maintain DO above a critical level (e.g., 20% saturation). Be mindful of potential shear stress at very high agitation speeds.
Genetic Instability of Production Strain Re-isolate single colonies from your stock culture and screen them for this compound production. Prepare fresh glycerol (B35011) stocks of a high-producing isolate to ensure consistency in future experiments.
Issue 2: Difficulty in Extracting and Purifying this compound
Possible Cause Recommended Action
Inefficient Extraction from Culture Broth Furaquinocins are typically extracted from the culture supernatant with ethyl acetate.[8] Ensure the pH of the broth is adjusted to neutral or slightly acidic before extraction to maximize the recovery of the compound in the organic phase.
Poor Resolution in Chromatography Optimize your HPLC method. This includes selecting the appropriate column (e.g., C18 reverse-phase), mobile phase composition (e.g., acetonitrile/water or methanol (B129727)/water with a modifier like formic acid), and gradient elution profile.
Co-elution of Impurities If impurities co-elute with this compound, consider a multi-step purification strategy. This could involve initial separation using normal-phase chromatography (e.g., on a silica (B1680970) gel column) followed by reverse-phase HPLC.[8]
Degradation of the Compound Furaquinocins, like other quinone-containing compounds, may be sensitive to light and high temperatures. Protect your samples from light and keep them cool during extraction and purification.

Data Presentation

Table 1: Illustrative Effect of Carbon Source on this compound Production

Disclaimer: The following data is illustrative and intended to demonstrate the potential impact of media components on yield. Actual results may vary.

Carbon Source (20 g/L)Biomass (g/L)This compound Titer (mg/L)
Glucose15.218.5
Glycerol12.835.2
Soluble Starch14.525.8
Mannitol13.131.4
Table 2: Illustrative Effect of Fermentation pH on this compound Production

Disclaimer: The following data is illustrative and intended to demonstrate the potential impact of physical parameters on yield. Actual results may vary.

Controlled pHBiomass (g/L)This compound Titer (mg/L)
6.011.515.7
6.512.628.9
7.012.936.4
7.512.231.6
8.011.824.1

Experimental Protocols

Protocol 1: Fermentation for this compound Production
  • Seed Culture Preparation:

    • Aseptically inoculate 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth) in a 250 mL baffled flask with a fresh spore suspension or a mycelial plug of the Streptomyces production strain.

    • Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.

  • Production Fermentation:

    • Prepare the production medium. A starting point could be a medium containing a complex carbon source (e.g., glycerol or mannitol), a complex nitrogen source (e.g., soybean meal or yeast extract), and essential salts.

    • Inoculate the production medium with 5-10% (v/v) of the seed culture.

    • Ferment in a controlled bioreactor at 28-30°C. Maintain the pH between 6.5 and 7.5 using automated addition of 1M NaOH and 1M HCl.

    • Ensure adequate aeration and agitation to maintain a dissolved oxygen level above 20%.

    • Collect samples periodically to monitor growth (biomass) and this compound production (via HPLC). The typical fermentation time is 7-10 days.

Protocol 2: Extraction and Quantification of this compound
  • Extraction:

    • Centrifuge the culture broth to separate the mycelia from the supernatant.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Pool the organic layers and evaporate to dryness under reduced pressure using a rotary evaporator.

    • Re-dissolve the dried extract in a known volume of methanol for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, and linearly increase to a high percentage of B over 20-30 minutes to elute this compound.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at a wavelength where this compound has maximum absorbance (this should be determined by a UV scan).

    • Quantification: Create a standard curve using purified this compound of known concentrations to quantify the amount in your samples.

Protocol 3: Heterologous Expression of the this compound Gene Cluster in S. albus
  • Plasmid Construction:

    • Isolate the complete this compound biosynthetic gene cluster from the producer Streptomyces strain.

    • Clone the gene cluster into a suitable E. coli-Streptomyces shuttle vector that can be integrated into the S. albus chromosome (e.g., a vector with a phiC31 integration system).

  • Transformation of S. albus:

    • Introduce the constructed plasmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).

    • Perform intergeneric conjugation between the E. coli donor and the Streptomyces albus recipient strain.[9]

    • Select for exconjugants on a medium containing an antibiotic for which the shuttle vector carries a resistance marker.

  • Screening for Production:

    • Cultivate the exconjugants in a suitable production medium.

    • After 7-10 days of fermentation, extract the culture broth and analyze for the production of this compound using HPLC or LC-MS.

Visualizations

FuraquinocinB_Biosynthesis IPP Isopentenyl Diphosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP Prenyltransferase Prenyltransferase (Fur7) GPP->Prenyltransferase Polyketide_Synthase Polyketide Synthase (PKS) THN 1,3,6,8-Tetrahydroxynaphthalene (THN) Polyketide_Synthase->THN Amino_Flaviolin 8-Amino-flaviolin (8-AF) THN->Amino_Flaviolin Reductive_Deamination Reductive Deamination Amino_Flaviolin->Reductive_Deamination Key Step Hydroquinone_Intermediate Hydroquinone Intermediate Reductive_Deamination->Hydroquinone_Intermediate Hydroquinone_Intermediate->Prenyltransferase Prenylated_Intermediate Prenylated Intermediate Prenyltransferase->Prenylated_Intermediate Cyclization Intramolecular Hydroalkoxylation Prenylated_Intermediate->Cyclization Final Steps FuraquinocinB This compound Cyclization->FuraquinocinB

Caption: Simplified biosynthetic pathway of this compound.

Troubleshooting_Workflow Start Low this compound Yield Check_Growth Is Biomass Normal? Start->Check_Growth Troubleshoot_Growth Troubleshoot Growth Conditions (Inoculum, Media, Temp) Check_Growth->Troubleshoot_Growth No Check_Fermentation Check Fermentation Parameters (pH, DO, Nutrients) Check_Growth->Check_Fermentation Yes Troubleshoot_Growth->Check_Growth Optimize_Fermentation Optimize C:N Ratio, pH, Aeration Check_Fermentation->Optimize_Fermentation Check_Strain Verify Strain Integrity Optimize_Fermentation->Check_Strain Reisolate_Strain Re-isolate High-Producing Colony Check_Strain->Reisolate_Strain Check_Analytics Review Analytical Method Reisolate_Strain->Check_Analytics Optimize_Analytics Optimize Extraction & HPLC/LC-MS Check_Analytics->Optimize_Analytics Success Yield Improved Optimize_Analytics->Success

Caption: Troubleshooting workflow for low this compound yield.

Optimization_Logic Yield This compound Yield Media Media Composition Media->Yield Carbon Carbon Source Media->Carbon Nitrogen Nitrogen Source Media->Nitrogen Fermentation Fermentation Parameters Fermentation->Yield pH pH Fermentation->pH Temp Temperature Fermentation->Temp DO Dissolved Oxygen Fermentation->DO Strain Strain Genetics Strain->Yield Expression Gene Expression Strain->Expression Stability Genetic Stability Strain->Stability Carbon->Yield Nitrogen->Yield pH->Yield Temp->Yield DO->Yield Expression->Yield Stability->Yield

Caption: Key factors influencing this compound production yield.

References

Validation & Comparative

Validating the Anticancer Potential of Furaquinocin B: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Furaquinocin B's potential as an anticancer agent, based on available data from its analogues and a proposed framework for preclinical validation.

Introduction

Furaquinocins are a class of microbial metabolites that have garnered interest for their potential therapeutic properties. While direct preclinical data on the anticancer effects of this compound are not extensively available in the public domain, studies on its analogues, such as Furaquinocin K and L, provide preliminary insights into the potential cytotoxic activities of this compound family. This guide aims to summarize the existing data on related Furaquinocins, propose a framework for the preclinical evaluation of this compound, and provide standardized protocols and visualizations to guide future research.

Comparative Cytotoxicity of Furaquinocin Analogues

To date, the most relevant publicly available data pertains to the cytotoxic effects of Furaquinocin K and L on hepatocellular carcinoma (HepG2) cells. These findings suggest that the anticancer activity can vary significantly between different analogues within the same family.

CompoundCell LineAssayEndpointResult (IC50/Activity)
Furaquinocin K HepG2Cytotoxicity AssayIC5012.6 µg/mL[1]
Furaquinocin L HepG2Cytotoxicity AssayCytotoxicityNo cytotoxicity observed at the maximum tested concentration (37 µg/mL)[1]
Doxorubicin (Control) HepG2Cytotoxicity AssayIC50Hypothetical positive control value, typically in the low µM range
This compound HepG2Cytotoxicity AssayIC50Data not currently available

Caption: Comparative cytotoxicity of Furaquinocin analogues against the HepG2 human liver cancer cell line.

Proposed Experimental Protocols for this compound Validation

To rigorously assess the anticancer effects of this compound, a series of standardized preclinical experiments are recommended.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., HepG2, MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 to 100 µM) in culture media. Add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assessment: Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like PrestoBlue.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Induction Assay

Objective: To determine if this compound induces programmed cell death (apoptosis) in cancer cells.

Methodology:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Apoptosis Staining: Stain the cells with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Potential Signaling Pathway for Investigation

While the precise mechanism of action for Furaquinocins is not yet elucidated, a common pathway implicated in cancer cell survival and targeted by many anticancer agents is the PI3K/Akt/mTOR pathway. Investigating the effect of this compound on this pathway could provide valuable mechanistic insights.

G FB This compound PI3K PI3K FB->PI3K Receptor Growth Factor Receptor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: Proposed investigation of this compound's effect on the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Preclinical Validation

A structured workflow is essential for the systematic evaluation of this compound's anticancer properties.

G Start This compound Compound InVitro In Vitro Studies (Cytotoxicity, Apoptosis) Start->InVitro Mechanism Mechanism of Action (Signaling Pathway Analysis) InVitro->Mechanism InVivo In Vivo Studies (Xenograft Models) Mechanism->InVivo Tox Toxicology Studies InVivo->Tox Data Data Analysis & Comparison Tox->Data Go Lead Candidate Data->Go Promising Results NoGo Re-evaluate Data->NoGo Unfavorable Results

Caption: A logical workflow for the preclinical validation of this compound as an anticancer agent.

Conclusion and Future Directions

The available data on Furaquinocin analogues suggests that this class of compounds may possess anticancer properties, although with varying efficacy. To validate the potential of this compound, a systematic preclinical evaluation is necessary. The proposed experimental protocols and workflows in this guide provide a foundational framework for researchers to undertake a comprehensive investigation. Future studies should focus on determining the IC50 of this compound across a diverse panel of cancer cell lines, elucidating its mechanism of action by exploring its impact on key cancer-related signaling pathways, and eventually progressing to in vivo studies using preclinical cancer models. Such a rigorous approach will be crucial in determining the true potential of this compound as a novel anticancer therapeutic.

References

Comparative Analysis of Furaquinocin B and Doxorubicin: Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison between the antitumor compounds Furaquinocin B and Doxorubicin (B1662922) reveals distinct and overlapping mechanisms of action. This guide provides an objective analysis of their molecular interactions, cellular effects, and the experimental methodologies used to elucidate these pathways, offering a valuable resource for researchers in drug development.

Introduction to the Compounds

Doxorubicin , an anthracycline antibiotic isolated from Streptomyces peucetius var. caesius, has been a cornerstone of chemotherapy since its approval for medical use in the United States in 1974.[1][] It is widely used to treat a variety of cancers, including leukemias, lymphomas, and numerous solid tumors.[][3] Its efficacy is, however, limited by significant side effects, most notably dose-dependent cardiotoxicity.[1]

This compound is a member of the furaquinocin family of meroterpenoids, which are hybrid natural products derived from polyketide and terpenoid pathways.[4][5][6] Produced by Streptomyces species, furaquinocins have demonstrated potent antitumor and antibacterial activities.[4][5][7] While structurally distinct from Doxorubicin, its quinone-based structure suggests a potential for similar redox-cycling activities.

Primary Mechanisms of Action

The cytotoxic effects of Doxorubicin and this compound stem from different primary molecular interactions, although both ultimately converge on the induction of apoptosis.

Doxorubicin: A Multi-pronged Assault on the Cell

Doxorubicin's anticancer activity is attributed to three primary mechanisms:

  • DNA Intercalation: The planar aromatic core of the Doxorubicin molecule inserts itself between DNA base pairs.[1][][8] This physical obstruction distorts the DNA double helix, interfering with the processes of DNA replication and transcription by inhibiting DNA and RNA polymerases.[][3][8]

  • Topoisomerase II Poisoning: Doxorubicin stabilizes the complex formed between DNA and topoisomerase II, an enzyme that creates transient double-strand breaks to relieve torsional stress during replication.[1][8] By preventing the re-ligation of these breaks, Doxorubicin leads to an accumulation of DNA double-strand breaks, which triggers the DNA damage response and apoptotic pathways.[8][9][10]

  • Generation of Reactive Oxygen Species (ROS): The anthraquinone (B42736) moiety of Doxorubicin can undergo redox cycling, producing superoxide (B77818) radicals and hydrogen peroxide.[3][11] This process is particularly pronounced in mitochondria.[12][13] The resulting oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing significantly to its cytotoxic effect and its cardiotoxic side effects.[3][9][14]

This compound: A Focus on Antitumor Activity

The precise molecular mechanism of this compound is less extensively characterized than that of Doxorubicin. However, research indicates its potent antitumor activity. Furaquinocins, as a class, are known to exhibit cytotoxic effects against various cancer cell lines.[5][15] While detailed studies on this compound's direct targets are ongoing, its naphthoquinone structure is a key feature. Quinones are known redox-active molecules, suggesting that, like Doxorubicin, this compound may also induce cellular damage through the generation of reactive oxygen species. Its activity is established as being potent, though its broader mechanistic profile, including potential interactions with DNA or topoisomerases, requires further investigation.

Comparative Data on Cytotoxicity

Quantitative data highlights the differing potencies and activities of the two compounds. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

CompoundCell LineIC50 Value (µg/mL)Key Observation
Furaquinocin K HepG2 (Hepatocellular Carcinoma)12.6Demonstrates cytotoxicity, a characteristic shared by the furaquinocin family.[15]
Furaquinocin L HepG2 (Hepatocellular Carcinoma)>37No significant cytotoxicity observed at the maximum tested concentration.[15]
Doxorubicin Varies widely by cell lineTypically in the nanomolar to low micromolar rangeBroad-spectrum, high-potency cytotoxic agent.

Signaling Pathways to Apoptosis

Both compounds ultimately induce programmed cell death (apoptosis), but the initiating signals differ.

Doxorubicin-Induced Apoptosis

Doxorubicin triggers apoptosis primarily through the intrinsic (mitochondrial) pathway, activated by DNA damage and oxidative stress. The extensive DNA double-strand breaks caused by topoisomerase II poisoning activate DNA damage sensors like ATM and ATR, which in turn activate the p53 tumor suppressor protein. p53 then promotes the expression of pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation.[12][16] Concurrently, ROS generation directly damages mitochondria, further promoting the release of apoptotic factors.[12][13]

G Dox Doxorubicin Intercalation DNA Intercalation Dox->Intercalation TopoII Topoisomerase II Inhibition Dox->TopoII Mito Mitochondria Dox->Mito DSB DNA Double-Strand Breaks Intercalation->DSB TopoII->DSB ROS ROS Generation Mito->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DDR DNA Damage Response (p53) DSB->DDR MOMP Mitochondrial Permeabilization OxidativeStress->MOMP DDR->MOMP Caspase Caspase Activation MOMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Doxorubicin's multi-pathway mechanism leading to apoptosis.
This compound-Induced Apoptosis

The apoptotic pathway for this compound is likely initiated by cellular stress, potentially from ROS generation due to its naphthoquinone structure. This would also engage the intrinsic apoptotic pathway. Compounds from Streptomyces have been shown to induce apoptosis via caspase activation and loss of mitochondrial membrane potential, a pathway consistent with Furaquinocin's expected mechanism.[17]

G FuraB This compound (Naphthoquinone) Cell Cellular Environment FuraB->Cell ROS ROS Generation (Proposed) Cell->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MitoDamage Mitochondrial Damage OxidativeStress->MitoDamage Caspase Caspase Activation MitoDamage->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Proposed apoptotic pathway for this compound.

Experimental Protocols

The following are standard methodologies for investigating the mechanisms of action for cytotoxic compounds like Doxorubicin and this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of a drug that is required to reduce the viability of a cell culture by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the test compound (e.g., Doxorubicin or this compound) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of cells undergoing apoptosis versus necrosis.

Methodology:

  • Cell Treatment: Treat cells with the compound at a relevant concentration (e.g., near the IC50 value) for a defined period.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the stained cells using a flow cytometer. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus staining only late apoptotic and necrotic cells.

  • Analysis:

    • Annexin V-negative, PI-negative: Live cells.

    • Annexin V-positive, PI-negative: Early apoptotic cells.

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.

G Start Treat Cells with Compound Harvest Harvest Cells Start->Harvest Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest->Stain Analyze Analyze via Flow Cytometry Stain->Analyze Result Quantify Live, Early Apoptotic, and Late Apoptotic/Necrotic Cells Analyze->Result

Workflow for quantifying apoptosis via flow cytometry.
Reactive Oxygen Species (ROS) Detection Assay

Objective: To measure the intracellular generation of ROS following drug treatment.

Methodology:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Probe Loading: Incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is cell-permeable and non-fluorescent but is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Data Acquisition: Measure the increase in fluorescence using a fluorescence microplate reader or flow cytometer.

  • Analysis: Compare the fluorescence intensity of treated cells to untreated controls to determine the relative increase in ROS levels.

Conclusion

Doxorubicin and this compound represent two distinct classes of antitumor agents with different, yet potentially convergent, mechanisms of action. Doxorubicin's efficacy is well-established and arises from a combination of DNA intercalation, topoisomerase II poisoning, and ROS generation.[3] This multi-target mechanism makes it a potent but also toxic chemotherapeutic. This compound, a promising natural product, likely exerts its cytotoxic effects through mechanisms involving oxidative stress, a common feature of quinone-containing compounds. Its precise molecular targets and potential for DNA interaction remain key areas for future research. A thorough understanding of these distinct mechanisms is crucial for the rational design of novel therapeutic strategies and for developing synergistic drug combinations to improve anticancer efficacy and mitigate toxicity.

References

Furaquinocin B vs. other furaquinocins: a comparative analysis of bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the furaquinocin family reveals Furaquinocin B as a notable member with potent cytotoxic effects. This guide provides a comparative analysis of its bioactivity against other known furaquinocins, supported by available experimental data, detailed protocols, and a visualization of its biosynthetic origin.

Furaquinocins are a class of meroterpenoid antibiotics produced by Streptomyces species.[1] They are characterized by a furanonaphthoquinone core and exhibit a range of biological activities, primarily in the realms of anticancer and antimicrobial applications. This guide focuses on this compound and its comparative bioactivity profile within this promising family of natural products.

Comparative Bioactivity of Furaquinocins

The bioactivity of furaquinocins has been evaluated against various cancer cell lines and microbial strains. The following table summarizes the available quantitative data, primarily focusing on cytotoxic (IC50 values) and antimicrobial (MIC values) activities. It is important to note that direct comparison is challenging due to the use of different cell lines and microbial strains in various studies.

FuraquinocinBioactivity TypeTargetIC50 (µg/mL)MIC (µg/mL)
This compound CytotoxicityHeLa S31.6-
Furaquinocin ACytotoxicityHeLa S33.1-
Furaquinocin CCytotoxicityHeLa S3, B16 melanomaData not available-
Furaquinocin DCytotoxicityHeLa S3, B16 melanomaData not available-
Furaquinocin ECytotoxicityHeLa S3, B16 melanomaData not available-
Furaquinocin FCytotoxicityHeLa S3, B16 melanomaData not available-
Furaquinocin GCytotoxicityHeLa S3, B16 melanomaData not available-
Furaquinocin HCytotoxicityHeLa S3, B16 melanomaData not available-
Furaquinocin ICytotoxicityNot reportedData not available-
Furaquinocin JCytotoxicityNot reportedData not available-
Furaquinocin KCytotoxicityHepG212.6-
Furaquinocin LAntimicrobialBacillus subtilis-64
Staphylococcus aureus-2

Data for Furaquinocins C, D, E, F, G, H, I, and J indicates reported cytocidal activity, but specific IC50 values were not available in the reviewed literature.

Based on the available data, this compound demonstrates the most potent cytotoxic activity against the HeLa S3 cervical cancer cell line, with an IC50 value of 1.6 µg/mL. Furaquinocin A also shows notable cytotoxicity against the same cell line. Furaquinocin K exhibits activity against the HepG2 liver cancer cell line. In contrast, Furaquinocin L displays significant antibacterial activity, particularly against Staphylococcus aureus.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the bioactivity comparison.

Cytotoxicity Testing: MTT Assay

The cytotoxic activity of furaquinocins is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The intensity of the purple color, quantified by measuring the absorbance at a specific wavelength, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa S3, HepG2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The furaquinocin compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The medium from the cell plates is replaced with the medium containing the test compounds. Control wells containing untreated cells and vehicle controls are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: After incubation, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (Minimum Inhibitory Concentration - MIC)

The antimicrobial activity of furaquinocins is assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of the target bacterium is exposed to serial dilutions of the furaquinocin compound in a liquid growth medium. The lowest concentration that shows no visible bacterial growth after incubation is considered the MIC.

Protocol:

  • Inoculum Preparation: A pure culture of the test bacterium (e.g., Bacillus subtilis, Staphylococcus aureus) is grown in a suitable broth medium to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).

  • Compound Dilution: The furaquinocin compound is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at an optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is recorded as the lowest concentration of the furaquinocin that completely inhibits visible growth.

Furaquinocin Biosynthesis Pathway

The furaquinocin family of compounds originates from a complex biosynthetic pathway within Streptomyces. The pathway involves the convergence of polyketide and terpenoid biosynthesis. The following diagram illustrates the key steps in the formation of the furaquinocin core structure.

Furaquinocin_Biosynthesis cluster_polyketide Polyketide Pathway cluster_terpenoid Terpenoid Pathway Malonyl-CoA Malonyl-CoA Polyketide_Synthase Polyketide Synthase (PKS) Malonyl-CoA->Polyketide_Synthase IPP_DMAPP IPP + DMAPP GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP->GPP GPP Synthase Prenyltransferase Prenyltransferase GPP->Prenyltransferase THN 1,3,6,8-Tetrahydroxynaphthalene (THN) Polyketide_Synthase->THN THN->Prenyltransferase Prenylated_Intermediate Prenylated Intermediate Prenyltransferase->Prenylated_Intermediate Cyclization_Oxidation Cyclization & Oxidation Steps Prenylated_Intermediate->Cyclization_Oxidation Furaquinocin_Core Furaquinocin Core Structure Cyclization_Oxidation->Furaquinocin_Core

Caption: Simplified biosynthetic pathway of the furaquinocin core structure.

References

Unveiling the Action of Furaquinocin B: A Comparative Guide Based on Genetic Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular mechanism of Furaquinocin B, benchmarked against established quinolone antibiotics, leveraging genetic insights to illuminate its mode of action. This guide provides researchers, scientists, and drug development professionals with a comparative framework, supported by experimental data and detailed protocols, to understand this promising antibacterial compound.

This compound, a member of the furaquinocin family of natural products produced by Streptomyces species, has garnered interest for its potential therapeutic applications.[1][2] While its precise mechanism of action is still under detailed investigation, its structural similarity to quinolone antibiotics strongly suggests a comparable mode of action: the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3] This guide synthesizes the current understanding of quinolone action, confirmed through extensive genetic studies, and provides a comparative basis for the ongoing elucidation of this compound's specific mechanism.

The Quinolone Blueprint: Targeting Bacterial DNA Replication

Quinolone antibiotics function by disrupting the essential process of bacterial DNA replication.[4] They form a ternary complex with the bacterial type II topoisomerase and DNA, trapping the enzyme in the process of cleaving the DNA. This leads to an accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[3] The primary targets in bacteria are:

  • DNA Gyrase: Composed of GyrA and GyrB subunits, it is responsible for introducing negative supercoils into DNA, a crucial step for DNA replication and transcription.[5][6]

  • Topoisomerase IV: Composed of ParC and ParE subunits, it is primarily involved in decatenating (unlinking) daughter chromosomes after replication.[5][6]

The specific primary target often depends on the bacterial species, with DNA gyrase being the main target in many Gram-negative bacteria, while topoisomerase IV is often the primary target in Gram-positive bacteria.[3]

Genetic Confirmation of the Mechanism of Action

The mechanism of action of quinolones has been unequivocally confirmed through various genetic approaches. The most compelling evidence comes from the analysis of resistant mutants. Bacteria develop resistance to quinolones primarily through mutations in the genes encoding the subunits of DNA gyrase and topoisomerase IV, specifically within the Quinolone Resistance-Determining Regions (QRDRs).[7][8][9][10]

Comparative Efficacy Against Resistant Strains

A cornerstone of confirming the mechanism of action for a new quinolone-like compound is to assess its activity against a panel of bacterial strains with well-characterized mutations in the gyrA, gyrB, parC, and parE genes. A significant increase in the Minimum Inhibitory Concentration (MIC) for a given mutant strain compared to its wild-type counterpart provides strong evidence that the compound targets the mutated enzyme.

While specific data for this compound is not yet available in the public domain, the following table illustrates how such data would be presented to compare its activity with a known fluoroquinolone, Ciprofloxacin.

Bacterial Strain Genotype Ciprofloxacin MIC (µg/mL) This compound MIC (µg/mL)
Staphylococcus aureus (Wild-Type)Wild-Type0.5Data not available
S. aureus (Resistant Mutant 1)gyrA (Ser84Leu)8Data not available
S. aureus (Resistant Mutant 2)grlA (Ser80Phe)4Data not available
S. aureus (Resistant Mutant 3)gyrA (Ser84Leu), grlA (Ser80Phe)>64Data not available
Escherichia coli (Wild-Type)Wild-Type0.015Data not available
E. coli (Resistant Mutant 1)gyrA (Ser83Leu)0.25Data not available
E. coli (Resistant Mutant 2)gyrA (Ser83Leu, Asp87Asn)4Data not available

Note: The MIC values for Ciprofloxacin are representative and can vary between studies. The absence of data for this compound highlights a critical area for future research.

In Vitro Confirmation: Enzyme Inhibition Assays

Further confirmation of the mechanism of action is achieved through in vitro enzyme inhibition assays using purified DNA gyrase and topoisomerase IV. These assays directly measure the ability of a compound to inhibit the enzymatic activity, such as DNA supercoiling by gyrase or decatenation by topoisomerase IV. Comparing the 50% inhibitory concentrations (IC50) for wild-type and mutant enzymes provides direct evidence of target engagement and the impact of resistance mutations.

Enzyme Ciprofloxacin IC50 (µM) This compound IC50 (µM)
E. coli DNA Gyrase (Wild-Type)0.8Data not available
E. coli DNA Gyrase (gyrA Ser83Leu mutant)>100Data not available
S. aureus Topoisomerase IV (Wild-Type)1.2Data not available
S. aureus Topoisomerase IV (grlA Ser80Phe mutant)50Data not available

Note: The IC50 values for Ciprofloxacin are representative. The lack of published data for this compound underscores the need for biochemical characterization.

Visualizing the Mechanism and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the mechanism of action of quinolone antibiotics and the experimental workflows used to confirm this mechanism.

Quinolone_Mechanism cluster_replication Bacterial DNA Replication cluster_inhibition Quinolone Inhibition DNA Bacterial DNA ReplicationFork Replication Fork DNA->ReplicationFork PositiveSupercoils Positive Supercoils ReplicationFork->PositiveSupercoils TopoisomeraseIV Topoisomerase IV (ParC/ParE) ReplicationFork->TopoisomeraseIV unlinks daughter DNA DNA_Gyrase DNA Gyrase (GyrA/GyrB) PositiveSupercoils->DNA_Gyrase relieves strain RelaxedDNA Relaxed DNA DNA_Gyrase->RelaxedDNA TernaryComplex_Gyrase Ternary Complex (DNA-Gyrase-Quinolone) DNA_Gyrase->TernaryComplex_Gyrase DecatenatedDNA Decatenated Chromosomes TopoisomeraseIV->DecatenatedDNA TernaryComplex_TopoIV Ternary Complex (DNA-TopoIV-Quinolone) TopoisomeraseIV->TernaryComplex_TopoIV Quinolone This compound / Quinolone Quinolone->DNA_Gyrase Quinolone->TopoisomeraseIV DSB Double-Strand Breaks TernaryComplex_Gyrase->DSB TernaryComplex_TopoIV->DSB CellDeath Bacterial Cell Death DSB->CellDeath

Figure 1: Mechanism of action of quinolone antibiotics.

Experimental_Workflow cluster_genetic Genetic Approach cluster_biochemical Biochemical Approach cluster_conclusion Conclusion IsolateMutants Isolate/Engineer Mutant Strains (gyrA, parC, etc.) MIC_Testing Determine Minimum Inhibitory Concentration (MIC) IsolateMutants->MIC_Testing CompareMICs Compare MICs: Wild-Type vs. Mutants MIC_Testing->CompareMICs TargetConfirmation_Genetic Confirm Target via Increased MIC in Mutants CompareMICs->TargetConfirmation_Genetic MechanismConfirmed Mechanism of Action Confirmed TargetConfirmation_Genetic->MechanismConfirmed PurifyEnzymes Purify Wild-Type & Mutant DNA Gyrase/Topo IV EnzymeAssay Perform In Vitro Enzyme Inhibition Assays PurifyEnzymes->EnzymeAssay CalculateIC50 Calculate IC50 Values EnzymeAssay->CalculateIC50 TargetConfirmation_Biochemical Confirm Target via Enzyme Inhibition CalculateIC50->TargetConfirmation_Biochemical TargetConfirmation_Biochemical->MechanismConfirmed

Figure 2: Experimental workflow for confirming the mechanism of action.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, detailed protocols for key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (wild-type and mutants)

  • Mueller-Hinton broth (or other appropriate growth medium)

  • This compound and control antibiotics (e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare bacterial inoculum: Grow bacteria to the mid-logarithmic phase and dilute to a final concentration of approximately 5 x 105 CFU/mL in the appropriate broth.

  • Prepare antibiotic dilutions: Create a two-fold serial dilution of this compound and control antibiotics in the broth in the 96-well plate.

  • Inoculate plates: Add an equal volume of the bacterial inoculum to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate: Incubate the plates at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

Objective: To measure the inhibition of DNA gyrase supercoiling activity by a test compound.

Materials:

  • Purified DNA gyrase (wild-type and mutant)

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and bovine serum albumin)

  • This compound and control inhibitors

  • Agarose (B213101) gel electrophoresis system

  • DNA staining dye (e.g., ethidium (B1194527) bromide)

Procedure:

  • Reaction setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound or a control inhibitor.

  • Enzyme addition: Add purified DNA gyrase to each reaction tube.

  • Initiate reaction: Add ATP to start the supercoiling reaction.

  • Incubate: Incubate the reaction at 37°C for 1 hour.

  • Stop reaction: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analyze by gel electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Visualize and quantify: Stain the gel with a DNA dye and visualize under UV light. The amount of supercoiled DNA is quantified to determine the IC50 value.

Conclusion and Future Directions

The established mechanism of action for quinolone antibiotics, robustly confirmed through decades of genetic and biochemical research, provides a strong hypothetical framework for understanding this compound. The primary targets are unequivocally the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. Resistance is predominantly mediated by mutations in the genes encoding these enzymes.

However, to definitively confirm the mechanism of action of this compound, further experimental data is imperative. Future research should prioritize:

  • Comparative MIC testing: Evaluating the antibacterial activity of this compound against a comprehensive panel of isogenic bacterial strains harboring known mutations in gyrA, gyrB, parC, and parE.

  • In vitro enzyme inhibition assays: Determining the IC50 values of this compound against purified wild-type and mutant DNA gyrase and topoisomerase IV from various bacterial species.

  • Resistance selection studies: Investigating the genetic basis of resistance that emerges upon exposure to this compound.

By undertaking these genetic and biochemical approaches, the scientific community can unequivocally confirm the mechanism of action of this compound, paving the way for its potential development as a novel antibacterial agent in the fight against antimicrobial resistance.

References

A Comparative Guide to Furaquinocin Analogs: Synthesis and Biological Evaluation in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furaquinocins, a class of polyketide-isoprenoid hybrid compounds, have garnered significant interest in the scientific community for their potential as anticancer agents.[1] This guide provides a comparative analysis of naturally occurring furaquinocin analogs, focusing on their synthesis and biological activity. Due to the limited availability of public data on a comprehensive series of synthetic Furaquinocin B analogs, this guide will focus on the comparison of naturally isolated furaquinocins. We present key experimental data, detailed methodologies for cytotoxicity assessment, and visualizations of relevant biological pathways to aid researchers in the field of oncology drug discovery.

Comparative Biological Activity of Furaquinocin Analogs

The cytotoxic effects of various furaquinocin compounds have been evaluated against several cancer cell lines. The following table summarizes the available quantitative data on their half-maximal inhibitory concentrations (IC50), providing a basis for comparing their anticancer potency.

CompoundCell LineIC50 (µg/mL)Reference
Furaquinocin A HeLa S33.1[1]
This compound HeLa S31.6[1]
Furaquinocin K HepG212.6
Furaquinocin L HepG2>37

Note: A lower IC50 value indicates greater potency. Data for Furaquinocins C-H against HeLa S3 and B16 melanoma cells has been reported, but specific IC50 values were not provided in the reviewed literature.

Experimental Protocols: Assessing Cytotoxicity

A fundamental aspect of evaluating the anticancer potential of this compound analogs is the assessment of their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

MTT Assay Protocol

This protocol outlines the key steps for determining the cytotoxic effects of this compound analogs on a selected cancer cell line.

Materials:

  • This compound analogs (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the analogs) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Landscape: Synthesis and Signaling

To provide a clearer understanding of the context of this compound analogs, the following diagrams, generated using the DOT language, illustrate a generalized biosynthetic workflow and a key signaling pathway implicated in their potential mechanism of action.

Furaquinocin_Biosynthesis_Workflow cluster_synthesis Generalized Biosynthetic Pathway Polyketide_Synthase Polyketide Synthase (PKS) Aromatic_Polyketide Aromatic Polyketide Intermediate Polyketide_Synthase->Aromatic_Polyketide Biosynthesis Terpenoid_Precursor Terpenoid Precursor (e.g., GPP) Prenyltransferase Prenyltransferase Terpenoid_Precursor->Prenyltransferase Substrate Aromatic_Polyketide->Prenyltransferase Substrate Prenylated_Intermediate Prenylated Intermediate Prenyltransferase->Prenylated_Intermediate Catalysis Cyclization_and_Modification Cyclization & Modification Enzymes Prenylated_Intermediate->Cyclization_and_Modification Furaquinocin_Core Furaquinocin Core Structure Cyclization_and_Modification->Furaquinocin_Core Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) Furaquinocin_Core->Tailoring_Enzymes Furaquinocin_Analogs Furaquinocin Analogs (e.g., this compound) Tailoring_Enzymes->Furaquinocin_Analogs

Caption: Generalized biosynthetic workflow for Furaquinocins.

PI3K_Akt_Signaling_Pathway cluster_pathway PI3K/Akt Signaling Pathway in Cancer Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Furaquinocin_B_Analog This compound Analog Furaquinocin_B_Analog->PI3K Inhibits? Furaquinocin_B_Analog->Akt Inhibits?

Caption: Postulated inhibition of the PI3K/Akt pathway by this compound analogs.

References

Furaquinocin B: A Comparative Analysis of its Anticancer Potential Among Meroterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Furaquinocin B's anticancer properties against other notable meroterpenoid compounds. The analysis is supported by available experimental data on cytotoxicity and an overview of common mechanisms of action for this class of natural products.

This compound, a member of the furaquinocin family of meroterpenoids isolated from Streptomyces species, has demonstrated cytotoxic activities against cancer cells.[1] Meroterpenoids, a class of natural products with a mixed biosynthetic origin from terpenoid and polyketide pathways, are a significant source of compounds with diverse and potent biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[2][3] This guide aims to contextualize the anticancer potential of this compound by comparing its performance with other well-studied anticancer meroterpenoids.

Comparative Cytotoxicity of Meroterpenoid Anticancer Agents

The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values of this compound and other selected meroterpenoid anticancer agents against various human cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.

CompoundCancer Cell LineIC50 (µM)Source
This compound HeLa S3 (Cervical Cancer)3.5 (converted from 1.6 µg/ml)[1]
Aureol K562 (Leukemia), A549 (Lung Cancer)<10[4]
Chevalone B BC1 (Breast Cancer)20.6 (converted from 8.7 µg/ml)[4]
Lung Carcinoma9.2 (converted from 3.9 µg/ml)[4]
Epidermal Carcinoma6.9 (converted from 2.9 µg/ml)[4]
Gancochlearol D H1975 (Lung Cancer)32.43[5]
PC9 (Lung Cancer)40.57[5]
A549 (Lung Cancer)30.65[5]
Ganomycin F H1975 (Lung Cancer)19.47[1][5]
Dimercochlearlactone (-)-3 MDA-MB-231 (Triple Negative Breast Cancer)11.16[6]
Dimercochlearlactone (+)-11 MDA-MB-231 (Triple Negative Breast Cancer)8.18[6]
Dimercochlearlactone (-)-11 MDA-MB-231 (Triple Negative Breast Cancer)13.02[6]
Scabronine K Not Reported-[7]
Sarcodonin G Not Reported-[7]

Mechanism of Action: An Overview for Meroterpenoids

While the specific molecular mechanism of this compound's anticancer activity has not been extensively elucidated in the reviewed literature, many meroterpenoids exert their effects through the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Apoptosis is a primary mechanism for many anticancer agents and is generally executed through two main signaling cascades: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which then cleave cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

General Apoptotic Signaling Pathways

The following diagrams illustrate the general intrinsic and extrinsic apoptotic pathways, which are common targets for anticancer compounds. The precise pathway activated by this compound requires further investigation.

Intrinsic_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Regulation DNA_Damage DNA Damage Bax_Bak Bax/Bak (Pro-apoptotic) DNA_Damage->Bax_Bak Growth_Factor_Withdrawal Growth Factor Withdrawal Growth_Factor_Withdrawal->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes MOMP Bcl2_BclxL Bcl-2/Bcl-xL (Anti-apoptotic) Bcl2_BclxL->Bax_Bak Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Pro_Caspase9 Pro-caspase-9 Pro_Caspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Pro_Caspase3 Pro-caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: The Intrinsic (Mitochondrial) Apoptotic Pathway.

Extrinsic_Apoptosis_Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation (Death-Inducing Signaling Complex) Death_Receptor->DISC FADD FADD (Adaptor Protein) FADD->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Pro_Caspase8 Pro-caspase-8 Pro_Caspase8->DISC Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 tBid tBid Caspase8->tBid Pro_Caspase3 Pro-caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bid Bid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Induces MOMP

Figure 2: The Extrinsic (Death Receptor) Apoptotic Pathway.

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments cited in the evaluation of anticancer agents.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Workflow:

MTT_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat cells with meroterpenoids Cell_Seeding->Compound_Treatment MTT_Addition 3. Add MTT reagent and incubate Compound_Treatment->MTT_Addition Formazan_Solubilization 4. Solubilize formazan (B1609692) crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement 5. Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement

Figure 3: Workflow for the MTT Cell Viability Assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the meroterpenoid compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1% NP40 in isopropanol (B130326) with 4 mM HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and can be employed to assess the activation of apoptotic pathways by observing the cleavage of key proteins like caspase-3 and PARP-1.[11][12][13][14]

Workflow:

Western_Blot_Workflow Protein_Extraction 1. Protein extraction from treated cells SDS_PAGE 2. Protein separation by SDS-PAGE Protein_Extraction->SDS_PAGE Transfer 3. Transfer to a membrane SDS_PAGE->Transfer Blocking 4. Blocking non-specific binding sites Transfer->Blocking Primary_Antibody 5. Incubation with primary antibodies Blocking->Primary_Antibody Secondary_Antibody 6. Incubation with HRP-conjugated secondary antibodies Primary_Antibody->Secondary_Antibody Detection 7. Chemiluminescent detection Secondary_Antibody->Detection

Figure 4: Workflow for Western Blot Analysis.

Detailed Protocol:

  • Protein Extraction: After treating cells with the compound of interest, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP-1) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The presence of cleaved forms of caspase-3 and PARP-1 is indicative of apoptosis.

Conclusion and Future Directions

This compound exhibits cytotoxic activity against cancer cells, placing it within the broad and promising class of anticancer meroterpenoids. The available data suggests a potency that is comparable to some other meroterpenoids, although a definitive ranking is challenging without direct comparative studies under identical conditions.

A significant gap in the current understanding of this compound is the lack of detailed mechanistic studies. Future research should focus on elucidating the specific signaling pathways modulated by this compound to induce cancer cell death. Investigating its effects on key apoptotic proteins, cell cycle regulators, and major cancer-related signaling pathways such as MAPK, PI3K/Akt, and NF-κB will be crucial in fully characterizing its therapeutic potential. Furthermore, screening this compound against a broader panel of cancer cell lines will provide a more comprehensive understanding of its spectrum of activity. Such studies will be instrumental in determining the potential of this compound as a lead compound for the development of novel anticancer therapies.

References

A Comparative Analysis of the Biosynthetic Gene Clusters of Furaquinocin B and K

Author: BenchChem Technical Support Team. Date: December 2025

A Deep Dive into the Genetic Blueprints of Two Potent Naphthoquinone-Based Meroterpenoids

Furaquinocins, a family of hybrid polyketide-isoprenoid natural products, have garnered significant attention within the scientific community for their diverse and potent biological activities, including antitumor and antibacterial properties. Understanding the genetic machinery responsible for their production is paramount for harnessing their therapeutic potential through synthetic biology and metabolic engineering. This guide provides a detailed comparative analysis of the biosynthetic gene clusters (BGCs) of two prominent members of this family: Furaquinocin B, produced by Streptomyces sp. KO-3988, and Furaquinocin K, produced by Streptomyces sp. Je 1-369.

Comparative Genomic Analysis of this compound and K Biosynthetic Gene Clusters

The BGCs for this compound and K share a conserved core responsible for the synthesis of the 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN) moiety, a common precursor in this class of meroterpenoids. However, significant differences in their genetic organization and the presence of specific tailoring enzymes account for the structural divergence between the final molecules. The this compound (fur) BGC from Streptomyces sp. KO-3988 has been well-characterized, while the cluster from Streptomyces sp. Je 1-369, which produces Furaquinocin K, shows a 60% similarity.[1][2]

A key distinction lies in the organization of the gene clusters.[1] The fur cluster in Streptomyces sp. Je 1-369 exhibits a notable difference in its genetic arrangement compared to the one in Streptomyces sp. KO-3988.[1] Furthermore, the BGC in Streptomyces sp. Je 1-369 contains a complete set of genes for the recycling of S-adenosylhomocysteine to S-adenosylmethionine, which is not reported in the same arrangement for the this compound cluster.[1]

The table below provides a comparative summary of the open reading frames (ORFs) identified in the BGCs of this compound (Streptomyces sp. KO-3988) and the furaquinocin cluster from Streptomyces sp. Je 1-369 (producer of Furaquinocin K).

Gene in Streptomyces sp. Je 1-369 Putative Function in Furaquinocin K Biosynthesis Homolog in this compound BGC (Streptomyces sp. KO-3988) Putative Function in this compound Biosynthesis
Orf1Type III PKS (THN synthase)fur1Type III PKS (THN synthase)
Orf2Dehydratasefur2Dehydratase
Orf3Aminotransferasefur3Aminotransferase
Orf4Reductasefur4Reductase
Orf5SAM-dependent methyltransferasefur5SAM-dependent methyltransferase
Orf6FAD-dependent monooxygenasefur6FAD-dependent monooxygenase
Orf7Geranyl-pyrophosphate synthase--
Orf8-12S-adenosylhomocysteine recycling--
Orf22Polyprenyl synthetasefur7Prenyltransferase
Orf26Prenyltransferasefur8Prenyltransferase
-Hydroxylasefur9Hydroxylase
-SAM-dependent methyltransferasefur10SAM-dependent methyltransferase
-FAD-binding monooxygenasefur11FAD-binding monooxygenase
-Acyl-CoA synthetasefur12Acyl-CoA synthetase
-Transcriptional regulatorfur13Transcriptional regulator
-MbtH-like proteinfur14MbtH-like protein
-ABC transporterfur15ABC transporter
-Nitrite reductasefur16Nitrite reductase
-Nitrite synthasefur17Nitrite synthase
-Hypothetical proteinfur18Hypothetical protein
-Hypothetical proteinfur19Hypothetical protein
-Hypothetical proteinfur20Hypothetical protein
-Methyltransferase homologfur21Methyltransferase homolog

Biosynthetic Pathway Comparison

The biosynthesis of both this compound and K begins with the formation of a 1,3,6,8-tetrahydroxynaphthalene (THN) core by a type III polyketide synthase.[1][3] This core then undergoes a series of modifications including amination, reduction, and methylation. A key step in the pathway is the reductive deamination of an 8-amino-flaviolin intermediate to form a hydroquinone (B1673460).[3][4][5] This hydroquinone is then a substrate for further tailoring reactions. The divergence in the pathways leading to this compound and K likely occurs during the later tailoring steps, such as prenylation and oxidative modifications, which are catalyzed by different sets of enzymes in their respective BGCs.

Furaquinocin_Biosynthesis_Comparison cluster_common Common Pathway cluster_Furaquinocin_B This compound Pathway cluster_Furaquinocin_K Furaquinocin K Pathway Acetyl_CoA Acetyl_CoA Malonyl_CoA Malonyl_CoA Acetyl_CoA->Malonyl_CoA ACCase THN_Core THN_Core Malonyl_CoA->THN_Core Type III PKS (Orf1 / fur1) Amino_Flaviolin Amino_Flaviolin THN_Core->Amino_Flaviolin Series of modifications (Orf2-4 / fur2-4) Hydroquinone Hydroquinone Amino_Flaviolin->Hydroquinone Reductive Deamination B_Prenylation Prenylation (fur7, fur8) Hydroquinone->B_Prenylation K_Prenylation Prenylation (Orf22, Orf26) Hydroquinone->K_Prenylation B_Tailoring Further Tailoring (fur9-12, fur16-17, fur21) B_Prenylation->B_Tailoring Furaquinocin_B This compound B_Tailoring->Furaquinocin_B K_Tailoring Further Tailoring (Orf5, Orf6) K_Prenylation->K_Tailoring Furaquinocin_K Furaquinocin K K_Tailoring->Furaquinocin_K

Figure 1: A comparative diagram of the proposed biosynthetic pathways for this compound and K.

Experimental Protocols

The elucidation of the furaquinocin biosynthetic pathways has been made possible through a combination of genomic analysis, heterologous expression, and biochemical assays.

Identification and Sequencing of the Furaquinocin Biosynthetic Gene Cluster
  • Genomic DNA Extraction: High-molecular-weight genomic DNA is isolated from the producer strains (Streptomyces sp. KO-3988 and Streptomyces sp. Je 1-369) using standard protocols for actinomycetes.

  • Genome Sequencing: The genomes are sequenced using a combination of next-generation sequencing technologies (e.g., Illumina) and long-read sequencing (e.g., PacBio or Oxford Nanopore) to obtain a complete and accurate genome assembly.

  • BGC Identification: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The furaquinocin BGC is identified based on its homology to known type III PKS and meroterpenoid biosynthetic gene clusters.[1]

Heterologous Expression of the Biosynthetic Gene Cluster
  • Vector Construction: The identified furaquinocin BGC is cloned into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or a plasmid compatible with a heterologous host.

  • Host Strain: A genetically tractable and well-characterized Streptomyces strain, such as S. lividans TK23 or S. albus, is used as the heterologous host.[3][6]

  • Transformation: The expression construct is introduced into the heterologous host via protoplast transformation or conjugation.

  • Cultivation and Metabolite Analysis: The recombinant strain is cultivated under conditions conducive to secondary metabolite production. The culture extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of furaquinocins.[1][6]

Functional Characterization of Biosynthetic Enzymes
  • Gene Inactivation: To determine the function of individual genes within the BGC, targeted gene knockout experiments are performed using techniques like PCR-targeting or CRISPR-Cas9-based genome editing. The resulting mutants are then analyzed for their metabolic profiles to identify pathway intermediates or the absence of the final product.

  • In Vitro Enzyme Assays: Individual enzymes are overexpressed in a suitable host (e.g., E. coli), purified, and their catalytic activity is tested in vitro using putative substrates. For example, the activity of prenyltransferases can be assayed by incubating the purified enzyme with the polyketide core and a prenyl donor like geranyl pyrophosphate (GPP) or farnesyl pyrophosphate (FPP). The reaction products are then analyzed by HPLC and MS.

Experimental_Workflow cluster_Genomics Genomic Analysis cluster_Heterologous Heterologous Expression cluster_Functional Functional Characterization Genomic_DNA Genomic DNA Extraction Sequencing Genome Sequencing Genomic_DNA->Sequencing BGC_Identification BGC Identification (antiSMASH) Sequencing->BGC_Identification Cloning Cloning of BGC BGC_Identification->Cloning Gene_Knockout Gene Inactivation BGC_Identification->Gene_Knockout Enzyme_Expression Enzyme Overexpression & Purification BGC_Identification->Enzyme_Expression Transformation Transformation into Host Cloning->Transformation Production Fermentation & Production Transformation->Production Analysis Metabolite Analysis (HPLC, LC-MS) Production->Analysis In_Vitro_Assay In Vitro Enzyme Assays Gene_Knockout->In_Vitro_Assay Enzyme_Expression->In_Vitro_Assay

Figure 2: A generalized experimental workflow for the identification and characterization of furaquinocin BGCs.

This comparative guide highlights the genomic and biosynthetic distinctions between this compound and K. While sharing a common biosynthetic origin for their core structure, the divergence in their respective gene clusters leads to unique structural features, underscoring the modularity and evolutionary adaptability of secondary metabolite biosynthesis in Streptomyces. Further investigation into the specific roles of the tailoring enzymes will be crucial for the rational design of novel furaquinocin analogs with improved therapeutic properties.

References

Cross-validation of Furaquinocin B's cytotoxicity in multiple cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cytotoxic effects of Furaquinocin analogues on various cancer cell lines, providing researchers and drug development professionals with comparative data and detailed experimental protocols.

While the cytotoxic profile of Furaquinocin B remains to be fully elucidated across multiple cell lines, this guide provides a comparative overview of the cytotoxic activities of other members of the Furaquinocin family. This information is intended to serve as a valuable resource for researchers investigating the potential of this class of natural compounds in oncology.

Cytotoxicity Profile of Furaquinocin Analogues

The following table summarizes the available data on the cytotoxic activity of various Furaquinocin compounds against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineCell TypeIC50Reference
Furaquinocin C HeLa S3Cervical CancerCytocidal Activity Observed[1]
B16MelanomaCytocidal Activity Observed[1]
Furaquinocin D HeLa S3Cervical CancerCytocidal Activity Observed[1]
B16MelanomaCytocidal Activity Observed[1]
Furaquinocin E HeLa S3Cervical CancerCytocidal Activity Observed[1]
B16MelanomaCytocidal Activity Observed[1]
Furaquinocin F HeLa S3Cervical CancerCytocidal Activity Observed[1]
B16MelanomaCytocidal Activity Observed[1]
Furaquinocin G HeLa S3Cervical CancerCytocidal Activity Observed[1]
B16MelanomaCytocidal Activity Observed[1]
Furaquinocin H HeLa S3Cervical CancerCytocidal Activity Observed[1]
B16MelanomaCytocidal Activity Observed[1]
Furaquinocin K HepG2Hepatocellular Carcinoma12.6 µg/mL[2][3]
Furaquinocin L HepG2Hepatocellular CarcinomaNo Cytotoxicity Observed[2][3]

Note: Specific IC50 values for Furaquinocins C, D, E, F, G, and H were not provided in the cited literature; however, their cytocidal activity was confirmed.[1] The lack of data for this compound highlights an area for future research.

Experimental Protocols

The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:

  • Cell Seeding:

    • Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • A stock solution of the Furaquinocin compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial dilutions of the compound are prepared in a complete cell culture medium.

    • The medium from the cell plates is aspirated, and the cells are treated with various concentrations of the Furaquinocin compound. Control wells receive medium with the solvent at the same concentration as the highest compound concentration.

  • Incubation:

    • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • MTT Addition:

    • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • The medium containing MTT is carefully removed.

    • 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the solvent-treated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the potential mechanism of action of Furaquinocins, the following diagrams have been generated.

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_preparation Cell & Compound Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate C Treat Cells with Furaquinocin A->C B Prepare Serial Dilutions of Furaquinocin B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for 3-4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate % Cell Viability H->I J Determine IC50 Value I->J

Caption: A flowchart of the MTT assay for cytotoxicity.

While the precise signaling pathway by which Furaquinocins induce cytotoxicity is not yet fully understood, apoptosis (programmed cell death) is a common mechanism for many anticancer compounds. The following diagram illustrates a generalized overview of the intrinsic and extrinsic apoptotic pathways. Further research is required to determine the specific molecular targets of Furaquinocins within these or other cellular pathways.

Apoptosis_Pathway Generalized Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR) Ligand->Receptor DISC DISC Formation Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Stimuli Cellular Stress (e.g., DNA Damage) Bcl2 Bcl-2 Family (Bax, Bak) Stimuli->Bcl2 Mito Mitochondrion Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Overview of apoptotic signaling pathways.

References

Furaquinocin B: A Comparative Analysis with Other Streptomyces-Derived Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Furaquinocin B with other well-established antibiotics derived from the genus Streptomyces. The information presented is supported by experimental data to aid in research and drug development decisions.

Introduction to this compound

This compound is a meroterpenoid, a class of natural products with a mixed biosynthetic origin from polyketide and terpenoid pathways, produced by Streptomyces sp. KO-3988.[1][2] Structurally, it belongs to the quinone family of compounds. Unlike many of its Streptomyces relatives that are prolific producers of antibacterial agents, this compound has demonstrated notable cytotoxic activity against cancer cell lines while exhibiting a striking lack of antibacterial efficacy. This unique profile sets it apart and suggests a different potential therapeutic application.

Comparative Performance Data

Quantitative data on the biological activity of this compound and other selected Streptomyces-derived antibiotics are summarized below.

Antibacterial Activity

This compound has been shown to lack significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi and yeast, at concentrations up to 1,000 µg/mL. In contrast, a related compound, Furaquinocin L, has demonstrated activity against Gram-positive bacteria, indicating that the furaquinocin scaffold can be modified to elicit antibacterial effects.[3][4]

The following table compares the Minimum Inhibitory Concentrations (MICs) of this compound and other prominent Streptomyces-derived antibiotics against common bacterial pathogens.

Antibiotic Class Target Organism MIC (µg/mL)
This compound Meroterpenoid (Quinone)Staphylococcus aureus> 1,000
Escherichia coli> 1,000
Furaquinocin L Meroterpenoid (Quinone)Staphylococcus aureus (Newman)2[4]
Bacillus subtilis (DSM 10)64[4]
Streptomycin AminoglycosideStaphylococcus aureus1.73[5]
Escherichia coli8 - 32
Doxorubicin AnthracyclineStaphylococcus aureusInhibitory activity reported
Escherichia coliNo inhibitory activity reported
Vancomycin GlycopeptideStaphylococcus aureus (MRSA)0.5 - 2[6]
Escherichia coliGenerally resistant
Tetracycline TetracyclineStaphylococcus aureusSusceptible, MICs vary
Escherichia coliSusceptible, MICs vary
Cytotoxic Activity

This compound exhibits potent cytocidal activity against mammalian cancer cell lines. This is a key differentiator from many traditional antibiotics, although some, like Doxorubicin, are well-known for their use in chemotherapy.

Compound Cell Line Activity IC50 / Effective Concentration
This compound HeLa S3 (Cervical Cancer)Cytocidal1.6 µg/mL
B16 MelanomaCytocidalNot specified
Furaquinocin A HeLa S3 (Cervical Cancer)Cytocidal3.1 µg/mL
Doxorubicin Various Cancer Cell LinesCytotoxicVaries with cell line

Mechanism of Action

The mechanisms of action for this compound and the comparator antibiotics are fundamentally different, reflecting their distinct biological targets.

  • This compound (as a Quinone): The cytotoxic effects of quinone-containing compounds are often attributed to their ability to act as electrophiles and participate in redox cycling.[7][8][9][10][11] This can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and damage to cellular components like DNA, proteins, and lipids, ultimately inducing apoptosis. Their mechanism can also involve the inhibition of key enzymes such as DNA gyrase and topoisomerase IV.[7][8][10]

  • Streptomycin (Aminoglycoside): Binds to the 30S ribosomal subunit of bacteria, interfering with the initiation of protein synthesis and causing misreading of mRNA.

  • Doxorubicin (Anthracycline): Intercalates into DNA, inhibiting topoisomerase II and preventing DNA replication and transcription. It also generates free radicals, contributing to its cytotoxicity.

  • Vancomycin (Glycopeptide): Inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall.

  • Tetracycline (Tetracycline): Binds to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thus inhibiting protein synthesis.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.

1. Preparation of Bacterial Inoculum:

  • A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).
  • The culture is incubated overnight at 37°C.
  • The overnight culture is diluted in fresh broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
  • This suspension is further diluted to achieve the final desired inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Antibiotic Dilutions:

  • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent.
  • A series of two-fold serial dilutions of the antibiotic is prepared in a 96-well microtiter plate using the appropriate broth medium.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension.
  • A positive control well (bacteria with no antibiotic) and a negative control well (broth only) are included.
  • The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • Cancer cells (e.g., HeLa S3) are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

2. Compound Treatment:

  • The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound).
  • A vehicle control (cells treated with the solvent used to dissolve the compound) is included.
  • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well.
  • The plate is incubated for 2-4 hours to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.

4. Solubilization of Formazan:

  • The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

5. Absorbance Measurement:

  • The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.
  • Cell viability is expressed as a percentage of the vehicle control, and the IC50 (the concentration of the compound that inhibits cell growth by 50%) can be calculated.

Visualizations

Furaquinocin_B_Biosynthesis cluster_polyketide Polyketide Pathway cluster_terpenoid Terpenoid Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Polyketide_Chain Polyketide_Chain Malonyl-CoA->Polyketide_Chain PKS (Type II) Naphthoquinone_Core Naphthoquinone_Core Polyketide_Chain->Naphthoquinone_Core Cyclization & Modifications IPP Isopentenyl Diphosphate GPP GPP IPP->GPP Prenyltransferase DMAPP Dimethylallyl Diphosphate DMAPP->GPP Prenyltransferase Prenylated_Intermediate Prenylated_Intermediate GPP->Prenylated_Intermediate Prenyltransferase Naphthoquinone_Core->Prenylated_Intermediate Prenylation Furaquinocin_B Furaquinocin_B Prenylated_Intermediate->Furaquinocin_B Further Modifications

Caption: Simplified biosynthetic pathway of this compound.

Antibiotic_Screening_Workflow Sample_Collection Environmental Sample (e.g., Soil) Isolation Isolation of Streptomyces Sample_Collection->Isolation Fermentation Fermentation & Crude Extract Preparation Isolation->Fermentation Primary_Screening Primary Screening (e.g., Agar Diffusion Assay) Fermentation->Primary_Screening Hit_Identification Hit Identification (Active Extracts) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (MIC Determination) Hit_Identification->Secondary_Screening Bioassay_Guided_Fractionation Bioassay-Guided Fractionation & Purification Hit_Identification->Bioassay_Guided_Fractionation Secondary_Screening->Bioassay_Guided_Fractionation Structure_Elucidation Structure Elucidation (NMR, MS) Bioassay_Guided_Fractionation->Structure_Elucidation Lead_Compound Lead Compound Structure_Elucidation->Lead_Compound

References

Comparative Genomics of Furaquinocin B Producing Streptomyces Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative genomic analysis of two key Furaquinocin B producing Streptomyces strains: Streptomyces sp. KO-3988 and Streptomyces sp. Je 1-369. Furaquinocins are a class of meroterpenoid antibiotics with potent biological activities, making them attractive candidates for drug development. Understanding the genomic underpinnings of their biosynthesis is crucial for strain improvement and bioengineering efforts. This document is intended for researchers, scientists, and drug development professionals working on natural product biosynthesis and antibiotic development.

Introduction to this compound and Producing Strains

This compound is a member of the furaquinocin family of antibiotics, which are hybrid polyketide-isoprenoid natural products.[1] These compounds have demonstrated significant biological activities, including antitumor and antibacterial effects. The producing organisms, Streptomyces sp. KO-3988 and Streptomyces sp. Je 1-369, are Gram-positive bacteria belonging to the actinomycetes, a group renowned for its prolific production of secondary metabolites.[2] Comparative genomics offers a powerful approach to elucidate the genetic basis for the biosynthesis of these valuable compounds and to identify strategies for enhancing their production.

Genomic Features of this compound Producing Strains

A summary of the key genomic features of Streptomyces sp. KO-3988 and Streptomyces sp. Je 1-369 is presented below. The availability of the complete genome for Streptomyces sp. Je 1-369 provides a valuable reference for comparative studies.

FeatureStreptomyces sp. KO-3988Streptomyces sp. Je 1-369
Genome Size (bp) Not fully sequenced8,820,026[3]
G+C Content (%) Not fully sequenced71[3]
Number of Predicted Genes Not fully sequenced7,695[3]
Furaquinocin BGC Accession AB212624[4]CP101750 (within genome)[3]
Known Produced Furaquinocins Furaquinocin A, B, C, D, E, F, G, HFuraquinocin K, L[3]

The this compound Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (fur). A comparative analysis of the fur clusters from Streptomyces sp. KO-3988 and Streptomyces sp. Je 1-369 reveals a conserved core set of genes essential for the synthesis of the furaquinocin scaffold, alongside strain-specific variations.

A detailed comparison of the key genes within the this compound biosynthetic gene clusters is provided below. The gene nomenclature from the original publications has been maintained for clarity.

Gene (KO-3988)Homolog (Je 1-369)Proposed Function
fur1Orf1Type III polyketide synthase (THN synthase)
fur2Orf2Monooxygenase
fur3Orf3Aminotransferase
fur4Orf4Acyl-CoA synthetase
fur5Orf21Nitrite reductase
fur6Orf20Methyltransferase
fur7Orf26Prenyltransferase
fur8-Oxidoreductase
fur9-Dehydrogenase
fur10-Acyl-CoA dehydrogenase
fur11-Enoyl-CoA hydratase
fur12-3-hydroxyacyl-CoA dehydrogenase
fur13-Acetyl-CoA acetyltransferase
fur14-Acyl-CoA synthetase
fur15-Hypothetical protein
fur16Orf18Nitrite reductase accessory protein
fur17Orf19Nitrite reductase accessory protein
fur18-Hypothetical protein
fur19Orf22Geranylgeranyl diphosphate (B83284) synthase
fur20-Hypothetical protein
fur21-Hypothetical protein
-Orf5-Orf17, Orf23-Orf25, Orf27-Orf28Strain-specific genes (hypothetical proteins, transporters, etc.)

Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the formation of the polyketide core, 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN), by a type III polyketide synthase.[1] This is followed by a series of modifications including oxidation, amination, and methylation. A key step in the pathway is the reductive deamination of an 8-amino-flaviolin intermediate, which proceeds through a transient diazotization to form a hydroquinone (B1673460) intermediate.[5] This hydroquinone is then a substrate for further enzymatic modifications. The terpenoid moiety is synthesized via the mevalonate (B85504) (MV) pathway and is attached to the polyketide core by a prenyltransferase.[4] The final structure is formed through a series of cyclization and tailoring reactions.

Furaquinocin_B_Biosynthesis cluster_polyketide Polyketide Core Formation cluster_modifications Core Modifications cluster_terpenoid Terpenoid Moiety Synthesis cluster_final_assembly Final Assembly and Tailoring Acetyl-CoA Acetyl-CoA THN_Synthase THN Synthase (fur1/Orf1) Acetyl-CoA->THN_Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->THN_Synthase THN 1,3,6,8-Tetrahydroxynaphthalene THN_Synthase->THN Modifying_Enzymes Monooxygenase (fur2/Orf2) Aminotransferase (fur3/Orf3) THN->Modifying_Enzymes 8-Amino-flaviolin 8-Amino-flaviolin Modifying_Enzymes->8-Amino-flaviolin Reductive_Deamination Reductive Deamination (fur5/Orf21, fur16/Orf18, fur17/Orf19) 8-Amino-flaviolin->Reductive_Deamination Hydroquinone Hydroquinone Intermediate Reductive_Deamination->Hydroquinone Methylation Methyltransferase (fur6/Orf20) Hydroquinone->Methylation Methylated_Hydroquinone Methylated Hydroquinone Methylation->Methylated_Hydroquinone Prenyltransferase Prenyltransferase (fur7/Orf26) Methylated_Hydroquinone->Prenyltransferase MV_Pathway Mevalonate Pathway GGPP_Synthase GGPP Synthase (fur19/Orf22) MV_Pathway->GGPP_Synthase GGPP Geranylgeranyl Diphosphate GGPP_Synthase->GGPP GGPP->Prenyltransferase Tailoring_Enzymes Tailoring Enzymes (Oxidoreductases, etc.) Prenyltransferase->Tailoring_Enzymes Furaquinocin_B This compound Tailoring_Enzymes->Furaquinocin_B

Caption: Proposed biosynthetic pathway for this compound.

Regulation of this compound Biosynthesis

The production of this compound, like many other secondary metabolites in Streptomyces, is tightly regulated. The biosynthesis is linked to the primary metabolism through the mevalonate pathway for the supply of the isoprenoid precursor.[4] The regulation of the fur gene cluster is likely controlled by a complex network of regulators, including pathway-specific regulators (PSRs) located within or near the cluster, and global regulators that respond to environmental and physiological signals.

Streptomyces antibiotic regulatory proteins (SARPs) are a major family of transcriptional activators that often control the expression of entire biosynthetic gene clusters.[6] It is plausible that a SARP-family regulator, potentially located within or outside the identified fur cluster, plays a key role in activating this compound biosynthesis. Additionally, two-component systems (TCSs), which consist of a sensor kinase and a response regulator, are known to modulate secondary metabolism in response to external stimuli.[7] The specific TCSs involved in this compound regulation remain to be elucidated.

Furaquinocin_Regulation cluster_signals Environmental & Physiological Signals cluster_global_regulators Global Regulators cluster_pathway_regulators Pathway-Specific Regulators cluster_biosynthesis Biosynthesis Nutrient_Limitation Nutrient Limitation TCS Two-Component Systems Nutrient_Limitation->TCS Growth_Phase Growth Phase Other_Global_Regulators Other Global Regulators Growth_Phase->Other_Global_Regulators Other_Signals Other Signals Other_Signals->TCS SARP SARP-family Regulator (Putative) TCS->SARP Other_Global_Regulators->SARP fur_BGC Furaquinocin BGC SARP->fur_BGC MV_Pathway Mevalonate Pathway MV_Pathway->fur_BGC Furaquinocin_B This compound fur_BGC->Furaquinocin_B

Caption: Putative regulatory network for this compound biosynthesis.

Experimental Protocols

This section outlines key experimental protocols for the comparative genomic analysis of this compound producing Streptomyces strains.

Genomic DNA Extraction
  • Culture Growth: Inoculate Streptomyces spores or mycelial fragments into a suitable liquid medium (e.g., Tryptic Soy Broth or ISP2) and incubate at 28-30°C with shaking until sufficient biomass is obtained.

  • Cell Lysis: Harvest the mycelia by centrifugation. Wash the pellet with a suitable buffer. Resuspend the mycelia in a lysis buffer containing lysozyme (B549824) and incubate to degrade the cell wall. Further lysis can be achieved by adding Proteinase K and SDS.

  • DNA Purification: Perform phenol:chloroform:isoamyl alcohol extractions to remove proteins and other cellular debris. Precipitate the genomic DNA with isopropanol (B130326) or ethanol.

  • DNA Quality Control: Resuspend the DNA pellet in TE buffer. Assess the quality and quantity of the extracted DNA using spectrophotometry (A260/A280 ratio) and agarose (B213101) gel electrophoresis.

Genome Sequencing and Assembly
  • Library Preparation: Prepare sequencing libraries from the high-quality genomic DNA using a kit compatible with the chosen sequencing platform (e.g., Illumina or PacBio).

  • Sequencing: Perform high-throughput sequencing to generate short or long reads.

  • De Novo Assembly: Assemble the sequencing reads into a draft or complete genome sequence using assemblers such as SPAdes, Canu, or Flye.

  • Genome Annotation: Predict genes and other genomic features using tools like Prokka or the NCBI Prokaryotic Genome Annotation Pipeline (PGAP).

Comparative Genomic Analysis
  • Genome Alignment: Align the genomes of the different Streptomyces strains using tools like Mauve or progressiveCactus to identify conserved regions and structural variations.

  • Biosynthetic Gene Cluster Identification: Identify secondary metabolite biosynthetic gene clusters using antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).

  • Phylogenomic Analysis: Construct a phylogenomic tree based on a set of conserved single-copy genes to infer the evolutionary relationships between the strains.

  • Comparative BGC Analysis: Compare the organization, gene content, and sequence identity of the furaquinocin biosynthetic gene clusters between the strains.

Experimental_Workflow Strain_Culturing Streptomyces Strain Culturing gDNA_Extraction Genomic DNA Extraction Strain_Culturing->gDNA_Extraction Library_Prep_Seq Library Preparation & Sequencing gDNA_Extraction->Library_Prep_Seq Genome_Assembly De Novo Genome Assembly Library_Prep_Seq->Genome_Assembly Genome_Annotation Genome Annotation Genome_Assembly->Genome_Annotation Comparative_Analysis Comparative Genomic Analysis Genome_Annotation->Comparative_Analysis BGC_Identification BGC Identification (antiSMASH) Comparative_Analysis->BGC_Identification Phylogenomics Phylogenomic Analysis Comparative_Analysis->Phylogenomics BGC_Comparison Comparative BGC Analysis Comparative_Analysis->BGC_Comparison

Caption: Workflow for comparative genomics of Streptomyces strains.

Conclusion

This comparative genomics guide provides a foundational understanding of the genetic basis for this compound biosynthesis in Streptomyces sp. KO-3988 and Streptomyces sp. Je 1-369. The identification of the conserved biosynthetic gene cluster and the elucidation of the biosynthetic pathway offer valuable insights for metabolic engineering strategies aimed at improving this compound production. Further research focusing on the specific regulatory elements controlling the fur gene cluster will be critical for unlocking the full potential of these strains as industrial producers of this important class of antibiotics.

References

Independent Validation of Furaquinocin B's Antitumor Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaquinocins are a class of natural products derived from Streptomyces, known for their diverse biological activities. Among them, Furaquinocin A has been noted for its potent antitumor properties.[1] This guide aims to provide a comparative overview of the antitumor potential of Furaquinocin B, drawing upon available data for the furaquinocin family and established methodologies in cancer research. However, it is crucial to note that publicly available, detailed independent validation studies specifically on this compound's antitumor properties are limited. This guide, therefore, synthesizes related data and outlines the necessary experimental frameworks for a comprehensive evaluation.

Comparative Cytotoxicity Data

While specific independent data on this compound is scarce, a study on related compounds, Furaquinocins K and L, provides some insight. Furaquinocin K demonstrated cytotoxic activity against hepatocellular carcinoma (HepG2) cells. In contrast, Furaquinocin L exhibited antibacterial properties but no cytotoxicity against the same cell line, highlighting the nuanced structure-activity relationships within this compound family.

For a comprehensive independent validation, the cytotoxicity of this compound should be systematically evaluated against a panel of cancer cell lines and compared with established chemotherapeutic agents like Doxorubicin (B1662922).

Table 1: Comparative in vitro Cytotoxicity of Furaquinocin K and Doxorubicin

CompoundCell LineIC50Source
Furaquinocin KHepG2 (Hepatocellular Carcinoma)12.6 µg/mL[2]
DoxorubicinHepG2 (Hepatocellular Carcinoma)0.48 µM[3]
DoxorubicinBT-20 (Triple-Negative Breast Carcinoma)320 nM[4]
DoxorubicinMCF-7 (Breast Adenocarcinoma)0.14 - 9.908 µM[5]
DoxorubicinMDA-MB-231 (Breast Adenocarcinoma)0.28 - 1.38 µM[5]

Note: IC50 values for Doxorubicin are provided as a reference from various studies and may vary based on experimental conditions.

Experimental Protocols

To independently validate the antitumor properties of this compound, a series of standardized in vitro and in vivo experiments are necessary.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and a positive control (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This experiment evaluates the ability of a compound to inhibit tumor growth in a living organism.

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomly assign mice to treatment groups (vehicle control, this compound, positive control like Paclitaxel) and administer the treatment via an appropriate route (e.g., intraperitoneal, intravenous).

  • Tumor Volume Measurement: Measure tumor volume periodically using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze tumor tissue for biomarkers of drug activity.

Signaling Pathway Analysis

Understanding the mechanism of action is crucial for drug development. Based on common cancer signaling pathways, the effect of this compound on pathways like NF-κB and MAPK should be investigated.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, cell survival, and proliferation and is often dysregulated in cancer.[6]

NF_kB_Signaling_Pathway cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK_complex IKK Complex Stimuli->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Survival, Inflammation) FuraquinocinB This compound (Hypothesized Inhibition) FuraquinocinB->IKK_complex FuraquinocinB->NFkB Inhibition of Translocation

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical regulator of cell proliferation, differentiation, and survival that is frequently activated in cancer.

MAPK_ERK_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylation Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation FuraquinocinB This compound (Hypothesized Inhibition) FuraquinocinB->Raf FuraquinocinB->MEK

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental Workflow for Independent Validation

A systematic approach is required to independently validate the antitumor properties of this compound.

Experimental_Workflow Start Start: this compound In_Vitro In Vitro Studies Start->In_Vitro Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Panel) In_Vitro->Cytotoxicity Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) In_Vitro->Mechanism Signaling Signaling Pathway Analysis (Western Blot, Reporter Assays) In_Vitro->Signaling In_Vivo In Vivo Studies In_Vitro->In_Vivo Promising Results Data_Analysis Data Analysis & Comparison Cytotoxicity->Data_Analysis Mechanism->Data_Analysis Signaling->Data_Analysis Xenograft Xenograft Mouse Model (Tumor Growth Inhibition) In_Vivo->Xenograft Toxicity Toxicity Studies In_Vivo->Toxicity Xenograft->Data_Analysis Toxicity->Data_Analysis Conclusion Conclusion on Antitumor Properties Data_Analysis->Conclusion

Caption: A logical workflow for the independent validation of this compound's antitumor properties.

Conclusion

While the furaquinocin family of natural products holds promise in the search for novel antitumor agents, specific and comprehensive independent validation of this compound's efficacy is currently lacking in publicly accessible literature. The data on related compounds, such as Furaquinocin K, suggest that cytotoxic activity can be present within this class of molecules. To rigorously assess the therapeutic potential of this compound, a systematic investigation following the outlined experimental protocols is essential. This should include comprehensive in vitro cytotoxicity screening, in vivo efficacy studies in relevant cancer models, and detailed mechanistic studies to elucidate its mode of action and impact on key cancer-related signaling pathways. Such a thorough evaluation will be critical in determining whether this compound warrants further development as a novel anticancer agent.

References

Furaquinocin B: A Comparative Analysis of Efficacy Against Standard Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furaquinocin B, a member of the furanonaphthoquinone class of natural products, has garnered attention for its potential as an anticancer agent. This guide provides a comparative analysis of the efficacy of this compound and its analogs against standard-of-care chemotherapy agents used in the treatment of gastrointestinal cancers. The data presented is compiled from various preclinical studies to offer an objective overview for researchers and drug development professionals.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting cancer cell growth in vitro. While direct comparative studies on this compound are limited, data on its analog, Furaquinocin K, provides valuable insights. The following tables summarize the IC50 values of Furaquinocin K and standard chemotherapy agents against various cancer cell lines.

Table 1: IC50 Values of Furaquinocin K and Standard Chemotherapy Agents against Hepatocellular Carcinoma (HepG2)

CompoundCell LineIC50 (µg/mL)IC50 (µM)Citation
Furaquinocin KHepG212.6~28.5 (estimated)[1][2]
Doxorubicin (B1662922)HepG2-12.2[3]
CisplatinHepG2-Varies significantly (µM range)[4][5]

Table 2: IC50 Values of Standard Chemotherapy Agents against Gastrointestinal Cancer Cell Lines

CompoundCell LineCancer TypeIC50Citation
5-FluorouracilAGSGastric Cancer22.1 ± 7.7 µM[6]
5-FluorouracilSGC-7901Gastric Cancer16.59 µM (resistant)[7]
5-FluorouracilHCT-116Colon Cancer11.3 µM[8]
5-FluorouracilHT-29Colon Cancer11.25 µM[8]
CisplatinSGC-7901Gastric CancerVaries (µg/mL range)[9]
DoxorubicinHCT-116Colon Cancer1.9 µg/mL[10]
DoxorubicinHT-29Colon CancerVaries (µM range)[11]

Potential Mechanisms of Action: A Look into Cellular Signaling

While the precise mechanism of this compound is still under investigation, many anticancer agents exert their effects by modulating key signaling pathways that control cell growth, proliferation, and survival. One such critical pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[12][13][14][15][16] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis (programmed cell death).

The induction of apoptosis is a hallmark of effective cancer chemotherapy.[17][18][19] This process is tightly regulated by a balance of pro-apoptotic and anti-apoptotic proteins and can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Standard chemotherapeutic agents like doxorubicin are known to induce apoptosis, often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.[20] It is hypothesized that this compound may also share this ability to trigger apoptotic cell death in cancer cells, a promising avenue for future research.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Stimulation FuraquinocinB This compound (Proposed Inhibition) FuraquinocinB->PI3K FuraquinocinB->Akt

Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between studies.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, doxorubicin) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed Cells B Add Drug A->B C Incubate B->C D Add MTT C->D E Solubilize Formazan D->E F Read Absorbance E->F

A simplified workflow of the MTT assay for in vitro cytotoxicity testing.

In Vivo Tumor Xenograft Model

Animal models are crucial for evaluating the in vivo efficacy of potential anticancer drugs.

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., this compound) via a specified route (e.g., intraperitoneal injection), while the control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Conclusion

The available preclinical data suggests that Furaquinocin analogs possess cytotoxic activity against cancer cell lines. However, a direct and comprehensive comparison of this compound with standard chemotherapy agents in gastrointestinal cancer models is currently lacking. Further research is warranted to fully elucidate the efficacy, mechanism of action, and therapeutic potential of this compound. The exploration of its effects on critical signaling pathways, such as the PI3K/Akt pathway, will be instrumental in defining its role in cancer therapy.

References

Confirming the Stereochemistry of Synthetic Furaquinocin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the methods used to confirm the stereochemistry of synthetic Furaquinocin B, a potent antitumor natural product. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of complex natural products. This document outlines the key experimental data and protocols necessary for the unambiguous determination of the absolute configuration of this compound and its analogs.

Introduction

This compound is a member of the furaquinocin family of antibiotics, which are hybrid polyketide-isoprenoid natural products known for their significant antitumor properties.[1] The complex stereochemical architecture of this compound is crucial for its biological activity, making the precise confirmation of its stereochemistry in synthetic samples a critical aspect of its development as a potential therapeutic agent. This guide compares the established stereochemistry of natural furaquinocins with the methods available for confirming the stereochemistry of their synthetic counterparts.

Stereochemical Confirmation: A Comparative Analysis

The absolute stereochemistry of naturally occurring furaquinocins has been determined to be (2R, 3R). This was established for the related Furaquinocin K by comparing its negative specific rotation value ([α]D23 = -78°) with that of Furaquinocin C ([α]D23 = -25°) and its synthetic (2R, 3S)-epimer ([α]D23 = +58°).[2] A similar comparative approach is essential for validating the stereochemistry of synthetic this compound.

The total synthesis of this compound has been successfully achieved through various stereoselective strategies. A key step in one modular approach involves a diastereoselective Sakurai allylation to introduce the additional stereocenters present in this compound.[3] While these synthetic routes are designed to yield the desired stereoisomer, rigorous analytical confirmation is imperative.

Table 1: Comparison of Analytical Methods for Stereochemical Determination

MethodPrincipleApplication to this compoundData Comparison
Optical Rotation Measures the rotation of plane-polarized light by a chiral molecule in solution.Comparison of the specific rotation ([α]D) of synthetic this compound with the value reported for the natural product or a certified reference standard.A negative specific rotation value would be expected for the (2R, 3R) enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC) Separates enantiomers based on their differential interaction with a chiral stationary phase.Determination of enantiomeric excess (ee) of the synthetic sample.Co-injection with a racemic standard to confirm peak identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the chemical environment of atomic nuclei. Chiral derivatizing agents (e.g., Mosher's acid) can be used to differentiate enantiomers.1H and 13C NMR spectra of the synthetic product should match those of the natural compound. Mosher's ester analysis can be used to determine the absolute configuration of key stereocenters.Comparison of chemical shifts (δ) and coupling constants (J) with literature data for the natural product.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light.The CD spectrum of synthetic this compound should be a mirror image of its enantiomer and match the spectrum of the natural product.Comparison of the sign and intensity of Cotton effects with theoretical calculations and data from the natural product.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid.Provides unambiguous determination of the absolute stereochemistry if a suitable single crystal of the synthetic material can be obtained.Comparison of the determined crystal structure with the known relative and absolute stereochemistry of the furaquinocin scaffold.

Experimental Protocols

Determination of Specific Rotation

Methodology: A solution of synthetic this compound of known concentration (e.g., c = 1.0 in CHCl3) is prepared. The optical rotation is measured using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 25 °C). The specific rotation is calculated using the formula: [α]λT = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Chiral HPLC Analysis

Methodology: A solution of synthetic this compound is injected onto a chiral HPLC column (e.g., Chiralpak series). The mobile phase composition and flow rate are optimized to achieve baseline separation of the enantiomers. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

NMR Spectroscopy with Mosher's Method

Methodology: The synthetic this compound is reacted with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) to form the corresponding diastereomeric esters. 1H and 19F NMR spectra of each diastereomer are recorded. The differences in chemical shifts (Δδ = δS - δR) of protons near the stereocenter are analyzed to determine the absolute configuration.

Antitumor Mechanism of Action: A Potential Signaling Pathway

While the precise molecular target of this compound is still under investigation, many potent antitumor antibiotics exert their effects through the inhibition of topoisomerase II and the subsequent induction of apoptosis.[4][5] Topoisomerase II is a critical enzyme involved in managing DNA topology during replication and transcription.[6] Its inhibition leads to the stabilization of DNA cleavage complexes, resulting in DNA strand breaks and the activation of apoptotic pathways.

The induction of apoptosis is a tightly regulated process involving a cascade of signaling events.[7] Inhibition of topoisomerase II can trigger the intrinsic apoptotic pathway, which is initiated by mitochondrial stress.[8] This leads to the release of cytochrome c and the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to programmed cell death.

G Potential Antitumor Signaling Pathway of this compound This compound This compound Topoisomerase II Topoisomerase II This compound->Topoisomerase II Inhibition DNA Cleavage Complex Stabilization DNA Cleavage Complex Stabilization Topoisomerase II->DNA Cleavage Complex Stabilization DNA Strand Breaks DNA Strand Breaks DNA Cleavage Complex Stabilization->DNA Strand Breaks Mitochondrial Stress Mitochondrial Stress DNA Strand Breaks->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Conclusion

The confirmation of the absolute stereochemistry of synthetic this compound is a critical step in its development as a potential anticancer agent. A combination of analytical techniques, including optical rotation, chiral HPLC, NMR spectroscopy, and CD spectroscopy, provides a robust framework for this validation. Comparison of the data obtained from the synthetic material with that of the natural product or a well-characterized stereoisomer is essential for an unambiguous assignment. Further investigation into the specific molecular targets and signaling pathways of this compound will provide deeper insights into its mechanism of action and facilitate the design of more potent and selective analogs.

References

Safety Operating Guide

Navigating the Safe Disposal of Furaquinocin B: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of Furaquinocin B, a member of the naphthoquinone class of compounds known for its antibacterial and cytotoxic properties, is critical for maintaining laboratory safety and environmental integrity. In the absence of a specific Safety Data Sheet (SDS), this guide provides a comprehensive framework for the safe handling and disposal of this compound, drawing upon best practices for managing cytotoxic and quinone-containing chemical waste. Adherence to these procedures is essential to mitigate risks associated with this potent compound.

I. Immediate Safety and Handling Protocols

Before beginning any procedure that involves this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment to minimize exposure.

Table 1: Personal Protective Equipment (PPE) and Engineering Controls

Equipment/ControlSpecification
Ventilation Handle all solid and solutions of this compound within a certified chemical fume hood.
Eye Protection Wear chemical splash goggles that meet ANSI Z87.1 standards.
Hand Protection Wear double-layered, chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and change them frequently.
Body Protection Wear a fully buttoned lab coat, preferably a disposable one. For larger quantities, consider a chemically resistant apron or suit.
Respiratory Protection If there is a risk of aerosol generation and work cannot be conducted in a fume hood, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

Safe Handling Practices:

  • Avoid the creation of dust and aerosols.

  • Do not breathe dust, vapors, or mists.

  • Prevent all contact with skin and eyes.

  • Wash hands thoroughly after handling, even if gloves were worn.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

II. This compound Waste Management and Disposal

All materials that have come into contact with this compound must be treated as hazardous waste.[2] Proper segregation is the first and most critical step in the disposal process.

Step-by-Step Disposal Procedure:

  • Waste Segregation: At the point of generation, segregate this compound waste into designated, clearly labeled containers. Do not mix this waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Waste Streams:

    • Solid Waste: Includes contaminated PPE (gloves, lab coats), bench paper, wipes, and any solid this compound. This waste should be collected in a dedicated, leak-proof, and puncture-resistant container lined with a heavy-duty plastic bag.[3] This is often a yellow or purple container specifically for cytotoxic waste.[4][5]

    • Liquid Waste: Unused solutions or rinsates containing this compound should be collected in a sealed, shatter-resistant container (e.g., a coated glass or polyethylene (B3416737) bottle). The container must be clearly labeled with "Hazardous Waste," "Cytotoxic Waste," and the chemical name "this compound."

    • Sharps Waste: Needles, syringes, and contaminated glassware must be placed in a designated, puncture-proof sharps container labeled for cytotoxic waste.[3]

  • Container Management:

    • Keep waste containers securely closed when not in use.

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

    • Do not overfill containers; they should be sealed when they are about three-quarters full.[2]

  • Final Disposal: Arrange for the collection and disposal of this compound waste through your institution's EHS office or a licensed hazardous waste disposal contractor. The primary method for the destruction of cytotoxic waste is high-temperature incineration.[4]

Table 2: this compound Waste Classification and Handling

Waste TypeContainerLabelingDisposal Route
Solid this compound Puncture-resistant container with a plastic liner."Hazardous Waste", "Cytotoxic Waste", "this compound"Licensed Hazardous Waste Contractor (Incineration)
Contaminated Labware (non-sharp) Puncture-resistant container with a plastic liner."Hazardous Waste", "Cytotoxic Waste", "this compound"Licensed Hazardous Waste Contractor (Incineration)
Contaminated Sharps Designated cytotoxic sharps container."Hazardous Waste", "Cytotoxic Sharps", "this compound"Licensed Hazardous Waste Contractor (Incineration)
Liquid this compound Solutions Sealed, shatter-resistant bottle."Hazardous Waste", "Cytotoxic Liquid Waste", "this compound"Licensed Hazardous Waste Contractor (Incineration)
Contaminated PPE Puncture-resistant container with a plastic liner."Hazardous Waste", "Cytotoxic Waste", "this compound"Licensed Hazardous Waste Contractor (Incineration)

III. Decontamination and Spill Management

Effective decontamination is crucial to prevent secondary exposure.

Experimental Protocol for Surface Decontamination:

A multi-step cleaning process is recommended for surfaces contaminated with cytotoxic compounds.[2]

  • Initial Cleaning: Using low-lint wipes, clean the surface with a detergent solution to remove gross contamination.

  • Rinsing: With new wipes, rinse the surface with sterile water to remove the detergent.

  • Final Decontamination: Use a 70% isopropyl alcohol solution to wipe down the surface.[2] A fresh 10% bleach solution can also be effective, but be mindful of its corrosive properties on certain materials.[6] Allow for adequate contact time (at least 15 minutes) before a final rinse with water to remove bleach residue.[6][7]

  • Disposal of Cleaning Materials: All wipes and absorbent materials used for decontamination must be disposed of as solid cytotoxic waste.[2]

Spill Response:

  • Evacuate: Immediately alert others and evacuate the immediate area of the spill.

  • Secure: Secure the area and prevent entry.

  • Report: Report the spill to your laboratory supervisor and institutional EHS office.

  • Cleanup: Only personnel trained in hazardous spill response should perform the cleanup. This requires appropriate PPE, including respiratory protection. For solid spills, avoid generating dust by moistening the material or using a HEPA-filtered vacuum.[8] All cleanup materials must be disposed of as cytotoxic waste.

IV. Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

FuraquinocinB_Disposal_Workflow cluster_generation Waste Generation Point cluster_segregation Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start This compound Waste Generated solid Solid Waste (PPE, contaminated labware) start->solid liquid Liquid Waste (solutions, rinsates) start->liquid sharps Sharps Waste (needles, glassware) start->sharps solid_container Collect in Labeled Cytotoxic Solids Container solid->solid_container liquid_container Collect in Labeled Cytotoxic Liquid Container liquid->liquid_container sharps_container Collect in Labeled Cytotoxic Sharps Container sharps->sharps_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange Pickup by Licensed Hazardous Waste Contractor storage->disposal end High-Temperature Incineration disposal->end

Caption: this compound Waste Disposal Workflow.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting researchers, the wider community, and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.

References

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